molecular formula C10H6FNO2S B1438209 2-(2-Fluorophenyl)thiazole-4-carboxylic acid CAS No. 1094373-86-0

2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B1438209
CAS No.: 1094373-86-0
M. Wt: 223.23 g/mol
InChI Key: DHFRIMBNGDEXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2S and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRIMBNGDEXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655521
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094373-86-0
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the thiazole ring is a privileged scaffold due to its presence in a wide array of biologically active compounds, including the essential vitamin B1 (thiamine).[1][2] The thiazole nucleus is a five-membered aromatic ring containing sulfur and nitrogen atoms, which imparts unique electronic and structural properties that are highly valuable in drug design.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[2][3][4]

This technical guide provides an in-depth examination of a specific derivative, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid . We will explore its core chemical and physical properties, detail its primary synthetic route through the Hantzsch thiazole synthesis, outline its analytical characterization, and discuss its potential applications in drug discovery. The inclusion of a 2-fluorophenyl moiety is a common medicinal chemistry strategy to enhance metabolic stability or modulate binding affinity through specific electronic and steric interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Core Physicochemical Properties

The key identifying and physical properties of this compound are summarized below. Note that while the properties listed are for the target 2-fluoro isomer, the most readily available commercial analogue is often the 4-fluoro isomer.

PropertyValueReference
Molecular Formula C₁₀H₆FNO₂S
Molecular Weight 237.23 g/mol N/A
IUPAC Name 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acidN/A
CAS Number 863668-07-9 (4-fluoro isomer)[5]
Appearance White to off-white solid[6]
Melting Point 110-112 °C (4-fluoro isomer)[6]
SMILES O=C(O)C1=CSC(=N1)C2=CC=CC=C2FN/A
InChI Key ADTZSCPHZARMBS-UHFFFAOYSA-N (4-fluoro isomer)
Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following table outlines the expected characteristic signals for this compound.

TechniqueSignatureExpected Characteristics
¹H NMR Carboxyl Proton (-COOH)Singlet, ~12.0-14.0 ppm (highly deshielded, may be broad)[7]
Aromatic Protons (Fluorophenyl & Thiazole)Multiplets, ~7.2-8.5 ppm region
¹³C NMR Carboxyl Carbon (-C OOH)~165-185 ppm[7]
Thiazole & Phenyl Carbons~110-160 ppm (C-F coupling may be observed)
IR Spectroscopy O-H Stretch (Carboxylic Acid)Very broad band, ~2500-3300 cm⁻¹[7][8]
C=O Stretch (Carboxylic Acid)Strong, sharp band, ~1710-1760 cm⁻¹[7][8]
C=N Stretch (Thiazole)~1600-1670 cm⁻¹[6]
Mass Spectrometry Molecular Ion (M+)Expected m/z at ~237.01
Key FragmentLoss of -COOH (m/z ~192.02)

Synthesis and Mechanistic Pathway

The construction of the thiazole ring is most reliably achieved through well-established condensation reactions.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for preparing thiazole derivatives.[9][10] Its enduring utility is due to its operational simplicity, use of readily available starting materials, and generally high yields.[9][11] The core transformation involves the condensation reaction between an α-haloketone and a thioamide.[10] For the synthesis of the title compound, this involves reacting an α-halo-β-ketoester derived from 2-fluoroacetophenone with a thioamide, followed by hydrolysis.

Synthesis Workflow Diagram

The overall synthetic process can be visualized as a three-stage workflow: preparation of the key α-bromoketone intermediate, Hantzsch cyclization to form the thiazole ester, and final hydrolysis to yield the carboxylic acid.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Hantzsch Cyclization cluster_2 Stage 3: Hydrolysis A 2-Fluoroacetophenone B α-Bromination (e.g., NBS, p-TsOH) A->B Reagent C α-Bromo-2-fluoroacetophenone (Key Intermediate) B->C Product E Condensation/ Cyclization C->E D Ethyl Thiooxamate D->E F Ethyl 2-(2-Fluorophenyl) thiazole-4-carboxylate E->F G Base Hydrolysis (e.g., LiOH, MeOH/H2O) F->G H Final Product: 2-(2-Fluorophenyl)thiazole- 4-carboxylic acid G->H

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for synthesizing analogous thiazole carboxylic acids.[6]

Step 1: Synthesis of α-Bromo-2-fluoroacetophenone (Intermediate 44)

  • To a solution of 2'-fluoroacetophenone (43 ) (8 mmol) in acetonitrile (4 mL), add N-Bromosuccinimide (NBS) (1.5 g, 8.4 mmol) and p-toluenesulfonic acid (1.38 g, 8 mmol).

  • Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring progress by TLC.

  • Evaporate the solvent under reduced pressure. Add saturated NaHCO₃ solution (30 mL) to the residue.

  • Extract the mixture with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate in vacuum.

  • Purify the crude product by flash column chromatography (hexane-ethyl acetate) to afford the α-bromoketone intermediate.

Step 2: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (Intermediate 45)

  • Add the α-bromoketone 44 (5 mmol) to a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL).

  • Heat the resulting mixture to reflux for 6 hours.

  • Concentrate the reaction mixture in vacuum, dilute with ethyl acetate (30 mL), and wash sequentially with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate under vacuum to obtain the crude thiazole ester 45 .

Step 3: Hydrolysis to this compound

  • Dissolve the crude ester 45 in a mixture of methanol (MeOH) and water.

  • Add an excess of Lithium Hydroxide (LiOH) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Concentrate the mixture to remove MeOH, dilute with water, and acidify with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the final carboxylic acid.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-defined mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic thiazole ring.[12]

G Thioamide Ethyl Thiooxamate (Nucleophile) SN2 SN2 Attack (S attacks α-Carbon) Thioamide->SN2 Haloketone α-Bromo-2-fluoro- acetophenone Haloketone->SN2 Intermediate1 Thioether Intermediate (Resonance Stabilized) SN2->Intermediate1 Cyclization Intramolecular Nucleophilic Attack (N attacks Carbonyl C) Intermediate1->Cyclization Intermediate2 Hemiaminal-like Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Product Aromatic Thiazole Ester Dehydration->Product

Caption: Mechanistic steps of the Hantzsch thiazole ring formation.

Applications in Medicinal Chemistry and Drug Discovery

The Thiazole Scaffold in Drug Design

The thiazole ring is a bioisostere for various other aromatic systems and is prized for its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions within enzyme active sites and receptors.[1] This versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety for a range of indications.[13] Derivatives of the core thiazole carboxylic acid structure are actively investigated as anticancer, antifungal, and antiviral agents.[4][14]

Influence of Key Functional Groups

The biological potential of this compound can be rationalized by dissecting its constituent parts:

  • Thiazole Core: Provides a rigid, aromatic scaffold that correctly orients the other functional groups for target interaction. Its nitrogen and sulfur atoms can act as hydrogen bond acceptors.

  • 2-(2-Fluorophenyl) Group: The phenyl ring can participate in hydrophobic or π-stacking interactions. The ortho-fluoro substituent is a strategic addition; it can increase metabolic stability by blocking potential sites of oxidation and can form specific hydrogen bonds or dipole interactions with protein residues, thereby enhancing binding affinity and selectivity.[15]

  • 4-Carboxylic Acid Group: This acidic moiety is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like arginine or lysine in a target protein. This group often serves as a critical anchor, locking the molecule into the binding site.

Potential Therapeutic Targets Diagram

The structural features of this compound make it a promising building block for inhibitors of various enzyme classes, particularly kinases, which are common targets in oncology.[6]

G Core 2-(2-Fluorophenyl)thiazole- 4-carboxylic acid FG_Thiazole Thiazole Scaffold Core->FG_Thiazole FG_Fluorophenyl 2-Fluorophenyl Moiety Core->FG_Fluorophenyl FG_Acid Carboxylic Acid Core->FG_Acid Prop_Scaffold Rigid Conformation H-Bond Acceptor FG_Thiazole->Prop_Scaffold Prop_Fluoro Metabolic Stability Enhanced Binding FG_Fluorophenyl->Prop_Fluoro Prop_Acid Ionic Interactions H-Bonding Anchor FG_Acid->Prop_Acid TA_Cancer Anticancer Prop_Scaffold->TA_Cancer TA_Antimicrobial Antimicrobial Prop_Scaffold->TA_Antimicrobial TA_AntiInflammatory Anti-inflammatory Prop_Scaffold->TA_AntiInflammatory Prop_Fluoro->TA_Cancer Prop_Fluoro->TA_AntiInflammatory Prop_Acid->TA_Cancer Prop_Acid->TA_Antimicrobial

Caption: Relationship between structure, properties, and therapeutic potential.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential as a molecular scaffold in drug discovery. Its robust synthesis via the Hantzsch reaction, combined with the favorable electronic and steric properties imparted by the fluorophenyl and carboxylic acid groups, makes it an attractive starting point for the development of novel therapeutic agents. The principles and data outlined in this guide provide a solid foundation for researchers aiming to leverage this and related structures in their R&D programs, particularly in the fields of oncology and infectious diseases.

References

Introduction: The Thiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenylthiazole-4-Carboxylic Acid Derivatives for Advanced Research

A Note on Isomeric Specificity: The initial topic of interest was 2-(2-Fluorophenyl)thiazole-4-carboxylic acid . However, a comprehensive search of chemical databases and literature reveals a lack of a specific, consistently assigned CAS number for this exact ortho-fluoro isomer. In contrast, its structural isomer, 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (CAS Number: 863668-07-9) , is well-documented and commercially available. This guide will therefore focus on this para-fluoro isomer as a representative model for this class of compounds. The synthetic principles, characterization techniques, and biological potential discussed herein are fundamentally applicable to other isomers, including the ortho and meta variants, providing a robust framework for researchers in the field.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a "privileged scaffold"—a molecular framework that is repeatedly found in biologically active compounds. When functionalized with moieties like a phenyl group and a carboxylic acid, the resulting molecule becomes a versatile building block for probing complex biological systems and developing novel therapeutics. This guide provides a detailed exploration of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid, offering insights into its synthesis, characterization, applications, and handling for professionals in drug discovery and chemical research.

Part 1: Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. 2-(4-Fluorophenyl)thiazole-4-carboxylic acid is a crystalline solid whose properties are defined by the interplay of its three key functional components: the electron-rich thiazole core, the electron-withdrawing fluorophenyl ring, and the acidic carboxyl group.

Identifier Value
Compound Name 2-(4-Fluorophenyl)thiazole-4-carboxylic acid
CAS Number 863668-07-9[1][2][3][4]
Molecular Formula C₁₀H₆FNO₂S
Molecular Weight 223.23 g/mol
IUPAC Name 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
SMILES O=C(O)C1=CSC(N=C1)C2=CC=C(F)C=C2
InChI Key ADTZSCPHZARMBS-UHFFFAOYSA-N

Part 2: Rational Synthesis and Purification

The construction of the 2-aryl-thiazole-4-carboxylic acid scaffold is most reliably achieved via the Hantzsch Thiazole Synthesis , a classic and robust condensation reaction first described in 1887.[5] This methodology involves the reaction of an α-halocarbonyl compound with a thioamide, which cyclizes to form the thiazole ring.[6][7][8]

Synthetic Strategy Overview

A logical and efficient three-step sequence is proposed for the synthesis, starting from commercially available precursors. This approach ensures high yields and facilitates straightforward purification.

SynthesisWorkflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization (Ester Formation) cluster_2 Step 3: Saponification A 4-Fluorobenzamide C 4-Fluorothiobenzamide A->C Thionation in Toluene B Lawesson's Reagent E Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate C->E Condensation in Ethanol, Reflux D Ethyl Bromopyruvate G 2-(4-Fluorophenyl)thiazole-4-carboxylic acid E->G Hydrolysis, then Acidification (HCl) F NaOH or LiOH (aq)

Caption: Proposed 3-step synthesis of the target compound.

Detailed Experimental Protocol
  • Synthesis of 4-Fluorothiobenzamide (Thioamide Formation):

    • Rationale: The thioamide is a crucial nucleophile for the Hantzsch reaction. It is readily prepared from the corresponding amide using a thionating agent like Lawesson's reagent, which efficiently replaces the carbonyl oxygen with sulfur.

    • Procedure:

      • Suspend 4-fluorobenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.

      • Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

      • Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-fluorothiobenzamide.

  • Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (Hantzsch Cyclization):

    • Rationale: Ethyl bromopyruvate serves as the α-halocarbonyl component, providing the three-carbon backbone that will become C4, C5, and the carboxylate group of the thiazole. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

    • Procedure:

      • Dissolve 4-fluorothiobenzamide (1.0 eq) in absolute ethanol.

      • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

      • Heat the mixture to reflux (approx. 78°C) for 3-6 hours until TLC analysis indicates the consumption of the starting thioamide.

      • Cool the reaction to room temperature and neutralize with a mild base such as saturated sodium bicarbonate solution.

      • The product ester will often precipitate and can be collected by vacuum filtration. If it remains in solution, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Synthesis of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (Saponification):

    • Rationale: The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester to the desired carboxylic acid.

    • Procedure:

      • Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

      • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.

      • Monitor the reaction by TLC until the ester is fully consumed.

      • Cool the mixture in an ice bath and acidify to pH ~2-3 with dilute hydrochloric acid (e.g., 1M HCl).

      • The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification and Validation

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to achieve high purity (>98%), which can be confirmed by High-Performance Liquid Chromatography (HPLC).

Part 3: Comprehensive Structural Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and analytical methods must be employed to validate the identity and purity of the synthesized compound.

Technique Expected Observations
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the fluorophenyl ring (appearing as two doublets or multiplets) and a distinct singlet for the C5-proton of the thiazole ring (typically δ > 8.0 ppm). A broad singlet for the carboxylic acid proton (δ > 12 ppm) may also be visible.
¹³C NMR Characteristic signals for the thiazole ring carbons (C2, C4, C5), the fluorophenyl carbons (including the C-F coupled carbon), and the carboxyl carbon (C=O, typically δ > 160 ppm).[9]
¹⁹F NMR A single sharp signal, characteristic of the fluorine atom on the phenyl ring.
Mass Spec (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact calculated mass of C₁₀H₆FNO₂S, confirming the elemental composition.
IR Spectroscopy Strong absorption band for the carboxylic acid C=O stretch (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C=N stretch of the thiazole ring (~1600 cm⁻¹), and a C-F stretch (~1200-1250 cm⁻¹).[10]

Part 4: Applications in Drug Discovery and Materials Science

The 2-(4-Fluorophenyl)thiazole-4-carboxylic acid scaffold is a validated starting point for the development of potent and selective modulators of various biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a crucial anchor point for interactions with protein active sites.

Applications center 2-(4-Fluorophenyl)thiazole -4-carboxylic Acid Scaffold node1 Anticancer Agents (Kinase Inhibitors) center->node1 Targets c-Met, EGFR node2 Anti-inflammatory Drugs (COX Inhibitors) center->node2 Inhibits Cyclooxygenase node3 Antidiabetic Agents center->node3 Modulates Metabolic Pathways node4 Antiviral Research center->node4 Blocks Viral Replication

Caption: Key therapeutic areas for this molecular scaffold.

  • Anticancer Research: Thiazole derivatives are prominent in oncology. They have been successfully developed as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. For instance, related thiazole carboxamide structures have shown potent activity as c-Met kinase inhibitors, a target involved in tumor growth and metastasis.[10] The scaffold has also been explored for developing inhibitors of Epidermal Growth Factor Receptor (EGFR).[11]

  • Anti-inflammatory Agents: Chronic inflammation is linked to numerous diseases. The thiazole carboxamide motif has been investigated for the development of selective cyclooxygenase-2 (COX-2) inhibitors. These agents aim to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.

  • Antidiabetic Potential: Fluorinated thiazole derivatives have been synthesized and evaluated for their potential in managing diabetes. Some have shown inhibitory activity against enzymes like α-amylase, which is involved in carbohydrate metabolism.[9]

  • Antiviral and Antimicrobial Applications: The thiazole core is a common feature in a wide array of agents with demonstrated activity against various viruses, bacteria, and fungi, making it a versatile platform for discovering new anti-infective drugs.[12]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. While comprehensive toxicity data is not available, information from suppliers of analogous compounds provides a clear set of guidelines.

GHS Hazard Information:

Hazard Statement Description
H315 Causes skin irritation.[13]
H319 Causes serious eye irritation.[13]
H335 May cause respiratory irritation.[13]

Recommended Safety Precautions:

Precautionary Statement Guideline
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
P264 Wash skin thoroughly after handling.[13]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[13]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[13]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Fluorophenyl)thiazole-4-carboxylic acid stands as a molecule of significant interest for chemical and pharmaceutical research. Its straightforward synthesis via the Hantzsch reaction, combined with the proven biological relevance of its core scaffold, makes it an invaluable tool for drug discovery programs. By understanding its properties, synthesis, and handling, researchers can effectively leverage this compound and its derivatives to develop next-generation therapeutics targeting a wide range of human diseases.

References

A Comprehensive Technical Guide to the Synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(2-fluorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[1][2][3] This document offers a detailed, step-by-step protocol, mechanistic insights, and practical considerations intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry. The synthesis is presented as a three-step sequence, beginning with the conversion of 2-fluorobenzaldehyde to its corresponding thioamide, followed by cyclocondensation to form the thiazole ester intermediate, and culminating in the hydrolysis to the target carboxylic acid.

Introduction and Strategic Overview

Thiazole-containing molecules are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4][5][6] The incorporation of a fluorine atom, particularly on a phenyl ring, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, this compound represents a valuable building block for the synthesis of novel pharmaceutical candidates.

The synthetic strategy detailed herein is designed for efficiency, reliability, and scalability. It leverages readily available starting materials and well-established chemical transformations. The logical flow of the synthesis is illustrated by the retrosynthetic analysis below.

Retrosynthetic Analysis

The primary disconnection of the target molecule focuses on the formation of the carboxylic acid from its corresponding ethyl ester via hydrolysis. The thiazole ring itself is deconstructed via the Hantzsch synthesis logic, breaking it down into a thioamide and an α-halocarbonyl component.

G Target This compound Ester Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate Target->Ester Hydrolysis Thioamide 2-Fluorobenzothioamide Ester->Thioamide Hantzsch Synthesis Pyruvate Ethyl Bromopyruvate Ester->Pyruvate Hantzsch Synthesis Aldehyde 2-Fluorobenzaldehyde Thioamide->Aldehyde Thionation

Caption: Retrosynthetic pathway for the target molecule.

Experimental Section: A Three-Step Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate via Hantzsch Thiazole Synthesis

The cornerstone of this pathway is the Hantzsch thiazole synthesis, a cyclocondensation reaction between a thioamide and an α-haloketone (or ester).[1][3] This reaction is known for its high yields and operational simplicity.[2] In this procedure, we will utilize a common variation where 2-fluorobenzaldehyde reacts with L-cysteine ethyl ester hydrochloride. This approach conveniently combines the thioamide formation and cyclization into a more streamlined process.[7]

G cluster_reactants Reactants cluster_products Product R1 2-Fluorobenzaldehyde P1 Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate R1->P1 + R2 L-Cysteine ethyl ester hydrochloride R2->P1 Ethanol, Reflux

Caption: Saponification of the ester to the final acid.

  • Dissolve the ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed. [8]3. After cooling to room temperature, remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound.

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used (Assuming 80% yield from Step 1)
Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate251.280.041.010.05 g
Sodium Hydroxide (NaOH)40.000.102.54.00 g
Ethanol/Water (3:1)--Solvent80 mL
Concentrated HCl36.46-AcidAs needed to pH 3-4

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established mechanism. The initial step involves a nucleophilic attack from the thiol group of cysteine onto the carbonyl carbon of the aldehyde, forming a hemi-thioacetal. This is followed by condensation with the amine to form a thiazolidine intermediate. Subsequent oxidation/dehydration leads to the aromatic thiazole ring. [1][3]

G A Cysteine Ester + 2-Fluorobenzaldehyde B Thiazolidine Intermediate A->B Cyclocondensation C Dehydration/ Oxidation B->C Rate-determining step D Ethyl 2-(2-fluorophenyl)thiazole- 4-carboxylate C->D Aromatization

Caption: Simplified workflow of the Hantzsch synthesis mechanism.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the fluorophenyl ring, a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the carboxylic acid proton. [9][10]* ¹³C NMR: Signals corresponding to the carbons of the thiazole ring and the fluorophenyl moiety will be present, with characteristic splitting patterns for carbons coupled to fluorine.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the phenyl ring is expected. [9][10]* IR Spectroscopy: Look for a strong carbonyl stretch (C=O) for the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch. [11]* Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₆FNO₂S, MW: 223.23 g/mol ) should be observed.

Conclusion and Future Perspectives

This guide outlines a reliable and well-documented synthetic route to this compound. The use of the Hantzsch synthesis provides a direct and efficient method for constructing the core heterocyclic structure. The resulting carboxylic acid is a versatile intermediate, ready for further elaboration, such as amide coupling reactions, to generate libraries of compounds for biological screening. The procedures described are amenable to scale-up and can be adapted by researchers in various fields of chemical and pharmaceutical science.

References

A Comprehensive Technical Guide to 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The incorporation of a fluorine atom into the phenyl ring of 2-phenylthiazole derivatives can further enhance their pharmacological profile by modulating metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of a specific fluorinated thiazole derivative, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid, a compound of significant interest for the development of new targeted therapies.

Compound Profile: this compound

The formal IUPAC name for the topic compound is 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid . While this specific isomer is not extensively cataloged with a unique CAS number in major chemical databases, its structural analog, 2-(4-Fluorophenyl)thiazole-4-carboxylic acid, is registered under CAS number 863668-07-9[1]. This indicates the chemical viability and accessibility of this class of compounds.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₂SN/A
Molecular Weight 223.23 g/mol N/A
IUPAC Name 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acidSystematically Derived

Synthetic Pathways: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of this compound, a multi-step approach beginning with the Hantzsch reaction is the most logical and efficient pathway.

Proposed Synthetic Scheme

Hantzsch Synthesis of this compound cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification 2-Fluorothiobenzamide 2-Fluorothiobenzamide Ethyl_ester_product Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate 2-Fluorothiobenzamide->Ethyl_ester_product + Ethyl_2_chloro_3_oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl_2_chloro_3_oxobutanoate->Ethyl_ester_product Reflux, Ethanol Final_Product This compound Ethyl_ester_product->Final_Product 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound via Hantzsch reaction and subsequent hydrolysis.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate

This procedure is adapted from the general Hantzsch thiazole synthesis methodology.[3][5][6]

  • Precursor Synthesis:

    • 2-Fluorothiobenzamide: This can be prepared from 2-fluorobenzonitrile by reaction with hydrogen sulfide in the presence of a base catalyst, or from 2-fluorobenzamide by reaction with Lawesson's reagent. The synthesis of thioamides from nitriles and H₂S is a well-established method.[7][8]

    • Ethyl 2-chloro-3-oxobutanoate: This α-haloketone is commercially available or can be synthesized by the chlorination of ethyl acetoacetate.[9][10][11][12]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorothiobenzamide (1 equivalent) in ethanol.

    • To this solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • The crude product may precipitate out of solution. If so, collect the solid by vacuum filtration.

    • If the product remains in solution, extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Hydrolysis to this compound

This is a standard saponification of an ester to a carboxylic acid.[13]

  • Reaction Setup:

    • Dissolve the purified ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Acidify the solution to a pH of 2-3 with dilute hydrochloric acid.

    • The carboxylic acid product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed by a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:[14][15][16][17][18][19]

¹H NMR Spectroscopy
  • Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern in the range of δ 7.2-8.3 ppm, characteristic of a di-substituted benzene ring with a fluorine atom.

  • Thiazole Proton (H-5): A singlet around δ 8.0-8.5 ppm.

  • Carboxylic Acid Proton: A broad singlet at δ > 13 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Thiazole Carbons: C2 (attached to the fluorophenyl ring) at δ ~168-172 ppm, C4 (attached to the carboxylic acid) at δ ~148-152 ppm, and C5 at δ ~120-125 ppm.

  • Fluorophenyl Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[15][16]

  • Carboxylic Carbonyl: A signal in the range of δ 160-165 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C=N and C=C Stretches (Thiazole and Phenyl Rings): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1200-1100 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): Expected at m/z = 223.

  • Major Fragmentation: Loss of COOH (m/z = 178) and further fragmentation of the thiazole and fluorophenyl rings. The acylium ion is often a prominent peak in the mass spectra of carboxylic acid derivatives.[20]

Therapeutic Potential and Applications in Drug Development

The 2-(Aryl)thiazole-4-carboxylic acid scaffold is a promising pharmacophore with demonstrated activity in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of thiazole derivatives.[21][22][23] The mechanism of action often involves the inhibition of critical protein kinases involved in cancer cell proliferation and survival. The 2-phenylthiazole-4-carboxamide scaffold, a close derivative of the topic compound, has been explored for its cytotoxic effects against various cancer cell lines.[4] The presence of the 2-fluorophenyl group can enhance the binding affinity to target proteins and improve the pharmacokinetic properties of the molecule.

Anticancer_Mechanism Compound 2-(2-Fluorophenyl)thiazole -4-carboxylic acid Kinase Protein Kinase (e.g., VEGFR-2, EGFR) Compound->Kinase Inhibition Pathway Signaling Pathway Kinase->Pathway Proliferation Cell Proliferation Pathway->Proliferation Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces

Caption: Potential mechanism of anticancer action via kinase inhibition.

Antidiabetic Properties

Thiazole derivatives have been investigated for their potential in managing diabetes. Some analogs have shown α-amylase inhibition, which can help in controlling postprandial hyperglycemia.[15][16] Additionally, phenylthiazole acids have been identified as potential agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[24]

Antimicrobial and Anti-inflammatory Applications

The thiazole nucleus is a common feature in many antimicrobial and anti-inflammatory drugs. The ability of these compounds to interfere with microbial growth and modulate inflammatory pathways makes them attractive candidates for the development of new treatments for infectious diseases and inflammatory conditions.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The well-established Hantzsch synthesis provides a reliable and adaptable route for its preparation, and its structural features suggest a high potential for biological activity, particularly in the realm of oncology. Further research should focus on the optimization of the synthetic protocol, comprehensive biological evaluation against a panel of cancer cell lines and other relevant targets, and detailed structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs. The insights provided in this guide aim to facilitate and inspire further exploration of this valuable chemical entity in the ongoing quest for new and effective medicines.

References

Biological activity of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid

Executive Summary: The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous FDA-approved drugs. This guide focuses on a specific derivative, this compound, synthesizing available data from related compounds to provide a comprehensive overview of its potential biological activities. By examining its synthesis, potential mechanisms of action in oncology, inflammation, and infectious diseases, and detailing key experimental protocols for its evaluation, this document serves as a technical resource for researchers and drug development professionals. The evidence suggests this compound class holds significant promise, particularly as anticancer and anti-inflammatory agents, warranting further investigation.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to engage with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Thiazole derivatives are found in drugs with applications ranging from anticancer agents like Dasatinib to anti-inflammatory drugs such as Meloxicam.[1] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide delves into the biological potential of a specific, promising derivative: this compound. While direct studies on this exact molecule are limited, a wealth of data on structurally similar compounds allows for a well-grounded exploration of its likely activities and mechanisms.

Synthesis of this compound

The synthesis of 2-aryl-thiazole-4-carboxylic acids typically follows the Hantzsch thiazole synthesis, a classic and efficient method for forming the thiazole ring. The general approach involves the condensation of a thioamide with an α-haloketone or a related α-halo-dicarbonyl compound. For the title compound, this would involve the reaction of 2-fluorobenzothioamide with an appropriate 3-halo-2-oxobutanoic acid derivative, followed by hydrolysis.

General Synthetic Pathway

A common route involves the reaction of an α-bromoketone with a thioamide. For instance, an appropriate α-bromoketone can be reacted with ethyl thiooxamate to generate the thiazole-2-carboxylic acid ethyl ester, which is then hydrolyzed to the final carboxylic acid product.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 2-Fluorobenzothioamide C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Ethyl bromopyruvate B->C D Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate C->D Formation of thiazole ring E Hydrolysis (e.g., LiOH/MeOH) D->E F This compound E->F Ester to Carboxylic Acid Tubulin_Inhibition_Pathway Compound 2-(2-Fluorophenyl)thiazole -4-carboxylic acid derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (LPS) NFkB NF-κB Pathway Activation LPS->NFkB COX2_iNOS COX-2 & iNOS Gene Expression NFkB->COX2_iNOS COX2_Protein COX-2 Enzyme COX2_iNOS->COX2_Protein iNOS_Protein iNOS Enzyme COX2_iNOS->iNOS_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Compound 2-(2-Fluorophenyl)thiazole -4-carboxylic acid Compound->COX2_Protein Inhibits Compound->iNOS_Protein Inhibits MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound Dilutions A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

Unveiling the Therapeutic Promise of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid, a compound of significant interest within the drug discovery landscape. While direct studies on this specific molecule are emerging, a wealth of data on structurally related 2-phenylthiazole-4-carboxylic acid derivatives provides a strong foundation for predicting its biological activity and guiding future research. This document synthesizes existing knowledge to illuminate the most promising avenues for investigation, offering a roadmap for researchers, scientists, and drug development professionals.

The thiazole ring is a versatile scaffold known to be a key component in numerous biologically active compounds, contributing to a wide spectrum of therapeutic effects including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties[1][2]. The introduction of a fluorophenyl group at the 2-position of the thiazole-4-carboxylic acid core is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity.

Section 1: Anticancer Applications - Targeting Uncontrolled Cell Proliferation

Derivatives of 2-arylthiazolidine-4-carboxylic acid have demonstrated potent cytotoxic effects against various cancer cell lines, including prostate and breast cancer[3][4]. The proposed mechanisms of action are diverse, suggesting that this compound could engage multiple pathways crucial for cancer cell survival and proliferation.

Potential Target: Insulin-like Growth Factor 1 Receptor (IGF-1R)

Mechanistic Insight: The IGF-1R signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of IGF-1R, demonstrating significant antiproliferative properties[5]. It is hypothesized that this compound may bind to the ATP-binding pocket of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades, including the PI3K/Akt and MAPK pathways.

Experimental Workflow: Validating IGF-1R Inhibition

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays a Kinase Inhibition Assay (e.g., LanthaScreen™) b Cellular Phosphorylation Assay (Western Blot for p-IGF-1R, p-Akt) a->b c Cell Proliferation Assay (MTT, SRB) b->c d Colony Formation Assay c->d e Cell Migration/Invasion Assay (Boyden Chamber) d->e

Caption: Workflow for IGF-1R target validation.

Protocol: IGF-1R Kinase Inhibition Assay

  • Reagents: Recombinant human IGF-1R, ATP, appropriate substrate peptide, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add IGF-1R, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the signal (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Target: Induction of Apoptosis via Caspase Activation

Mechanistic Insight: The induction of apoptosis is a key mechanism for many anticancer agents. Studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have suggested that their cytotoxic effects may be mediated through the activation of caspase-3, a critical executioner caspase in the apoptotic cascade[6]. This compound could potentially trigger the intrinsic or extrinsic apoptotic pathways, leading to the cleavage and activation of caspase-3 and subsequent cell death.

Signaling Pathway: Caspase-Mediated Apoptosis

a 2-(2-Fluorophenyl)thiazole- 4-carboxylic acid b Mitochondrial Stress (Intrinsic Pathway) a->b c Death Receptor Activation (Extrinsic Pathway) a->c e Caspase-9 Activation b->e d Caspase-8 Activation c->d f Caspase-3 Activation (Executioner Caspase) d->f e->f g Apoptosis f->g

Caption: Potential apoptotic signaling pathway.

Protocol: Caspase-3 Activity Assay

  • Cell Culture: Treat cancer cells with varying concentrations of this compound for 24-48 hours.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Measurement: Incubate and measure the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: Quantify the increase in caspase-3 activity relative to untreated controls.

Section 2: Anti-inflammatory Action - Modulating the Inflammatory Cascade

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties[2][7][8]. The core structure is found in compounds that can modulate key inflammatory enzymes and pathways.

Potential Target: Cyclooxygenase-2 (COX-2)

Mechanistic Insight: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several thiazole derivatives have demonstrated specific COX-2 inhibitory activity[9][10]. This compound may act as a selective COX-2 inhibitor, thereby reducing prostaglandin synthesis.

Protocol: COX-2 Inhibition Assay

  • Enzyme Source: Use purified recombinant human COX-2.

  • Assay: Employ a COX inhibitor screening assay kit that measures the peroxidase activity of COX-2.

  • Procedure:

    • Pre-incubate the enzyme with the test compound.

    • Add arachidonic acid to initiate the reaction.

    • Measure the colorimetric or fluorometric signal generated by the peroxidase component of the enzyme.

  • Data Analysis: Determine the IC50 value for COX-2 inhibition and compare it to the IC50 for COX-1 to assess selectivity.

Potential Target: Inducible Nitric Oxide Synthase (iNOS)

Mechanistic Insight: During inflammation, iNOS is expressed in various cell types and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Thiazolyl-carbonyl-thiosemicarbazides have been identified as potential iNOS inhibitors[11]. It is plausible that this compound could bind to the active site of iNOS, preventing the synthesis of NO and thus dampening the inflammatory response.

Protocol: Nitric Oxide Production Assay in Macrophages

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) to induce iNOS expression.

  • Treatment: Co-treat the cells with LPS and different concentrations of the test compound.

  • Measurement: After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of inhibition of NO production.

Section 3: Metabolic and Other Potential Applications

Potential Target: Xanthine Oxidase (XO)

Mechanistic Insight: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated uric acid levels can lead to gout. A 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a potent inhibitor of xanthine oxidase[12]. The structural similarity suggests that this compound could also inhibit XO, offering a potential therapeutic avenue for hyperuricemia and gout.

Protocol: Xanthine Oxidase Inhibition Assay

  • Reagents: Xanthine oxidase, xanthine (substrate), and a suitable detection reagent.

  • Procedure: In a 96-well plate, combine xanthine oxidase and the test compound. Initiate the reaction by adding xanthine.

  • Measurement: Monitor the production of uric acid or hydrogen peroxide, either directly by absorbance at 295 nm or using a coupled enzymatic assay.

  • Data Analysis: Calculate the IC50 value for XO inhibition.

Potential Target: Metallo-β-lactamases (MBLs)

Mechanistic Insight: Metallo-β-lactamases are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. 2-Aminothiazole-4-carboxylic acids have been discovered as broad-spectrum MBL inhibitors[13]. This suggests that the thiazole-4-carboxylic acid moiety is crucial for binding to the active site of these enzymes. This compound could potentially act as an MBL inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Protocol: Metallo-β-lactamase Inhibition Assay

  • Enzyme and Substrate: Use a purified MBL (e.g., NDM-1) and a chromogenic β-lactam substrate (e.g., CENTA).

  • Procedure: Pre-incubate the MBL with the test compound in the presence of zinc ions.

  • Measurement: Add the substrate and monitor the change in absorbance over time, which corresponds to the rate of substrate hydrolysis.

  • Analysis: Determine the IC50 value for MBL inhibition.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on the extensive research on related compounds, the most promising therapeutic targets for investigation include IGF-1R and caspases for anticancer applications, COX-2 and iNOS for anti-inflammatory effects, and xanthine oxidase and metallo-β-lactamases for metabolic and infectious diseases, respectively. The experimental protocols outlined in this guide provide a robust framework for validating these potential targets and elucidating the mechanism of action of this intriguing molecule. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

The Ascendant Trajectory of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylthiazole scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1] Within this class, derivatives of 2-(2-fluorophenyl)thiazole-4-carboxylic acid are emerging as a particularly promising chemotype, demonstrating significant potential across multiple therapeutic areas, including oncology, inflammatory diseases, and metabolic disorders. The strategic incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and target engagement. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and their analogs. We will delve into detailed synthetic protocols, explore the mechanistic underpinnings of their biological activity, and present key data to inform and guide future drug discovery efforts.

The this compound Core: A Privileged Scaffold

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts unique electronic properties that are conducive to diverse biological interactions.[2] Thiazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The attachment of a phenyl group at the 2-position of the thiazole ring creates a versatile scaffold that has been extensively explored in drug development.

The introduction of a fluorine atom at the ortho-position of the phenyl ring in the this compound core is a deliberate design element. The high electronegativity and small size of fluorine can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The carboxylic acid moiety at the 4-position provides a crucial handle for further chemical modification and can also serve as a key pharmacophoric feature, enabling interactions with specific amino acid residues in target proteins.

Synthesis of this compound and its Derivatives

The cornerstone of accessing this class of compounds is the reliable and efficient synthesis of the core scaffold. The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring.[4] This typically involves the condensation of an α-haloketone with a thioamide.

Synthesis of the Core Scaffold: this compound

Experimental Protocol: General Hantzsch Thiazole Synthesis

  • Step 1: Preparation of 2-Fluoro-thiobenzamide: 2-Fluorobenzonitrile is reacted with a sulfurating agent, such as sodium hydrosulfide or Lawesson's reagent, in a suitable solvent like pyridine or DMF. The reaction mixture is typically heated to facilitate the conversion to the corresponding thioamide.

  • Step 2: Cyclization with an α-Halo-pyruvic Acid Derivative: The 2-fluoro-thiobenzamide is then reacted with an ethyl 3-bromo-2-oxopropanoate in a solvent such as ethanol. The reaction is usually carried out under reflux conditions to promote the cyclization and formation of the thiazole ring.

  • Step 3: Hydrolysis of the Ester: The resulting ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF. Acidification of the reaction mixture then yields the desired this compound.

Synthesis of Carboxamide Derivatives

The carboxylic acid group at the 4-position is an excellent starting point for the synthesis of a wide range of amide derivatives. Standard peptide coupling conditions are typically employed for this transformation.

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxamides

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM, are added a coupling agent like HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base such as DIPEA (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The desired amine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired amide derivative.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated promising activity in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-phenylthiazole derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, with the inhibition of tubulin polymerization being a prominent mode of action.[1][5]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis.[1] Several 2-arylthiazole derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][5] This binding prevents the assembly of microtubules, leading to the arrest of mitosis and subsequent cancer cell death.

cluster_0 Mechanism of Action: Tubulin Inhibition Thiazole_Derivative 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid Derivative Tubulin β-Tubulin (Colchicine Site) Thiazole_Derivative->Tubulin Binding Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibition G2M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) for Anticancer Activity

  • Substitution on the 2-Phenyl Ring: The presence and position of substituents on the 2-phenyl ring can significantly impact cytotoxic activity. A 3-fluoro analog of a 2-phenylthiazole-4-carboxamide series demonstrated good cytotoxic activity against multiple cancer cell lines, with IC50 values below 10 µg/mL.[6]

  • The 4-Carboxamide Moiety: The nature of the amide substituent at the 4-position is crucial for activity. For instance, in a series of 2-phenylthiazole-4-carboxamides, substitution with a 4-methoxy-arylacetamido group improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines.[6]

Quantitative Anticancer Data

Compound IDR Group at 4-positionCell LineIC50 (µM)Reference
Analog 1 3-Fluoro-phenylacetamidoT47D< 10 µg/mL[6]
Analog 2 3-Fluoro-phenylacetamidoCaco-2< 10 µg/mL[6]
Analog 3 3-Fluoro-phenylacetamidoHT-29< 10 µg/mL[6]
Compound 5c 4-(3,4,5-trimethoxyphenyl)HeLa3.35 ± 0.2[7][8]
Compound 7c 4-(3,4,5-trimethoxyphenyl)HeLa2.00 ± 0.12[7][8]
Compound 9a 4-(3,4,5-trimethoxyphenyl)HeLa2.38 ± 0.14[7][8]

Note: The data presented is for structurally related 2-phenylthiazole derivatives and highlights the potential of this scaffold.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some benzothiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, leading to a reduction in the expression of downstream inflammatory mediators like COX-2 and iNOS.[9]

cluster_1 NF-κB Signaling Pathway Inhibition Thiazole_Derivative 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid Derivative IKK IKK Complex Thiazole_Derivative->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_cytoplasm NF-κB (Cytoplasm) IkB->NFkB_cytoplasm Inhibition of translocation NFkB_nucleus NF-κB (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes Activation

Caption: Proposed mechanism of anti-inflammatory activity via NF-κB pathway inhibition.

Other Therapeutic Applications

Derivatives of the 2-phenylthiazole-4-carboxylic acid scaffold have also shown potential in other therapeutic areas:

  • Antidiabetic Activity: Fluorinated hydrazinylthiazole derivatives have been investigated for their α-amylase inhibition potential, suggesting a possible application in the management of diabetes.[4]

  • Xanthine Oxidase Inhibition: 2-Phenylthiazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid, indicating their potential for the treatment of hyperuricemia and gout.[2]

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives make it an attractive area for further investigation.

Future research in this field should focus on:

  • Elucidation of Precise Mechanisms of Action: While tubulin polymerization and NF-κB inhibition are proposed mechanisms, further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

  • Optimization of Pharmacokinetic Properties: Systematic modification of the scaffold and its substituents can be employed to fine-tune the ADME properties of these compounds, leading to improved drug-like characteristics.

  • Exploration of Novel Therapeutic Areas: The broad spectrum of biological activity suggests that these compounds may have utility in other disease areas beyond those already explored.

References

Spectroscopic data of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring coupled with a thiazole carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. Thiazole derivatives are known for a wide range of biological activities, and the inclusion of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

Given its potential, unambiguous structural confirmation and purity assessment are paramount. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating data from analogous structures and foundational spectroscopic principles, this document serves as a predictive and interpretive resource for the characterization of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework, confirming the connectivity of atoms and the specific isomeric form.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which can effectively solubilize the carboxylic acid and avoid exchange of the acidic proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.

  • For ¹⁹F NMR, a proton-decoupled experiment is also typically performed.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the 2-fluorophenyl group. The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift, typically above 12 ppm, due to strong hydrogen bonding. The single proton on the thiazole ring (H-5) is expected to be a singlet in the aromatic region. The four protons of the 2-fluorophenyl group will present as a complex multiplet system due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH> 12.0broad singlet-
H-5 (Thiazole)8.2 - 8.5singlet-
H-6' (Phenyl)7.9 - 8.1multiplet-
H-3', H-4', H-5' (Phenyl)7.2 - 7.6multiplet-

¹³C NMR Spectroscopy

Interpretation: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed as doublets for the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine (C-2') will show a large one-bond coupling constant (¹JCF) and appear as a doublet. Other carbons in the fluorophenyl ring will exhibit smaller two-, three-, or four-bond couplings. The carboxylic acid carbonyl carbon (C=O) and the thiazole carbons (C-2, C-4) are expected at downfield shifts.[1]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O (Carboxylic Acid)162 - 165singlet-
C-2 (Thiazole)168 - 171doublet³JCF ≈ 3-5
C-4 (Thiazole)148 - 151singlet-
C-5 (Thiazole)128 - 132singlet-
C-2' (C-F)159 - 162doublet¹JCF ≈ 245-255
C-1' (C-Thiazole)118 - 121doublet²JCF ≈ 12-15
C-6'132 - 135doublet³JCF ≈ 8-10
C-4'130 - 133doublet⁴JCF ≈ 2-4
C-5'124 - 127doublet³JCF ≈ 3-5
C-3'116 - 119doublet²JCF ≈ 20-23

¹⁹F NMR Spectroscopy

Interpretation: The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and electronic environment of the fluorine atom. A single signal is expected for the 2-fluoro substituent. Its chemical shift provides information about the electronic nature of the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C2'-F-110 to -115multiplet

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight of the compound, thereby confirming its molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass range should be set to scan beyond the expected molecular weight (237.24 g/mol ).

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺238.0332Protonated molecular ion. The exact mass is calculated for C₁₀H₇FNO₂S⁺.
[M+Na]⁺260.0152Sodium adduct, often observed with ESI.
[M-H]⁻236.0187Deprotonated molecular ion (in negative ion mode).

Infrared (IR) Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds. For this compound, IR is particularly useful for confirming the presence of the carboxylic acid group.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
1680-1710Strong, SharpC=O stretchCarboxylic Acid
1600-1615MediumC=N stretchThiazole Ring
1450-1580Medium-StrongC=C stretchAromatic/Thiazole Rings
1200-1300StrongC-O stretchCarboxylic Acid
1000-1100StrongC-F stretchFluoroaromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The molecule possesses a conjugated π-system extending across the phenyl and thiazole rings, which is expected to absorb UV radiation, leading to π → π* electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm, using the pure solvent as a reference.

Table 6: Predicted UV-Vis Absorption Data

SolventPredicted λmax (nm)Electronic Transition
Ethanol260 - 320π → π*

Visualization of Analytical Workflows

The comprehensive characterization of this compound relies on a synergistic approach where data from multiple spectroscopic techniques are integrated to build a conclusive structural assignment.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV Structure Structure Elucidation & Purity Assessment NMR->Structure MS->Structure IR->Structure UV->Structure

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Thiazoles in Modern Drug Discovery

Thiazole rings are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a fluorine atom onto a phenyl ring attached to the thiazole core, as in 2-(2-Fluorophenyl)thiazole-4-carboxylic acid, can significantly enhance a molecule's therapeutic potential. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity to target proteins, and pharmacokinetic profiles. This makes this compound and its derivatives highly valuable scaffolds for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.

The Hantzsch thiazole synthesis, a classic and robust reaction, provides a versatile and efficient method for constructing the thiazole ring system from readily available starting materials.[1] This application note provides a comprehensive, in-depth guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of this compound via the Hantzsch synthesis is a multi-step process that begins with the preparation of two key intermediates: 2-fluorothiobenzamide and ethyl 2-chloroacetoacetate. These intermediates are then reacted in the core Hantzsch condensation reaction to form the ethyl ester of the target molecule. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Below is a visual representation of the overall synthetic workflow:

G cluster_0 Preparation of Intermediates cluster_1 Hantzsch Thiazole Synthesis cluster_2 Final Product Formation 2-Fluorobenzamide 2-Fluorobenzamide 2-Fluorothiobenzamide 2-Fluorothiobenzamide 2-Fluorobenzamide->2-Fluorothiobenzamide Thionation (Lawesson's Reagent) Hantzsch Reaction Hantzsch Reaction 2-Fluorothiobenzamide->Hantzsch Reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl acetoacetate->Ethyl 2-chloroacetoacetate Chlorination Ethyl 2-chloroacetoacetate->Hantzsch Reaction Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate Hantzsch Reaction->Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate Hydrolysis Hydrolysis Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that involves the cyclization of an α-haloketone with a thioamide.[2] The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered heterocyclic ring.

  • Dehydration: The final step involves the elimination of a molecule of water to form the stable, aromatic thiazole ring.

The driving force for this reaction is the formation of the highly stable aromatic thiazole ring system.

G thioamide 2-Fluorothiobenzamide intermediate1 S-alkylation Intermediate thioamide->intermediate1 Nucleophilic Attack (SN2) haloketone Ethyl 2-chloroacetoacetate haloketone->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate intermediate2->product Dehydration (-H2O)

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Part 1: Synthesis of 2-Fluorothiobenzamide

This protocol details the conversion of 2-fluorobenzamide to 2-fluorothiobenzamide using Lawesson's reagent, a widely used and effective thionating agent.[3][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Fluorobenzamide139.13101.39 g
Lawesson's Reagent404.475.52.22 g
Anhydrous Toluene--50 mL
Sodium Bicarbonate (sat. aq.)--50 mL
Brine--50 mL
Anhydrous Sodium Sulfate--As needed
Dichloromethane--For extraction
Hexane/Ethyl Acetate--For chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzamide (1.39 g, 10 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol).

  • Add anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-fluorothiobenzamide as a solid.

Part 2: Synthesis of Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate

This is the core Hantzsch condensation reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Fluorothiobenzamide155.19101.55 g
Ethyl 2-chloroacetoacetate164.59101.65 g (1.35 mL)
Ethanol--50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-fluorothiobenzamide (1.55 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate265.2882.12 g
Sodium Hydroxide40.00240.96 g
Ethanol--40 mL
Water--20 mL
Hydrochloric Acid (conc.)--As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (2.12 g, 8 mmol) in a mixture of ethanol (40 mL) and water (20 mL).

  • Add sodium hydroxide (0.96 g, 24 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient pathway for the preparation of this compound. This application note offers a detailed, step-by-step protocol, from the synthesis of the necessary precursors to the final product, along with mechanistic insights. By following these procedures, researchers can successfully synthesize this valuable fluorinated thiazole derivative for further investigation in drug discovery and development programs.

References

Application Note & Protocol: Synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. Consequently, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid represents a valuable building block for the synthesis of novel therapeutic agents.

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthesis commences with the formation of ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate via the well-established Hantzsch thiazole synthesis. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for accessing this important synthetic intermediate.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Synthesis of 2-Fluorothiobenzamide cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis A 2-Fluorobenzaldehyde D 2-Fluorothiobenzamide A:e->D:w 1. Lawesson's Reagent 2. Toluene, Reflux B Lawesson's Reagent C Toluene G Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate D:e->G:w 1. Ethyl bromopyruvate 2. Ethanol, Reflux E Ethyl bromopyruvate F Ethanol J This compound G:e->J:w 1. NaOH(aq), Reflux 2. HCl(aq) H Sodium Hydroxide (aq) I Hydrochloric Acid (aq)

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-FluorobenzaldehydeReagentSigma-Aldrich
Lawesson's Reagent97%Acros Organics
TolueneAnhydrousFisher Scientific
Ethyl bromopyruvate95%Alfa Aesar
Ethanol200 proofDecon Labs
Sodium HydroxidePellets, 99%VWR
Hydrochloric Acid37%Macron
Diethyl EtherAnhydrousEMD Millipore
Ethyl AcetateHPLC GradeHoneywell
HexanesHPLC GradePharmco
Sodium SulfateAnhydrousJ.T. Baker
Celite®---MilliporeSigma
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate

This part of the protocol is divided into two steps: the synthesis of the thioamide intermediate, followed by the Hantzsch thiazole condensation.

Step 1.1: Synthesis of 2-Fluorothiobenzamide

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzaldehyde (10.0 g, 80.6 mmol) and Lawesson's reagent (17.9 g, 44.3 mmol) in toluene (150 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-fluorothiobenzamide as a yellow solid.

Step 1.2: Hantzsch Thiazole Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate

  • In a 100 mL round-bottom flask, dissolve 2-fluorothiobenzamide (5.0 g, 32.2 mmol) in ethanol (50 mL).

  • To this solution, add ethyl bromopyruvate (6.9 g, 35.4 mmol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient of hexanes and ethyl acetate) to yield ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate as a pale yellow solid.[1]

Part 2: Hydrolysis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate
  • To a 100 mL round-bottom flask, add ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (4.0 g, 15.0 mmol) and a 10% aqueous solution of sodium hydroxide (30 mL).[2]

  • Heat the mixture to reflux and stir for 2 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the cooled solution to a pH of approximately 2-3 by the slow addition of 2M hydrochloric acid. A precipitate will form.[3]

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 20 mL).

  • Dry the product under vacuum to afford this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the final product.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.

Hantzsch Thiazole Synthesis Mechanism cluster_0 Reaction Steps A 2-Fluorothiobenzamide C Thioimidate intermediate A->C Nucleophilic attack of sulfur on α-carbon B Ethyl bromopyruvate D Cyclized intermediate C->D Intramolecular cyclization (N attacks carbonyl C) E Dehydrated intermediate D->E Dehydration F Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate E->F Aromatization

References

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the structural elucidation of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, this note outlines optimized protocols for sample preparation and data acquisition. It further presents an in-depth analysis of the ¹H and ¹³C NMR spectra, emphasizing the interpretation of chemical shifts and spin-spin coupling constants, particularly the diagnostic couplings involving the fluorine atom. The methodologies described herein establish a robust framework for the unambiguous structural verification of this and related heterocyclic compounds.

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block for the synthesis of pharmacologically active agents. The precise arrangement of its constituent aromatic and heterocyclic rings, along with the specific substitution pattern, is critical to its function. Therefore, rigorous structural characterization is a non-negotiable step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as an expert guide to leveraging the power of NMR for the complete structural assignment of this compound.

Foundational Principles: Decoding the Spectrum

A comprehensive understanding of the NMR data requires an appreciation for the factors influencing nuclear environments within this specific molecule.

  • Chemical Shift (δ): The location of a signal in the NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups (like the thiazole ring, carboxylic acid, and fluorine) decrease electron density, "deshielding" the nucleus and shifting its signal downfield to a higher ppm value.[1]

  • Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent atoms can influence each other's magnetic field, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides direct evidence of atomic connectivity. In this molecule, couplings between protons (J_HH), protons and fluorine (J_HF), and carbons and fluorine (J_CF) are particularly informative.[2][3]

  • The Thiazole Moiety: The sulfur and nitrogen heteroatoms in the thiazole ring significantly influence the electronic environment, leading to characteristic chemical shifts for the ring's proton and carbons.[4][5]

  • The Carboxylic Acid Proton: The proton of the -COOH group is highly acidic and participates in hydrogen bonding. This results in a highly deshielded signal, typically appearing as a broad singlet at a very high chemical shift (10-13 ppm), which disappears upon exchange with deuterium oxide (D₂O).[6][7]

Below is the structure of the target molecule with the standard numbering convention used for the subsequent spectral assignments.

Caption: Structure of this compound with numbering.

Experimental Protocols

Scientific rigor begins with meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible NMR data.

Materials and Equipment
  • Analyte: this compound (5-10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • Exchange Reagent: Deuterium oxide (D₂O), one drop

  • Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Causality: DMSO-d₆ is selected as the solvent for two primary reasons. First, its high polarity readily dissolves the carboxylic acid analyte. Second, its ability to form hydrogen bonds slows the chemical exchange of the -COOH proton, often rendering it sharp enough for clear observation, unlike in CDCl₃ where it can be overly broad or invisible.[8]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5 mg of the analyte directly into a clean, dry vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to the vial.

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds until the solid is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).

  • D₂O Exchange (Optional but Recommended): After acquiring initial spectra, remove the NMR tube, add one drop of D₂O, cap, and invert several times to mix. Re-acquire the ¹H NMR spectrum to confirm the assignment of the carboxylic acid proton.

NMR Data Acquisition Parameters

The following table outlines recommended acquisition parameters. These serve as a starting point and may be optimized based on the specific instrument and sample concentration.

Parameter¹H Experiment¹³C Experiment
Pulse Program zg30zgpg30
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Spectral Width 20 ppm240 ppm
Acquisition Time ~4 sec~1.5 sec
Relaxation Delay (d1) 2 sec2 sec
Number of Scans 161024 or more

Rationale: For the ¹³C experiment, a proton-decoupled sequence (zgpg30) is used to simplify the spectrum by collapsing all C-H multiplets into singlets, which significantly improves the signal-to-noise ratio. A higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[9]

Spectral Interpretation and Data Analysis

The following sections detail the analysis of predicted NMR data, providing a roadmap for interpreting experimental results.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by three distinct regions: the downfield acidic proton, the aromatic region, and the lone thiazole proton.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
-COOH~13.5broad s-1H
H5~8.40s-1H
H6'~8.05ddd³J(H6'-H5')=7.6, ⁴J(H6'-F)=5.0, ⁴J(H6'-H4')=1.81H
H3'~7.80td³J(H3'-H4')=7.5, ³J(H3'-F)=7.51H
H5'~7.55m-1H
H4'~7.48m-1H
  • -COOH Proton (~13.5 ppm): This highly downfield and broad signal is characteristic of a carboxylic acid proton involved in hydrogen bonding.[10] Its disappearance after a D₂O shake confirms its identity.

  • Thiazole H5 (~8.40 ppm): This proton appears as a sharp singlet. It is deshielded by the adjacent carboxylic acid group and the overall electron-deficient nature of the thiazole ring.[5]

  • Aromatic Protons (7.48-8.05 ppm): This region is complex due to overlapping signals and H-F couplings.

    • H6' is expected to be the most downfield aromatic proton due to its proximity to the electron-withdrawing thiazole nitrogen. It will appear as a doublet of doublet of doublets (ddd) due to coupling with H5', H4', and across space or through bonds to the fluorine atom.

    • H3' will be a triplet of doublets (td) due to its coupling to the adjacent H4' and an approximately equal magnitude coupling to the fluorine atom (³J_HF).[2]

    • H4' and H5' will be complex multiplets in the more upfield portion of the aromatic region. Unambiguous assignment of these often requires 2D NMR techniques like COSY.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum provides a count of all unique carbon atoms and reveals characteristic C-F couplings.

Signal AssignmentPredicted δ (ppm)Multiplicity (due to C-F)Coupling Constant (J, Hz)
C2~170.1s-
-COOH~162.5s-
C2'~160.0d¹J(C-F) ≈ 250
C4~148.5s-
C4'~134.2d⁴J(C-F) ≈ 3.5
C6'~131.5d²J(C-F) ≈ 8.5
C1'~129.8d²J(C-F) ≈ 12.0
C5'~125.4d³J(C-F) ≈ 4.0
H5~122.0s-
C3'~117.0d³J(C-F) ≈ 21.0
  • Thiazole and Carboxyl Carbons: C2 is the most downfield carbon (excluding C2') due to its position between two heteroatoms (N and S).[4] The carboxylic acid carbon and C4 of the thiazole ring also appear at low field.[10][11]

  • Fluorophenyl Carbons: The key diagnostic signal is C2' at ~160.0 ppm. It appears as a large doublet due to the one-bond coupling to fluorine (¹J_CF ~250 Hz), which is an unmistakable feature confirming the fluorine's position.[12][13] The other carbons of the fluorophenyl ring appear as smaller doublets due to two-bond, three-bond, and four-bond couplings to fluorine, with ²J_CF and ³J_CF being the most significant.

Workflow for Structural Confirmation

The process of structural elucidation is a logical sequence of experiments and data integration. The following workflow illustrates the self-validating system for confirming the structure of this compound.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Structural Confirmation prep Prepare Sample in DMSO-d6 acq_1h Acquire 1H NMR prep->acq_1h acq_13c Acquire 13C NMR prep->acq_13c d2o D2O Exchange acq_1h->d2o analyze_1h Analyze 1H: - Identify COOH proton - Assign Thiazole H5 - Analyze Ar-H region & J_HF acq_1h->analyze_1h analyze_13c Analyze 13C: - Count carbons - Identify C-F doublet (¹J_CF) - Assign all carbons acq_13c->analyze_13c acq_1h_d2o Re-acquire 1H NMR d2o->acq_1h_d2o confirm_cooh Confirm COOH Signal Disappearance acq_1h_d2o->confirm_cooh structure Final Structure Confirmed analyze_1h->structure analyze_13c->structure confirm_cooh->structure

Caption: Workflow for NMR-based structural verification.

Conclusion

This application note provides a comprehensive protocol and analytical guide for the characterization of this compound by ¹H and ¹³C NMR spectroscopy. By following the detailed experimental procedures and leveraging the principles of spectral interpretation outlined here, researchers can confidently verify the identity and purity of their synthesized material. The key diagnostic markers—including the exchangeable carboxylic acid proton, the singlet for the thiazole proton, and the large ¹J(C-F) coupling constant—form a powerful and self-validating dataset for complete structural elucidation.

References

High-Sensitivity LC-MS/MS Analysis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid: Method Development and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide for the quantitative analysis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a heterocyclic building block relevant in medicinal chemistry and drug discovery. The development of a robust and sensitive analytical method is crucial for its application in pharmacokinetic, metabolic, and quality control studies. This note details a complete workflow, including sample preparation, optimized LC-MS/MS parameters, and an in-depth analysis of the compound's mass spectral fragmentation patterns. The methodologies are designed to be self-validating and are grounded in established principles of small molecule bioanalysis.[1][2]

Introduction and Analyte Properties

This compound is a small organic molecule featuring a fluorophenyl group attached to a thiazole carboxylic acid core. This combination of functionalities presents specific considerations for mass spectrometric analysis. The presence of the acidic carboxylic acid group makes the molecule amenable to electrospray ionization (ESI), particularly in negative ion mode, while the aromatic and heterocyclic rings influence its chromatographic behavior and fragmentation pathways.[3]

A successful analytical method hinges on understanding the analyte's physicochemical properties.[4] These properties guide decisions in sample preparation, chromatography, and mass spectrometry.

PropertyValueSignificance for Analysis
Molecular Formula C₁₀H₆FNO₂SDefines the exact mass for high-resolution MS.
Average Molecular Weight 223.22 g/mol Used for calculating concentrations.
Monoisotopic Mass 223.0103 DaThe target mass for the uncharged molecule in MS.
Expected Ion (Negative) [M-H]⁻ at m/z 222.0030The acidic proton is readily lost, making this the primary target ion in ESI-.
Expected Ion (Positive) [M+H]⁺ at m/z 224.0176The thiazole nitrogen can be protonated, making ESI+ a viable alternative.
Predicted Polarity Moderately PolarInfluences choice of LC column (e.g., C18) and sample preparation (e.g., reversed-phase SPE).
Experimental Workflow and Design

The overall analytical process is designed to ensure sample cleanliness, achieve optimal chromatographic separation, and provide sensitive and specific mass spectrometric detection.[1] Each stage is critical for generating reliable and reproducible data.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Urine) SPE Solid-Phase Extraction (Complex Matrix) Matrix->SPE Standard Analyte Standard (for calibration) Dilute Dilution (Simple Matrix) Standard->Dilute LC LC Separation (Reversed-Phase C18) Dilute->LC SPE->LC ESI Electrospray Ionization (Negative Ion Mode) LC->ESI MS Tandem MS Detection (MRM Mode) ESI->MS Quant Quantification MS->Quant Confirm Structural Confirmation MS->Confirm

Caption: Overall experimental workflow for the analysis of this compound.

Sample Preparation Protocols

The primary challenge in sample preparation is the effective removal of matrix components (salts, proteins, phospholipids) that can interfere with ionization and lead to signal suppression.[1][5] The choice of protocol depends on the sample matrix and the required limit of quantitation (LOQ).[4]

This method is suitable for simple matrices or high-concentration samples where matrix effects are minimal.

Steps:

  • Transfer 50 µL of the sample into a clean microcentrifuge tube.

  • Add 450 µL of a solution of 50:50 acetonitrile/water containing an appropriate internal standard.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet debris.

  • Transfer the supernatant to an HPLC vial for injection.

Causality: Acetonitrile acts as a protein-precipitating agent and ensures the analyte is soluble. Dilution reduces the concentration of matrix components injected onto the LC-MS system.[6][7]

SPE is recommended for complex biological matrices like plasma or tissue homogenates to achieve lower LOQs by concentrating the analyte and providing superior cleanup.[5][8]

Steps:

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through a polymeric reversed-phase SPE cartridge.

  • Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge. The acidic pH ensures the carboxylic acid is protonated and retained.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an HPLC vial for injection.

Causality: The SPE workflow isolates the analyte based on its hydrophobicity while discarding hydrophilic and strongly protein-bound interferences, resulting in a cleaner extract and enhanced sensitivity.[1]

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development. Optimization may be required depending on the specific instrumentation used.

An acidic mobile phase is employed to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention on a C18 column. The use of additives like formic acid is standard, though others like trifluoroacetic acid (TFA) can also be effective ion-pairing reagents.[9][10]

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1.5 min

ESI in negative ion mode is the preferred technique for carboxylic acids due to the facile deprotonation of the acidic proton.[3] Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[2]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions See Section 5 for details
Fragmentation Analysis and MRM Transition Selection

Tandem mass spectrometry (MS/MS) provides structural information and high selectivity by monitoring specific fragmentation pathways. For this compound, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) primarily targets the least stable bonds.

The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂), which corresponds to a mass loss of approximately 44 Da.[11][12] This fragmentation is highly specific and typically produces the most abundant product ion, making it an ideal choice for the primary "quantifier" transition in an MRM assay. A second, less intense fragment can be used as a "qualifier" to confirm the analyte's identity.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 222.00 Fragment1 Product Ion 1 (Quantifier) [M-H-CO₂]⁻ m/z 177.01 Precursor->Fragment1 - CO₂ (44.99 Da) Fragment2 Product Ion 2 (Qualifier) (Further Fragmentation) m/z 133.01 Fragment1->Fragment2 - CS (43.99 Da)

Caption: Proposed ESI- fragmentation pathway for this compound.

Optimized MRM Transitions:

Transition Type Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Quantifier 222.0 177.0 15

| Qualifier | 222.0 | 133.0 | 25 |

Causality: The quantifier transition (222.0 → 177.0) is chosen for its high specificity (loss of CO₂) and intensity, making it ideal for accurate measurement. The qualifier transition provides a second layer of confirmation, ensuring that the detected signal corresponds unequivocally to the target analyte. Monitoring this ratio enhances the trustworthiness of the results.

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the analysis of this compound. By integrating optimized sample preparation protocols with highly selective MRM-based mass spectrometry, this method is well-suited for demanding applications in pharmaceutical development and research. The detailed explanation of the fragmentation pathway provides a solid foundation for troubleshooting and further method adaptation.

References

Application Notes & Protocols: Characterizing 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid in In Vitro Assays as a Putative Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. Given the structural motifs common to inhibitors of de novo pyrimidine biosynthesis, this guide focuses on a robust series of assays to characterize the compound as a potential inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key therapeutic target for proliferative diseases.

Introduction: The Rationale for Investigating this compound as a DHODH Inhibitor

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis.[1] Consequently, rapidly dividing cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for their survival and proliferation.[1] The inhibition of DHODH leads to pyrimidine pool depletion, resulting in cell cycle arrest and apoptosis, making it a validated therapeutic target for autoimmune diseases, viral infections, and cancer.[2][3]

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active agents.[4][5] Notably, derivatives of thiazole and related heterocycles have been identified as inhibitors of DHODH.[6] The subject of this guide, this compound, possesses structural features—a substituted aromatic ring linked to a thiazole carboxylic acid—that warrant its investigation as a potential DHODH inhibitor. This document outlines the foundational in vitro assays required to test this hypothesis, from direct enzymatic inhibition to cell-based mechanism-of-action studies.

Signaling Pathway: The Role of DHODH in De Novo Pyrimidine Biosynthesis

The diagram below illustrates the critical position of DHODH in the pyrimidine synthesis pathway. Inhibition of this enzyme creates a metabolic bottleneck, preventing the formation of orotate and subsequent pyrimidine nucleotides.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ...subsequent steps DHODH->Orotate Oxidation CoQH2 CoQH2 DHODH->CoQH2 CoQ Coenzyme Q CoQ->DHODH Inhibitor 2-(2-Fluorophenyl)thiazole- 4-carboxylic acid Inhibitor->DHODH Inhibition DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA

Caption: Role of DHODH in pyrimidine synthesis and its inhibition.

Foundational Assays: A Step-by-Step Investigative Workflow

A logical, multi-tiered approach is essential to validate both the potency and the specific mechanism of action of a putative DHODH inhibitor. The following workflow is recommended:

Experimental_Workflow Assay1 Protocol 1: Biochemical DHODH Enzymatic Inhibition Assay Assay2 Protocol 2: Cell Proliferation Assay (e.g., in HL-60 or A375 cells) Assay1->Assay2 Confirm cellular activity Data_Analysis Data Synthesis: Determine IC50, GI50, and confirm on-target effect Assay1->Data_Analysis Assay3 Protocol 3: Uridine Rescue Assay (Mechanism Confirmation) Assay2->Assay3 Validate mechanism of action Assay3->Data_Analysis

Caption: Recommended workflow for evaluating a DHODH inhibitor.

Protocol 1: Biochemical DHODH Enzymatic Inhibition Assay

Principle: This spectrophotometric assay directly measures the enzymatic activity of purified, recombinant human DHODH. The enzyme's activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate (DHO).[2][7] As DHODH converts DHO to orotate, it reduces DCIP, causing a measurable decrease in absorbance at 600-650 nm.[2][3][8] The rate of this color change is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human DHODH (transmembrane domain deleted for solubility)

  • This compound (Test Compound)

  • Brequinar or Teriflunomide (Positive Control Inhibitor)[2][7]

  • L-Dihydroorotic acid (DHO), substrate[2]

  • 2,6-dichloroindophenol (DCIP), electron acceptor[2]

  • Coenzyme Q10 (CoQ10)[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100[2][9]

  • DMSO (for compound dissolution)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the positive control in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Enzyme Preparation: Dilute the recombinant human DHODH stock in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust linear reaction rate.

  • Assay Setup:

    • Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.[9]

    • Prepare a reaction mixture containing Assay Buffer, CoQ10 (final concentration ~100 µM), and DCIP (final concentration ~120-200 µM).[3][9]

    • Add 178 µL of a mix containing the DHODH enzyme solution and the reaction mixture components (excluding DHO) to each well.[9]

    • Incubate the plate at 25°C or room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.[1][3]

  • Reaction Initiation and Measurement:

    • Prepare a DHO solution in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the DHO solution to each well (final concentration ~200-500 µM).[3][9]

    • Immediately measure the decrease in absorbance at 600 nm or 650 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.[1][8][10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation Example:

InhibitorAssay TypeTargetIC₅₀ (nM)
This compound Biochemical Human DHODH (Experimental Value)
Brequinar (Control)BiochemicalHuman DHODH~2-20[2][7]
Teriflunomide (Control)BiochemicalHuman DHODH~25-411[2][7]

Protocol 2: Cell-Based Proliferation Assay

Principle: This assay assesses the cytostatic or cytotoxic effect of the test compound on a cancer cell line known to be highly dependent on de novo pyrimidine synthesis for proliferation, such as the human leukemia cell line HL-60.[1][3] A reduction in cell proliferation or viability in the presence of the compound suggests it may be interfering with an essential metabolic pathway, such as pyrimidine synthesis.

Materials:

  • HL-60, A375, or other suitable cancer cell line[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Test Compound)

  • Positive control inhibitor (e.g., Brequinar)

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)[1][2]

  • Sterile 96-well cell culture plates (clear for colorimetric assays, white for luminescence)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.[9]

    • Incubate for 24 hours to allow cells to attach (for adherent lines) or acclimate (for suspension lines).[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Add the desired volume (e.g., 100 µL to existing 100 µL, or add 10 µL of a 10x stock) of the compound dilutions to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period of 48-72 hours at 37°C in a 5% CO₂ incubator.[7]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8).[10]

    • Incubate for 1-4 hours until a color or signal change is apparent.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.[9][10]

Protocol 3: Uridine Rescue Assay

Principle: This assay is a critical secondary screen to confirm that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[9] If the compound's target is indeed DHODH, supplementing the culture medium with uridine will allow cells to produce pyrimidines via the salvage pathway, thereby bypassing the enzymatic block and "rescuing" the cells from the compound-induced cytotoxicity.[3][11]

Materials:

  • Same materials as the Cell-Based Proliferation Assay

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS)[9]

Procedure:

  • Assay Setup: The procedure is identical to the Cell-Based Proliferation Assay, with one key modification. Two parallel sets of plates are prepared.

  • Compound and Uridine Treatment:

    • Plate A (No Rescue): Treat cells with serial dilutions of the test compound as described in Protocol 2.

    • Plate B (Uridine Rescue): Co-treat cells with the same serial dilutions of the test compound plus a final concentration of 50-100 µM uridine.[9][11]

  • Incubation and Measurement: Follow steps 3 and 4 from the Cell-Based Proliferation Assay for both plates.

  • Data Analysis:

    • Calculate the GI50/EC50 value for the test compound in both the absence and presence of uridine.

    • A significant rightward shift (a much higher GI50 value) in the dose-response curve in the presence of uridine strongly indicates that the compound's anti-proliferative activity is due to the inhibition of the de novo pyrimidine synthesis pathway.[3]

Expected Outcome:

ConditionGI₅₀ of Test CompoundInterpretation
Standard MediumLow nM to µM rangeCompound inhibits cell growth.
Medium + 100 µM Uridine>10-fold higher than standardGrowth inhibition is reversed; mechanism is likely on-target DHODH inhibition.

References

Cell-based Assay Strategies for Characterizing the Biological Activity of Novel Thiazole Derivatives: A Guide for 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Consequently, novel derivatives such as 2-(2-Fluorophenyl)thiazole-4-carboxylic acid represent a promising, yet uncharacterized, frontier in drug discovery. When the biological target of a novel compound is unknown, a systematic, tiered approach to cell-based screening is paramount. This guide provides a strategic framework and detailed protocols for elucidating the biological activity of novel thiazole compounds, using this compound as a representative example. We present a workflow progressing from broad primary screening for effects on cell viability to secondary, mechanism-of-action assays, including apoptosis and nuclear receptor modulation. This document is designed to equip researchers with the rationale and practical steps needed to initiate the biological characterization of novel chemical entities.

Introduction: The Challenge of the Unknown Target

Thiazole derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4] This chemical diversity, while promising, presents a significant challenge for the characterization of a new analogue where the molecular target has not been identified. A hypothesis-driven approach is not immediately possible. Therefore, the initial goal is to generate a biological activity profile through a series of robust and well-validated cell-based assays.

Cell-based assays are indispensable in early-stage drug discovery as they provide biologically relevant insights into a compound's effects within a complex cellular environment, which cannot be replicated by biochemical assays alone.[5][6][7] This application note outlines a logical, tiered screening cascade designed to efficiently characterize the activity of this compound.

Proposed Screening Cascade

The following diagram illustrates the proposed workflow for characterizing a novel compound with unknown activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Triage cluster_2 Tier 2: Mechanistic Investigation A Prepare Compound Stock (e.g., 10 mM in DMSO) B Select Cell Line(s) (e.g., Cancer line like HepG2, Non-cancer like HEK293T) A->B C Perform Cell Viability/Proliferation Assay (e.g., MTT Assay) B->C D Calculate IC50 or EC50 C->D E Induction of Apoptosis? (Caspase-Glo® 3/7 Assay) D->E  If IC50 indicates cytotoxicity F Signaling Pathway Modulation? (Luciferase Reporter Assay) D->F  If proliferation is altered  without overt cytotoxicity G Other Phenotypic Assays (e.g., Migration, Differentiation) D->G  Based on other observations

Figure 1. A tiered workflow for characterizing novel compounds.

Tier 1: Primary Screening for Global Cellular Effects

The crucial first step is to determine if the compound has any effect on overall cell health and proliferation. This provides a concentration range for subsequent, more sensitive assays and identifies whether the compound is cytotoxic, cytostatic, or proliferative.

Featured Assay: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of viable cells.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cell line (e.g., HepG2 human liver cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[9]

  • 96-well flat-bottom sterile microplates.

  • Microplate reader capable of measuring absorbance at 570 nm.[10]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Interpretation & Presentation

The data should be analyzed by subtracting the average absorbance of the "no cells" blank from all other wells. Plot the percentage of cell viability (relative to the vehicle control) against the log of the compound concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
Vehicle Control Cells treated with the solvent (e.g., DMSO) used to dissolve the compound. Represents 100% viability.
Positive Control A known cytotoxic agent (e.g., Staurosporine) to validate assay performance.

A low IC₅₀ value suggests potent cytotoxic or anti-proliferative activity, warranting further investigation into the mechanism of cell death, such as apoptosis.

Tier 2: Mechanistic Investigation - The "Why" and "How"

Based on the results of the primary screen, a more targeted investigation can be designed.

Scenario A: Compound is Cytotoxic - Investigating Apoptosis

If this compound demonstrates a potent cytotoxic effect, a key follow-up question is whether it induces programmed cell death (apoptosis). The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.

Featured Assay: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the combined activities of caspase-3 and caspase-7.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[11] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[12]

The Apoptotic Pathway and Caspase-3/7

The diagram below shows the central role of Caspase-3 and Caspase-7 in the apoptotic signaling cascade.

G A Apoptotic Stimulus (e.g., Test Compound) B Intrinsic Pathway (Mitochondrial) A->B C Extrinsic Pathway (Death Receptor) A->C D Initiator Caspases (Caspase-8, Caspase-9) B->D C->D E Executioner Caspases (Caspase-3, Caspase-7) D->E F Cleavage of Cellular Substrates E->F G Apoptosis F->G

Figure 2. Simplified overview of the apoptotic cascade.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[11]

  • White, opaque-walled 96-well plates suitable for luminescence.

  • Cells treated with this compound as in the MTT assay.

  • Luminometer.

Procedure:

  • Assay Plate Setup: Seed and treat cells with the compound in a white-walled 96-well plate as described in the MTT protocol. Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature before use.[13]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13] This is an "add-mix-measure" protocol.[11]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13] Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation

A significant increase in luminescence in compound-treated wells compared to vehicle-treated wells indicates the activation of caspase-3/7 and suggests an apoptotic mechanism of cell death. The data can be presented as fold-change in luminescence over the vehicle control.

Scenario B: Compound Alters Proliferation - Investigating Nuclear Receptor Modulation

If the compound alters cell proliferation at non-cytotoxic concentrations, it may be modulating a key signaling pathway. Nuclear receptors are a large family of ligand-activated transcription factors that regulate genes involved in proliferation, differentiation, and metabolism, making them a common target class for drugs.[14]

Featured Assay: Dual-Luciferase® Reporter Assay for Nuclear Receptors

Reporter gene assays are a powerful tool for studying the activity of transcription factors like nuclear receptors.[14][15][16] In one common format, the ligand-binding domain (LBD) of a specific nuclear receptor is fused to the GAL4 DNA-binding domain (DBD).[14] This construct is co-transfected into cells with a second plasmid containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). If the test compound binds to the LBD, it induces a conformational change, leading to the recruitment of co-activators and transcription of the luciferase gene.[15] A second, constitutively expressed luciferase (e.g., Renilla) is co-transfected as an internal control to normalize for transfection efficiency and cell number.[15]

Detailed Protocol: Dual-Luciferase® Reporter Assay

Materials:

  • HEK293T or other easily transfectable cell line.

  • Expression plasmid for GAL4-DBD-NR-LBD fusion protein (e.g., GAL4-FXR-LBD).

  • Reporter plasmid with UAS-driven Firefly luciferase (e.g., pGL4.35).

  • Control plasmid with constitutively expressed Renilla luciferase (e.g., pGL4.74).

  • Transfection Reagent (e.g., Lipofectamine®).[17]

  • Dual-Glo® Luciferase Assay System (Promega, Cat. No. E2920 or similar).[17]

  • White, opaque-walled 96-well plates.

Procedure:

  • Transfection: Co-transfect the cells in a 96-well plate with the three plasmids (expression, reporter, and control) using a suitable transfection reagent according to the manufacturer's protocol.[17]

  • Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh complete medium.[17]

  • Compound Treatment: After 24 hours post-transfection, treat the cells with a serial dilution of this compound. Include a vehicle control and a known agonist for the specific nuclear receptor as a positive control. Incubate for another 18-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Add the Dual-Glo® Luciferase Reagent (measures Firefly luciferase) to each well. Mix and measure luminescence.

    • Add the Dual-Glo® Stop & Glo® Reagent (quenches Firefly signal and measures Renilla luciferase) to each well. Mix and measure luminescence again.[17]

Data Analysis & Interpretation

For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to get a normalized response.[17] Plot the fold activation (normalized response of treated well / normalized response of vehicle control) against the compound concentration. A dose-dependent increase in luciferase activity suggests that the compound may be an agonist for the tested nuclear receptor.

ParameterDescription
EC₅₀ The concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Fold Activation The ratio of the signal in a treated well to the signal in a vehicle control well.
Positive Control A known agonist for the nuclear receptor being tested.

Assay Validation and Best Practices

For any cell-based assay, rigorous validation is critical to ensure the data is reliable and reproducible.[7][18]

  • Cell Line Integrity: Regularly authenticate cell lines and test for mycoplasma contamination. Maintain cells at low passage numbers and avoid over-confluence, as cell morphology and metabolism can change.[18][19]

  • Reagent Qualification: Qualify new lots of critical reagents like serum and antibodies to ensure consistency.[18]

  • Assay Performance Metrics: For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Appropriate Controls: Always include negative (vehicle), positive (known active compound), and neutral (no cells) controls on every plate to monitor assay performance and for data normalization.

Conclusion

The journey to characterize a novel compound like this compound begins with broad, systematic screening. The tiered approach outlined in this guide—progressing from general viability to specific mechanistic assays—provides a robust framework for generating a comprehensive biological activity profile. By carefully selecting assays, adhering to detailed protocols, and employing rigorous validation practices, researchers can efficiently uncover the therapeutic potential hidden within novel chemical structures. The data generated from these foundational assays will build the necessary evidence to form a concrete hypothesis about the compound's mechanism of action, paving the way for more advanced target identification and lead optimization studies.

References

Application Note & Protocols: Utilizing 2-(2-Fluorophenyl)thiazole-4-carboxylic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized framework and protocols for investigating the enzyme inhibitory potential of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. The specific enzyme target and optimal assay conditions should be determined empirically.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous biologically active agents.[1][2] The thiazole ring is a key component in various pharmaceuticals, exhibiting a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Specifically, thiazole carboxylic acid derivatives have been explored as potent inhibitors of various enzymes, such as cyclooxygenases (COX) and kinases, by interacting with the active or allosteric sites of these enzymes.[3][4][6]

This application note details the methodologies for characterizing the inhibitory activity of this compound against a target enzyme. It provides a comprehensive guide, from initial biochemical assays to determine inhibitory potency and mechanism of action, to cell-based assays for evaluating efficacy in a biological context.

Physicochemical Properties and Compound Handling

Prior to initiating any biological assays, it is crucial to characterize the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueMethod
Molecular FormulaC₁₀H₆FNO₂S---
Molecular Weight223.22 g/mol
AppearanceWhite to off-white solidVisual Inspection
Solubility>10 mg/mL in DMSOSerial Dilution
Purity>98%HPLC, NMR[4][7][8]
StabilityStable for >1 year at -20°CLong-term Storage Study

Protocol 1: Preparation of Stock Solutions

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For assays, prepare intermediate dilutions in the appropriate assay buffer. Note: The final concentration of DMSO in the assay should be kept low (typically <1%) to minimize its effect on enzyme activity.

Part 1: In Vitro Enzyme Inhibition Assays

Biochemical assays are fundamental to determining if a compound directly interacts with and inhibits an enzyme.[9] These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.[10]

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.[11] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12]

Protocol 2: IC₅₀ Determination using a Continuous Spectrophotometric Assay

This protocol assumes the enzyme reaction produces a chromogenic product that can be continuously monitored.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Enzyme Solution: Dilute the stock enzyme solution in assay buffer to the desired working concentration.

    • Substrate Solution: Prepare the substrate solution in assay buffer at a concentration at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[13]

    • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the appropriate inhibitor dilution to each well. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer).

    • Add 25 µL of the enzyme solution to each well (except the "no enzyme" control).

    • Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the "no inhibitor" control (set to 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[14] This is typically determined by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.[11]

Protocol 3: Determining the Mode of Inhibition

  • Experimental Setup:

    • Perform a series of kinetic assays as described in Protocol 2.

    • For each assay, use a fixed concentration of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value).

    • Vary the substrate concentration over a wide range (e.g., from 0.2x to 5x the Kₘ).

  • Data Analysis:

    • Calculate the initial velocities for each combination of inhibitor and substrate concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.

    • Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition:

      • Competitive: Kₘ increases, Vₘₐₓ remains unchanged.

      • Non-competitive: Kₘ remains unchanged, Vₘₐₓ decreases.

      • Uncompetitive: Both Kₘ and Vₘₐₓ decrease.

      • Mixed: Both Kₘ and Vₘₐₓ change.[11]

Table 2: Hypothetical Kinetic Data for this compound

Inhibitor Conc. (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)Mode of Inhibition
010100---
525100Competitive
1048100Competitive

Visualization of Inhibition Mechanism

InhibitionMechanism cluster_0 Enzyme-Substrate Interaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) 2-(2-Fluorophenyl)thiazole- 4-carboxylic acid EI Enzyme-Inhibitor Complex (EI) I->EI E_comp Enzyme (E) EI->E_comp - I E_comp->EI + I

Caption: Competitive inhibition workflow.

Part 2: Cell-Based Assays

Cell-based assays are essential for confirming an inhibitor's activity in a more physiologically relevant context.[9][15] These assays can assess factors such as cell permeability, target engagement, and downstream cellular effects.

Cellular Target Engagement Assay

Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound binds to its intended target within the cell.[16] A simpler approach is to measure the inhibition of a downstream signaling event.

Protocol 4: Western Blot Analysis of a Downstream Substrate

This protocol assumes the target enzyme phosphorylates a specific substrate.

  • Cell Culture and Treatment:

    • Culture cells known to express the target enzyme in appropriate growth medium.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Cellular Viability/Proliferation Assay

To assess the cytotoxic or cytostatic effects of the compound, a cell viability assay can be performed.

Protocol 5: MTS Assay for Cell Viability

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

    • Incubate for a period relevant to the expected biological effect (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualization of Experimental Workflow

CellBasedWorkflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis ic50 IC50 Determination (Protocol 2) moa Mechanism of Action (Protocol 3) ic50->moa Determine Potency culture Cell Culture & Treatment moa->culture Proceed if Potent & Selective target Target Engagement (Western Blot - Protocol 4) culture->target Assess On-Target Effect viability Cell Viability (MTS Assay - Protocol 5) culture->viability Assess Cytotoxicity

Caption: Overall experimental workflow.

Conclusion

This application note provides a comprehensive guide for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can determine its inhibitory potency, mechanism of action, and cellular efficacy. The thiazole scaffold holds significant promise in drug discovery, and a systematic approach to its evaluation is paramount for identifying novel therapeutic agents.

References

Application Notes & Protocols: Evaluating 2-(2-Fluorophenyl)thiazole-4-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating FPTC

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved anticancer agents, including the kinase inhibitor Dasatinib.[1][2] These heterocyclic compounds are known to interact with a wide array of biological targets, often modulating critical signaling pathways involved in cell proliferation and survival.[3][4] Thiazole derivatives have demonstrated capabilities to induce apoptosis, disrupt tubulin assembly, and inhibit key cancer-promoting pathways such as PI3K/Akt/mTOR.[3]

This document outlines a comprehensive framework for the initial preclinical evaluation of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid (FPTC) , a novel thiazole derivative. While specific data on FPTC's anticancer activity is emerging, its structural features suggest potential as a modulator of oncogenic signaling. These protocols are designed to systematically assess its cytotoxic and cytostatic effects on cancer cell lines, elucidate its mechanism of action regarding apoptosis and cell cycle progression, and probe its impact on a key, frequently dysregulated signaling pathway.

The following sections provide field-proven, step-by-step methodologies for a logical, tiered approach to characterizing the in vitro anticancer potential of FPTC.

Experimental Design & Workflow

A systematic evaluation is crucial for characterizing a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more detailed mechanistic studies to understand how the compound elicits its effects at the cellular level.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Seeding (e.g., MCF-7, A549, HCT116) B Dose-Response Treatment (FPTC Gradient) A->B C MTT Assay (72 hours) B->C D Calculate IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select IC50 Concentrations F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (Western Blot) D->G G A Healthy Cell Inner Membrane: PS Outer Membrane: Normal Lipids Annexin V: Negative PI: Negative B Early Apoptotic Cell PS Translocation Outer Membrane: PS Exposed Annexin V: Positive PI: Negative A->B FPTC Treatment C Late Apoptotic/Necrotic Cell Membrane Compromised PS Exposed Annexin V: Positive PI: Positive B->C Progression G cluster_0 PI3K/Akt Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation FPTC FPTC (Hypothesized Target) FPTC->AKT

References

Application Notes & Protocols: A Guide to the Antimicrobial Screening of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2] This document provides a comprehensive guide for the initial antimicrobial screening of the novel compound, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. We present detailed protocols for primary qualitative assessment using the Agar Disk Diffusion method and for quantitative determination of the Minimum Inhibitory Concentration (MIC) via the Broth Microdilution technique. These methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and reliability.[3][4][5] Furthermore, we delve into the scientific rationale behind these screening choices, explore potential mechanisms of action for thiazole-based compounds, and provide templates for robust data analysis and presentation.

Introduction: The Rationale for Screening Thiazole Derivatives

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs, including the antimicrobial agent Sulfathiazole.[1][6] Its unique amphiphilic nature, possessing both hydrophilic and hydrophobic characteristics, is thought to facilitate the penetration of microbial cell membranes, a critical step for exerting its inhibitory effects.[7] The functionalization of the thiazole scaffold offers a vast chemical space for the development of new drug candidates. The introduction of a fluorophenyl group, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its antimicrobial efficacy. Therefore, a systematic and robust screening cascade is the critical first step in evaluating its potential as a novel antimicrobial agent.

Potential Mechanisms of Action

While the precise mechanism of a novel compound must be determined experimentally, existing research on thiazole derivatives suggests several potential targets within microbial cells:

  • Enzyme Inhibition: Thiazole-based compounds have been shown to inhibit essential bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[1] Another potential target is DNA gyrase, an enzyme vital for DNA replication and supercoiling.[1]

  • Cell Membrane Disruption: The amphiphilic properties of thiazole derivatives may allow them to integrate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[7]

Understanding these potential mechanisms provides a logical framework for designing secondary assays to elucidate the specific mode of action if promising activity is observed in the initial screens.

Experimental Workflow & Visualization

A logical and streamlined workflow is essential for the efficient screening of novel compounds. The following diagram outlines the proposed screening cascade for this compound.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization Compound Synthesis\n& Characterization Compound Synthesis & Characterization Agar Disk Diffusion\n(Qualitative Assay) Agar Disk Diffusion (Qualitative Assay) Compound Synthesis\n& Characterization->Agar Disk Diffusion\n(Qualitative Assay) Test Compound Broth Microdilution\n(MIC Determination) Broth Microdilution (MIC Determination) Agar Disk Diffusion\n(Qualitative Assay)->Broth Microdilution\n(MIC Determination) Active? Broad Panel of Microbes\n(Gram+/Gram- Bacteria, Fungi) Broad Panel of Microbes (Gram+/Gram- Bacteria, Fungi) Broad Panel of Microbes\n(Gram+/Gram- Bacteria, Fungi)->Agar Disk Diffusion\n(Qualitative Assay) Determination of MBC/MFC Determination of MBC/MFC Broth Microdilution\n(MIC Determination)->Determination of MBC/MFC Potent? Mechanism of Action Studies Mechanism of Action Studies Determination of MBC/MFC->Mechanism of Action Studies Proceed Cytotoxicity Testing Cytotoxicity Testing Mechanism of Action Studies->Cytotoxicity Testing In Vivo Efficacy Models In Vivo Efficacy Models Cytotoxicity Testing->In Vivo Efficacy Models

Caption: High-level workflow for antimicrobial screening of a novel compound.

Detailed Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data quality and inter-laboratory reproducibility.[4][5]

Primary Screening: Agar Disk Diffusion (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity of this compound. It is a rapid and cost-effective way to screen against a panel of microorganisms.[8][9]

Materials:

  • This compound (Test Compound)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]

  • Disk Preparation and Application:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile blank disks with a defined volume of the test compound solution to achieve a specific concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.

    • Place a positive control (disk with a known antibiotic) and a negative control (disk with solvent only) on the same plate. Disks should be spaced at least 24 mm apart.[9]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria. For fungi, incubate at an appropriate temperature for 24-48 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Quantitative Analysis: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13]

Materials:

  • This compound (Test Compound)

  • 96-well microtiter plates (sterile, U-bottom)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Multi-channel micropipettes

Protocol:

  • Compound Dilution Series:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10.

    • Well 11 should contain broth only (growth control), and well 12 should contain broth and the solvent used for the compound (solvent control).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation:

    • Add the diluted inoculum to each well (typically 100 µL, resulting in a final volume of 200 µL in wells with the compound).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12][14] This can also be determined using a plate reader to measure optical density.

Data Presentation and Interpretation

Quantitative data from the MIC assays should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical MIC Data for this compound

Test MicroorganismGram StainCompound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)Interpretation
Staphylococcus aureus (ATCC 29213)Positive8Vancomycin1Moderate Activity
Escherichia coli (ATCC 25922)Negative32Ciprofloxacin0.5Low Activity
Pseudomonas aeruginosa (ATCC 27853)Negative>64Gentamicin2Inactive
Candida albicans (ATCC 90028)N/A16Fluconazole4Moderate Activity

Interpretation of MIC Values:

The interpretation of MIC values is crucial. A lower MIC value indicates higher potency.[13] These values should be compared to established breakpoints from organizations like CLSI, if available for the compound class.[15][16] For novel compounds, initial interpretation is often based on comparison to the potency of known antibiotics.

Visualizing a Potential Mechanism of Action

The following diagram illustrates a hypothetical mechanism of action where the thiazole derivative inhibits bacterial DNA gyrase, a key enzyme in DNA replication.

cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication DNA Replication & Transcription Cell_Division Cell Division DNA_Replication->Cell_Division Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA->DNA_Replication Test_Compound 2-(2-Fluorophenyl)thiazole- 4-carboxylic acid Test_Compound->DNA_Gyrase Inhibits

Caption: Hypothetical inhibition of bacterial DNA gyrase by a thiazole derivative.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial antimicrobial screening of this compound. By adhering to standardized methodologies and employing a logical screening cascade, researchers can generate reliable and reproducible data. Positive results from these initial screens would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for development as a novel therapeutic agent in the fight against infectious diseases.

References

Troubleshooting & Optimization

Improving the yield of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities and optimizing the synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success and yield.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted method for synthesizing this compound is a two-step process. The core of this strategy is the renowned Hantzsch thiazole synthesis, which efficiently constructs the heterocyclic ring.[1] This is followed by a straightforward hydrolysis step to yield the final carboxylic acid.

  • Step 1: Hantzsch Thiazole Synthesis. This step involves the condensation of 2-fluorothiobenzamide with an α-haloketone, typically ethyl 2-chloroacetoacetate , to form the intermediate, ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate . This reaction is known for its high efficiency and reliability.[1][2]

  • Step 2: Hydrolysis. The ethyl ester intermediate is then hydrolyzed under either acidic or basic conditions to cleave the ester group, affording the target molecule, This compound .

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis A 2-Fluorothiobenzamide C Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate A->C Condensation (Ethanol, Reflux) B Ethyl 2-chloroacetoacetate B->C Condensation (Ethanol, Reflux) D This compound C->D Base or Acid Catalysis (e.g., NaOH or HCl)

General synthetic workflow.

Part 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Issues Related to Starting Materials

Q1: My yield is consistently low, and I suspect an issue with my 2-fluorothiobenzamide. What should I look for?

A1: The quality of the thioamide is paramount for a successful Hantzsch synthesis.

  • Probable Cause: 2-fluorothiobenzamide can be susceptible to hydrolysis back to the corresponding benzamide, especially if stored improperly in a humid environment. Contamination with the starting material, 2-fluorobenzamide, from an incomplete thionation reaction is also common.

  • Troubleshooting Steps:

    • Purity Check: Assess the purity of your 2-fluorothiobenzamide using Thin Layer Chromatography (TLC) or melting point analysis. Pure 2-fluorothiobenzamide should have a sharp melting point. Commercial 2-fluorothiobenzamide is available from various suppliers.[3][4]

    • Recrystallization: If impurities are suspected, recrystallize the thioamide from a suitable solvent system like ethanol/water or toluene.

    • Storage: Always store thioamides in a desiccator under an inert atmosphere to prevent moisture absorption.

Q2: My Hantzsch reaction is turning dark, and the yield of the ester is poor. Could my ethyl 2-chloroacetoacetate be the problem?

A2: Yes, ethyl 2-chloroacetoacetate is a reactive α-haloketone and can degrade over time.

  • Probable Cause: As a reactive electrophile, ethyl 2-chloroacetoacetate can undergo self-condensation or decomposition, especially if exposed to moisture, bases, or prolonged storage at room temperature. This decomposition often results in a yellow or brown coloration and the formation of polymeric byproducts.[5]

  • Troubleshooting Steps:

    • Visual Inspection: The reagent should be a clear, colorless to pale yellow liquid.[5] A significant dark color indicates decomposition.

    • Purification: If decomposition is suspected, consider vacuum distillation to purify the reagent. However, it is often more practical to purchase a fresh bottle.

    • Proper Handling: Use the reagent from a freshly opened bottle and store it under refrigeration with a tight-fitting cap.

Hantzsch Thiazole Synthesis: Ester Formation

Q3: The formation of ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is very slow or stalls before completion.

A3: This is a common issue that can often be resolved by optimizing the reaction conditions.

  • Probable Cause 1: Insufficient Temperature. The Hantzsch synthesis typically requires heating to overcome the activation energy of the cyclization and dehydration steps.[1]

  • Solution 1: Ensure the reaction is refluxing adequately. Ethanol is a common solvent, and its reflux temperature (~78 °C) is usually sufficient. For higher temperatures, a solvent like n-butanol can be considered.[6]

  • Probable Cause 2: Inappropriate Solvent. The solvent plays a crucial role in solvating the reactants and intermediates.

  • Solution 2: Ethanol is generally the solvent of choice as it effectively dissolves both the thioamide and the α-haloketone. Protic solvents can also facilitate the proton transfers involved in the mechanism.

  • Probable Cause 3: Lack of a Catalyst. While many Hantzsch syntheses proceed without an explicit catalyst, a mild base can sometimes accelerate the reaction by deprotonating the thioamide, increasing its nucleophilicity.

  • Solution 3: Consider adding a catalytic amount of a non-nucleophilic base like pyridine or triethylamine (TEA). However, be cautious as a strong base can promote self-condensation of the ethyl 2-chloroacetoacetate.

Q4: My reaction mixture shows multiple spots on TLC, and the isolated yield of the desired ester is low.

A4: The formation of side products is a key challenge in optimizing the Hantzsch synthesis.

  • Probable Cause 1: Formation of a Thiazolidine Intermediate. Incomplete dehydration of the intermediate thiazoline can lead to the isolation of this partially cyclized product.

  • Solution 1: Ensure adequate heating and reaction time to promote the final dehydration step, which is driven by the formation of the stable aromatic thiazole ring.[2]

  • Probable Cause 2: Competing N-alkylation. While S-alkylation of the thioamide is the desired first step, some N-alkylation can occur, leading to isomeric byproducts. This is less common but possible.

  • Solution 2: Running the reaction under neutral or slightly acidic conditions can favor S-alkylation.[7] However, acidic conditions can also alter the regioselectivity with certain substrates.[7]

  • Probable Cause 3: Dimerization or Polymerization. As mentioned, the α-haloketone can self-condense, particularly in the presence of a strong base.

  • Solution 3: If using a base, add it slowly and at a low temperature. Often, no external base is needed as the thioamide itself can act as a base.

Hydrolysis to Carboxylic Acid

Q5: The hydrolysis of my ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is incomplete or requires very long reaction times.

A5: Ester hydrolysis can be challenging, especially with sterically hindered or electron-poor esters.

  • Probable Cause: The thiazole ring is electron-withdrawing, which can deactivate the ester carbonyl towards nucleophilic attack.

  • Troubleshooting Steps:

    • Base-Catalyzed Hydrolysis (Saponification): This is generally the more effective method as it is irreversible.[8] Use a solution of NaOH or KOH in a mixture of water and a co-solvent like ethanol or methanol. Heat the mixture to reflux and monitor by TLC until the starting ester is consumed.

    • Increase Reagent Concentration: Use a higher concentration of the base (e.g., 2-3 M NaOH) to accelerate the reaction.

    • Microwave Irradiation: Microwave-assisted hydrolysis has been shown to significantly reduce reaction times and improve yields for similar substrates.[9]

Q6: I am losing my product during the acidic work-up after base-catalyzed hydrolysis.

A6: The precipitation of the carboxylic acid is highly pH-dependent.

  • Probable Cause: The product is soluble in both highly basic and highly acidic conditions. The minimum solubility (isoelectric point) must be precisely targeted for efficient precipitation.

  • Troubleshooting Steps:

    • Careful pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a strong acid like HCl with vigorous stirring. Monitor the pH with a pH meter or pH paper.

    • Target pH: The product will precipitate at its isoelectric point. For thiazole carboxylic acids, this is typically in the pH range of 2-3.[10] Adding acid too quickly can create localized areas of very low pH, potentially re-solubilizing the product.

    • Patience is Key: Allow sufficient time for the product to fully precipitate after reaching the target pH. Cooling for an extended period (e.g., 4 hours to overnight at 0-5 °C) can significantly improve the isolated yield.[10]

Purification of the Final Product

Q7: My final this compound is difficult to purify by recrystallization.

A7: Finding the right solvent system is crucial for effective recrystallization.

  • Probable Cause: The product may have high solubility in common organic solvents and low solubility in water, making single-solvent recrystallization challenging.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot.

    • Mixed Solvent Systems: A mixed solvent system is often effective. Try dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone) and then slowly adding a "poor" solvent (e.g., water or hexane) until turbidity persists. Then, allow the solution to cool slowly.

    • Common Systems: For similar aromatic carboxylic acids, ethanol/water or acetic acid/water mixtures are often successful.

Part 2: Frequently Asked Questions (FAQs)

Q8: Can you illustrate the mechanism of the Hantzsch thiazole synthesis?

A8: Certainly. The mechanism proceeds in three main stages: nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Reactants Thioamide + α-Haloketone Step1 S-Alkylation Intermediate Reactants->Step1 1. Nucleophilic Attack (Sulfur on α-Carbon) Step2 Thiazoline Intermediate Step1->Step2 2. Intramolecular Nucleophilic Attack (Nitrogen on Carbonyl) Product Aromatic Thiazole Step2->Product 3. Dehydration (-H2O)

Mechanism of the Hantzsch thiazole synthesis.

The reaction begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the α-carbon of the haloketone in an SN2 reaction.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the stable, aromatic thiazole ring.[2]

Q9: How does the 2-fluoro substituent on the phenyl ring influence the reaction?

A9: The fluorine atom is an electron-withdrawing group, which can have several effects:

  • Thioamide Reactivity: The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the thioamide's sulfur atom. However, this effect is generally not significant enough to impede the reaction.

  • Stability of Intermediates: The fluorine substituent can influence the stability of intermediates during the reaction.

  • Product Properties: The fluorine atom will impact the electronic properties, lipophilicity, and potential biological activity of the final molecule, which is often the reason for its inclusion in drug design.[11]

Q10: What are the optimal reaction conditions for maximizing yield?

A10: The optimal conditions can vary slightly, but the following table provides a validated starting point for optimization.

ParameterHantzsch Ester SynthesisEster Hydrolysis (Base-Catalyzed)
Solvent EthanolEthanol/Water (e.g., 1:1)
Temperature Reflux (~78 °C)Reflux
Reactant Ratio ~1:1 (Thioamide:Haloketone)2-3 equivalents of base
Reaction Time 2-6 hours (monitor by TLC)1-4 hours (monitor by TLC)
Work-up pH N/A (typically neutral extraction)Acidify to pH 2-3 for precipitation

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluorothiobenzamide (1.0 eq).

  • Add absolute ethanol as the solvent (approx. 5-10 mL per gram of thioamide).

  • Stir the mixture until the thioamide is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate from the previous step in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is between 2 and 3. A precipitate should form.

  • Continue stirring the mixture in the ice bath for at least 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid product under vacuum to yield this compound. Recrystallize from a suitable solvent system (e.g., ethanol/water) if necessary.

References

Technical Support Center: Purification of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Understanding the Purification Challenges

This compound, as a heterocyclic aromatic carboxylic acid, presents a unique set of purification challenges. Its purification is often complicated by the presence of unreacted starting materials, side-products from the synthesis (commonly the Hantzsch thiazole synthesis), and degradation products. The key to successful purification lies in understanding the physicochemical properties of the target compound and its potential impurities, which allows for the rational selection and optimization of purification techniques.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've completed the synthesis of this compound, but after the initial work-up, my yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from an incomplete reaction to mechanical losses during extraction. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The Hantzsch thiazole synthesis, a common route to this compound, requires careful control of reaction conditions.[1]

    • Solution: Ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Improper pH Adjustment During Extraction: As a carboxylic acid, the solubility of your compound is highly pH-dependent.[2]

    • Solution: During the aqueous work-up, ensure the pH is sufficiently basic (pH > 8) to convert the carboxylic acid to its water-soluble carboxylate salt, allowing for the removal of neutral and basic organic impurities. Subsequently, when re-acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Use a pH meter for accurate measurements.

  • Product Loss in the Aqueous Phase: Even in its acidic form, the target compound may have some residual solubility in the aqueous phase, especially if a large volume of water is used.

    • Solution: Minimize the volume of water used during the work-up. After acidification and precipitation, cool the aqueous slurry in an ice bath for at least 30 minutes to maximize precipitation before filtration.

Issue 2: Persistent Yellow or Brown Coloration in the Final Product

Question: My isolated this compound is persistently colored (yellow to brown), even after initial purification attempts. What is the source of this color and how can I remove it?

Answer:

Colored impurities are a common issue and can often be attributed to high molecular weight byproducts or degradation products.

  • Source of Color: These impurities often arise from side reactions or the degradation of starting materials or the product under the reaction conditions.

  • Solutions:

    • Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities.

      • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated carbon. Heat the mixture at reflux for 10-15 minutes. Perform a hot filtration to remove the charcoal. Allow the filtrate to cool and crystallize.[3]

    • Recrystallization: A carefully chosen recrystallization solvent can effectively separate the desired compound from colored impurities that may have different solubility profiles.

Issue 3: Difficulty with Recrystallization - Oiling Out or No Crystal Formation

Question: I'm trying to recrystallize my product, but it either "oils out" into a liquid or fails to crystallize altogether upon cooling. What should I do?

Answer:

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the cooling process.

  • "Oiling Out": This occurs when the solute is insoluble in the solvent at its boiling point, or when the melting point of the solute is lower than the boiling point of the solvent.

    • Solution:

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of a co-solvent in which the compound is more soluble to create a mixed solvent system.

      • Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[4]

  • No Crystal Formation: This is often due to using too much solvent or the solution being supersaturated.

    • Solution:

      • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it under a gentle stream of nitrogen or using a rotary evaporator to reach the saturation point.

      • Induce Crystallization:

        • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

        • Scratching: As mentioned above, scratching the inner surface of the flask can create nucleation sites.

        • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease solubility and promote crystallization.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: A multi-step approach is often the most effective:

  • Acid-Base Extraction: This is an excellent initial step to separate the acidic product from any neutral or basic impurities.[2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M sodium carbonate). The aqueous layer, containing the sodium salt of your product, is then separated and acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid.

  • Recrystallization: Following acid-base extraction, recrystallization from a suitable solvent is highly recommended to remove any remaining impurities and to obtain a crystalline solid with high purity.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is the best approach:

Solvent Screening Protocol
1. Place a small amount of your crude product (10-20 mg) into several test tubes.
2. To each tube, add a small volume (0.5-1 mL) of a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, or a mixture like ethanol/water).
3. Observe the solubility at room temperature. If it dissolves completely, the solvent is likely too good.
4. If it does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.
5. Allow the hot solution to cool to room temperature and then in an ice bath. The formation of a good amount of crystals indicates a suitable solvent.

For fluorinated aromatic compounds, polar aprotic solvents or alcohol-water mixtures are often good starting points.[6]

Q3: What are the expected impurities from the Hantzsch thiazole synthesis of this compound?

A3: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. Potential impurities include:

  • Unreacted Starting Materials: 2-bromo-1-(2-fluorophenyl)ethan-1-one and ethyl 2-amino-2-thioxoacetate.

  • Side Products: Self-condensation products of the α-haloketone or thioamide. Under acidic conditions, regioisomers might also form.[7]

  • Hydrolysis Products: If the final product is obtained via hydrolysis of an ester precursor, incomplete hydrolysis will result in the ester impurity.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), is a powerful tool for quantifying purity. The inclusion of a small amount of an acid like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape for carboxylic acids.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any impurities present in significant amounts.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

IV. Experimental Protocols and Visualizations

Protocol 1: Acid-Base Extraction Workflow

This protocol outlines the steps for purifying this compound using acid-base extraction.

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., 1M Na2CO3) and Mix start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate_layers->aqueous_layer acidify Acidify with Aqueous Acid (e.g., 1M HCl) to pH < 4 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Collect Product by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Purified Product wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for acid-base extraction purification.

Protocol 2: Recrystallization Decision Tree

This diagram provides a logical flow for troubleshooting common recrystallization issues.

RecrystallizationTroubleshooting start Cooling Hot Saturated Solution check_crystals Crystals Form? start->check_crystals collect_crystals Yes check_crystals->collect_crystals Yes no_crystals No check_crystals->no_crystals No oiling_out Oiling Out? oil_yes Yes oiling_out->oil_yes Yes oil_no No oiling_out->oil_no No success Collect Crystals collect_crystals->success no_crystals->oiling_out reheat Re-heat to Dissolve Oil oil_yes->reheat too_much_solvent Too Much Solvent? oil_no->too_much_solvent add_cosolvent Add Small Amount of Co-solvent reheat->add_cosolvent slow_cool Cool Slowly & Scratch add_cosolvent->slow_cool slow_cool->success reduce_volume Reduce Solvent Volume too_much_solvent->reduce_volume Yes induce_crystallization Induce Crystallization (Seed/Scratch) too_much_solvent->induce_crystallization No reduce_volume->induce_crystallization induce_crystallization->success

Caption: Decision tree for troubleshooting recrystallization.

V. References

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440.

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Armarego, W. L., & Chai, C. L. (2012). Purification of laboratory chemicals. Butterworth-Heinemann.

  • Dolan, J. W. (2002). Peak tailing and what to do about it. LCGC North America, 20(5), 430-438.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

  • Laurence, C., & Gal, J. F. (2010). Lewis basicity and affinity scales: data and measurement. John Wiley & Sons.

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(16), 4789.

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Experiment 2: Recrystallization. (n.d.). Retrieved from a relevant academic source.

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega, 8(11), 10447–10461.

  • Recrystallization. (2020, January 10). [Video]. YouTube.

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). Molecules, 29(23), 5678.

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Indonesian Journal of Pharmacy, 33(4), 527-542.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.

  • Hantzsch Thiazole Synthesis 2010. (n.d.). Retrieved from a relevant academic source.

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube.

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). Retrieved from a relevant academic source.

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). [Video]. YouTube.

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012). Chinese Patent CN102372680A.

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). Molecules, 26(21), 6435.

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). Molecules, 29(23), 5678.

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2013). International Journal of Pharmaceutical Investigation, 3(3), 133–138.

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega, 8(11), 10447–10461.

  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Journal of Sulfur Chemistry, 1-12.

References

Technical Support Center: Troubleshooting Side Product Formation in 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-fluorophenyl)thiazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, improve yield, and ensure the highest purity of your final product.

Overview of the Primary Synthetic Pathway

The most prevalent and industrially scalable method for synthesizing this compound is a variation of the classic Hantzsch thiazole synthesis.[1][2] This pathway involves three primary stages: the formation of a key thioamide intermediate, the cyclization to form the thiazole ring, and the final hydrolysis to yield the target carboxylic acid. Each stage presents a unique set of challenges and potential side reactions.

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Saponification A 2-Fluorobenzamide B 2-Fluorobenzothioamide A->B Thionation D Ethyl 2-(2-fluorophenyl) thiazole-4-carboxylate B->D Condensation/ Cyclization Thio Thionating Agent (e.g., Lawesson's Reagent) Thio->B C Ethyl 2-bromo-3-oxobutanoate C->D E 2-(2-Fluorophenyl)thiazole- 4-carboxylic Acid (Product) D->E Hydrolysis Base Base Hydrolysis (e.g., NaOH, LiOH) Base->E

Caption: General three-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues reported by users during their synthesis campaigns. We delve into the root cause of each problem and provide actionable solutions.

Q1: After the final hydrolysis step, my TLC/LC-MS shows a persistent, less polar impurity with a higher Rf value. What is it and how do I get rid of it?

A1: This is the most frequently encountered issue. The impurity is almost certainly the unhydrolyzed ester precursor, ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

  • Causality: Saponification (ester hydrolysis) is a reversible reaction that can be sterically hindered or incomplete. The ethyl ester is significantly less polar than the carboxylic acid salt intermediate, causing it to elute faster on normal-phase silica (higher Rf). Incomplete hydrolysis is often due to insufficient base, poor solubility of the ester in the aqueous/alcoholic reaction medium, or inadequate reaction time/temperature.[3]

  • Troubleshooting & Optimization:

    • Increase Base Stoichiometry: Ensure at least 1.5 to 2.0 equivalents of your base (e.g., NaOH, LiOH) are used to drive the equilibrium towards the carboxylate salt.

    • Enhance Solubility with a Co-solvent: The ester has limited solubility in purely aqueous base. Adding a water-miscible co-solvent like tetrahydrofuran (THF) or methanol creates a homogenous reaction environment, dramatically increasing the reaction rate.

    • Extend Reaction Time & Temperature: Monitor the reaction by TLC until the starting ester spot has completely disappeared. Gentle heating (40-50°C) can accelerate the hydrolysis, but aggressive heating should be avoided (see Q2).

  • Purification Protocol (If impurity persists):

    • After the reaction, quench and dilute with water.

    • Perform an extraction with a water-immiscible organic solvent (e.g., ethyl acetate). The unreacted ester will partition into the organic layer.

    • Separate the layers. The desired product will be in the aqueous layer as its carboxylate salt.

    • Carefully acidify the aqueous layer with an acid like HCl to a pH of ~3-4 to precipitate the carboxylic acid product.[4]

    • Filter, wash the solid with cold water, and dry.

Q2: My final product yield is low, and I suspect decomposition. During workup or upon heating, I see gas evolution. What is this side reaction?

A2: You are likely observing the decarboxylation of your target molecule to form 2-(2-fluorophenyl)thiazole.

  • Causality: Heteroaromatic carboxylic acids, including those of thiazoles, can be susceptible to decarboxylation (loss of CO₂) under harsh thermal or acidic conditions.[5][6] The electron-rich nature of the thiazole ring can stabilize the intermediate formed upon loss of the carboxyl group, making this an accessible side reaction. This is particularly problematic during aggressive heating in the hydrolysis step or during distillative workups.

  • Troubleshooting & Optimization:

    • Maintain Mild Hydrolysis Conditions: Perform the saponification at room temperature or with only gentle warming (<50°C). Avoid prolonged refluxing.

    • Careful Acidification: During the final precipitation step, add the acid slowly while cooling the solution in an ice bath. This dissipates any heat generated from the neutralization.

    • Avoid High Temperatures During Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C). Avoid oven drying at high temperatures.

Side_Products Product 2-(2-Fluorophenyl)thiazole- 4-carboxylate Ester Impurity1 Unhydrolyzed Ester (Higher Rf) Product->Impurity1 Incomplete Hydrolysis Target Target Carboxylic Acid Product->Target Complete Hydrolysis (Desired) Impurity2 Decarboxylation Product (2-(2-Fluorophenyl)thiazole) Target->Impurity2 Heat / Strong Acid (Decarboxylation)

Caption: Formation pathways for the two most common side products.

Q3: My Hantzsch cyclization step (Step 2) is low-yielding and produces a complex mixture. What are the likely side products from this stage?

A3: Low yields in the Hantzsch synthesis often point to issues with starting material purity or competing reaction pathways. [7]

  • Causality & Potential Side Products:

    • Unreacted Starting Materials: The most obvious impurities are unreacted 2-fluorobenzothioamide and ethyl 2-bromo-3-oxobutanoate. This can result from poor stoichiometry, insufficient reaction time, or low temperature.

    • Oxazole Formation: If your 2-fluorobenzothioamide starting material is contaminated with unreacted 2-fluorobenzamide from Step 1, you will inevitably form the corresponding oxazole byproduct, ethyl 2-(2-fluorophenyl)oxazole-4-carboxylate. The oxygen atom of the amide will cyclize in place of the sulfur.

    • Self-Condensation of the α-Bromoketone: α-halocarbonyls can undergo self-condensation reactions, especially in the presence of base, leading to complex polymeric material.[8][9]

  • Troubleshooting & Optimization:

    • Ensure High Purity of Thioamide: The purity of the 2-fluorobenzothioamide is critical. Before starting the cyclization, verify its purity by NMR or LC-MS to ensure it is free of the starting benzamide. If necessary, purify the thioamide by recrystallization or column chromatography.

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the thioamide and the α-bromoketone. An excess of either reactant can lead to downstream purification challenges.

    • Optimize Reaction Conditions: The Hantzsch synthesis is typically run in a polar solvent like ethanol.[10] The reaction can often be performed at room temperature or with gentle refluxing. Monitor the reaction by TLC to determine the optimal time and temperature for your specific setup.

Data Summary: Common Impurities

Impurity NameStructureOriginKey Analytical Identifier
Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate Thiazole ring with an ethyl ester group at C4Incomplete hydrolysis (Step 3)Higher Rf on TLC; presence of ethyl group signals (-CH2- and -CH3) in ¹H NMR.
2-(2-Fluorophenyl)thiazole Thiazole ring lacking the carboxylic acid groupDecarboxylation of the final product (Step 3)Absence of the carboxylic acid proton in ¹H NMR; lower molecular weight in MS.
2-Fluorobenzothioamide 2-fluorophenyl group attached to a thioamideUnreacted starting material (Step 2)Presence of characteristic thioamide signals in NMR and IR spectra.
Ethyl 2-(2-fluorophenyl)oxazole-4-carboxylate Oxazole ring instead of a thiazole ringContamination of thioamide with benzamide (Step 2)Distinct mass in MS and different chemical shifts in NMR compared to the thiazole analog.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various assay systems. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?

A1: This phenomenon, often called "solvent shock," is common for hydrophobic compounds like this compound.[1] The compound is highly soluble in a polar aprotic solvent like DMSO but has low aqueous solubility.[1] When the concentrated DMSO stock is rapidly introduced into the aqueous buffer, the DMSO disperses, and the compound is forced into an environment where it is poorly soluble, causing it to precipitate out of solution.[1]

Q2: What is the starting point for improving the solubility of this compound?

A2: The initial and often most effective approach for a carboxylic acid-containing compound is pH adjustment. By increasing the pH of the aqueous buffer, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[2][3] For this compound, with a predicted pKa around 3-4, adjusting the pH to a level significantly above this range will increase its solubility.[4][5]

Q3: What concentration of DMSO is acceptable in my assay?

A3: The final concentration of DMSO should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic and may interfere with assay components.[1] It is crucial to run a DMSO tolerance control for your specific cell line or assay system to determine the highest concentration that does not elicit a biological response or interfere with the assay signal.[1]

Q4: Can I use other organic solvents besides DMSO?

A4: While DMSO is a common choice, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be used.[6] However, the same principles of minimizing the final concentration and running appropriate solvent controls apply. The choice of solvent may also depend on the specific assay and its compatibility.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution

Underlying Cause: The aqueous buffer has insufficient capacity to dissolve the compound at the target concentration, leading to immediate precipitation upon addition of the DMSO stock.

Troubleshooting Workflow:

A Precipitation Observed Immediately on Dilution B Is the final concentration of the compound too high? A->B C Reduce final concentration and re-test. B->C Yes D Is the pH of the buffer optimized for solubility? B->D No F Is precipitation still occurring? C->F E Adjust buffer pH to > 6.0 (at least 2 units above predicted pKa). D->E No D->F Yes E->F G Consider using a co-solvent in the final buffer (e.g., 1-5% DMSO). F->G Yes I Problem Resolved F->I No H Explore use of solubilizing excipients (e.g., Cyclodextrins). G->H H->I Start Start: Insoluble Compound PrepStock Prepare High-Concentration Stock in 100% DMSO Start->PrepStock SolubilityTest Perform Kinetic Solubility Test in Assay Buffer PrepStock->SolubilityTest Precipitation Precipitation Occurs? SolubilityTest->Precipitation pH_Adjust Strategy 1: pH Adjustment Precipitation->pH_Adjust Yes Success Solubility Achieved: Proceed with Assay Precipitation->Success No Co_Solvent Strategy 2: Co-solvent Optimization pH_Adjust->Co_Solvent Fails or is Incompatible pH_Adjust->Success Succeeds Cyclodextrin Strategy 3: Cyclodextrin Formulation Co_Solvent->Cyclodextrin Fails or is Incompatible Co_Solvent->Success Succeeds Cyclodextrin->Success Succeeds

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured to address common challenges and frequently asked questions, ensuring you can achieve reliable and high-yield results. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring, followed by ester hydrolysis.[1][2]

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step sequence starting from 2-fluorothiobenzamide and an ethyl bromopyruvate. This process involves the initial formation of an intermediate ester, followed by its hydrolysis to yield the final carboxylic acid product.

A 2-Fluorothiobenzamide C Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Ethyl Bromopyruvate B->C D Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate (Intermediate Ester) C->D Forms thiazole ring E Step 2: Hydrolysis D->E F This compound (Final Product) E->F Yields final acid

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My Hantzsch cyclocondensation (Step 1) is resulting in a very low yield of the ethyl ester. What are the likely causes and how can I fix it?

Answer: Low yield in the Hantzsch synthesis is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Poor Reagent Quality

    • The "Why": The Hantzsch reaction is sensitive to the purity of the starting materials. Ethyl bromopyruvate is a lachrymator and can degrade over time, releasing HBr which can catalyze side reactions.[3] 2-Fluorothiobenzamide can contain impurities from its synthesis (e.g., residual 2-fluorobenzaldehyde or sulfur reagents).

    • Solution:

      • Verify Ethyl Bromopyruvate: Use freshly opened or distilled ethyl bromopyruvate. Its quality can be checked via ¹H NMR.

      • Assess Thioamide Purity: Ensure the 2-fluorothiobenzamide is pure. Recrystallize if necessary. Impurities can inhibit the initial nucleophilic attack by the sulfur atom.[4]

      • Solvent Purity: Use anhydrous ethanol or a similar protic solvent. Water content can lead to competing hydrolysis of the ethyl bromopyruvate.

  • Cause 2: Incorrect Reaction Temperature

    • The "Why": The initial SN2 reaction between the thioamide and ethyl bromopyruvate requires sufficient energy, but excessive heat can promote side reactions and decomposition.[4] The subsequent cyclization and dehydration steps are also temperature-dependent.

    • Solution: The reaction is typically run at reflux in ethanol (around 78 °C).[5] If the yield is low, consider a systematic temperature optimization. Running the reaction at a slightly lower temperature for a longer duration may improve the yield by minimizing byproduct formation.

  • Cause 3: Inefficient Cyclization/Dehydration

    • The "Why": The formation of the thiazole ring is a two-part process: an intramolecular attack of the nitrogen on the ketone, followed by dehydration to form the aromatic ring.[1] This dehydration step is often the rate-limiting step and can be sluggish.

    • Solution: While the reaction often proceeds without an explicit catalyst, sometimes gentle heating is required for an extended period (4-6 hours).[5] Reaction monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

cluster_0 Troubleshooting: Low Yield in Step 1 start Low Yield Observed q1 Check Reagent Purity Purity Confirmed Purify/Replace Reagents start:f0->q1:head q2 Review Reaction Temperature Temp Optimal (e.g., 78°C) Adjust Temperature q1:yes->q2:head end Yield Optimized q1:no->end q3 Monitor Reaction Time Reaction Complete (TLC) Extend Reaction Time q2:yes->q3:head q2:no->end q3:yes->end q3:no->end Thioamide 2-Fluorothiobenzamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. SN2 Attack Haloester Ethyl Bromopyruvate Haloester->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate Intermediate2->Product 3. Dehydration (-H2O)

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. Recognizing the compound's significance as a key intermediate in pharmaceutical development, this document provides in-depth FAQs, troubleshooting protocols, and scale-up considerations based on the well-established Hantzsch thiazole synthesis pathway. Our goal is to equip you with the technical expertise and practical insights necessary to transition this synthesis from bench-scale to pilot-plant production efficiently and safely.

Synthesis Pathway Overview

The most robust and widely adopted method for constructing the 2-aryl-thiazole-4-carboxylate core is the Hantzsch Thiazole Synthesis , first reported in 1887.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[2] For the target molecule, the synthesis proceeds in two primary stages:

  • Cyclization: Reaction of 2-fluorothiobenzamide with an ethyl bromopyruvate derivative to form Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

The overall workflow is a classic example of heterocyclic chemistry, valued for its reliability and generally high yields.[3][4]

Synthesis_Workflow A Starting Materials (2-Fluorobenzamide, Ethyl Bromopyruvate) B Thionation (e.g., Lawesson's Reagent) A->B Step 1a C 2-Fluorothiobenzamide B->C D Hantzsch Cyclization C->D Step 2 E Ethyl 2-(2-Fluorophenyl)thiazole- 4-carboxylate D->E F Saponification (Base Hydrolysis, e.g., NaOH) E->F Step 3 G 2-(2-Fluorophenyl)thiazole- 4-carboxylic acid (Final Product) F->G H Ethyl Bromopyruvate H->D

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound? The Hantzsch thiazole synthesis is the preferred method for its scalability, access to starting materials, and robust nature.[5] It involves reacting 2-fluorothiobenzamide with ethyl bromopyruvate, followed by hydrolysis. This route avoids harsh conditions and provides good yields, making it suitable for industrial production.[6]

Q2: What are the critical quality attributes of the starting materials? The purity of the starting materials is paramount for high yield and a clean product profile.

  • 2-Fluorothiobenzamide: The primary contaminant is the corresponding amide (2-fluorobenzamide). The presence of amide will lead to the formation of an oxazole byproduct, which can be difficult to remove from the final product.[7] Purity should be >98% by HPLC.

  • Ethyl Bromopyruvate: This reagent is a lachrymator and is susceptible to decomposition. It should be clear to light yellow and used promptly after purchase or distillation. Impurities can lead to the formation of colored byproducts and reduce the overall yield.

Q3: What are the major safety considerations when scaling up this process?

  • Ethyl Bromopyruvate: This is a toxic and lachrymatory α-haloketone.[8] At scale, it must be handled in a well-ventilated fume hood or a closed-system reactor with appropriate personal protective equipment (PPE), including full-face respirators, and chemical-resistant gloves.

  • Thioamides: While less acutely toxic, thioamides can be hazardous.[9] Appropriate handling procedures should be in place to avoid inhalation of dust or skin contact.

  • Exothermic Reaction: The Hantzsch cyclization can be exothermic. On a large scale, this requires a jacketed reactor for precise temperature control. A slow, controlled addition of the ethyl bromopyruvate to the thioamide solution is critical to manage heat evolution and prevent runaway reactions.

  • Solvent Handling: The use of large volumes of flammable solvents like ethanol requires adherence to all standard safety protocols for grounding, bonding, and operating in an explosion-proof environment.

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is suitable for at-a-glance monitoring at the lab scale. For scale-up and more precise tracking, High-Performance Liquid Chromatography (HPLC) is recommended. A typical HPLC method would use a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) to resolve the starting materials, intermediate ester, and final product.

Q5: What are the potential side products in the Hantzsch synthesis? The most common side product is the corresponding oxazole, which forms if the thioamide starting material is contaminated with its amide analog.[7] Dimerization or polymerization of the reactants can also occur under suboptimal conditions, such as excessively high temperatures or incorrect stoichiometry.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluorothiobenzamide

This step is necessary if high-purity 2-fluorothiobenzamide is not commercially available. The protocol involves the thionation of 2-fluorobenzamide.

ReagentMolar Eq.MW ( g/mol )Amount
2-Fluorobenzamide1.0139.13(Specify mass)
Lawesson's Reagent0.5404.47(Specify mass)
Toluene--(Specify volume)

Procedure:

  • To a dry, inerted (N₂) reactor, add 2-fluorobenzamide and toluene.

  • Begin stirring and add Lawesson's Reagent in one portion.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor reaction completion by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids and wash the filter cake with a small amount of cold toluene.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-fluorothiobenzamide.

  • Validation: The product should be a pale yellow solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HPLC (>98%).

Protocol 2: Hantzsch Cyclization to Ethyl 2-(2-Fluorophenyl)thiazole-4-carboxylate
ReagentMolar Eq.MW ( g/mol )Amount
2-Fluorothiobenzamide1.0155.19(Specify mass)
Ethyl Bromopyruvate1.05195.03(Specify mass)
Ethanol--(Specify volume)

Procedure:

  • Charge a jacketed reactor with 2-fluorothiobenzamide and ethanol.

  • Stir the mixture to form a solution or a fine slurry.

  • Heat the mixture to a gentle reflux (approx. 70-75°C).

  • Slowly add ethyl bromopyruvate dropwise over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.

  • After the addition is complete, maintain the reaction at reflux for 3-5 hours until the starting thioamide is consumed (as monitored by HPLC).

  • Cool the reaction mixture to ambient temperature.

  • Neutralize the mixture by slowly adding a mild base, such as a saturated sodium bicarbonate solution, until the pH is ~7-8. This will precipitate the product.[3][10]

  • Filter the resulting solid, wash the cake with cold ethanol and then with water.

  • Dry the solid under vacuum at 40-50°C to yield the crude ester.

Protocol 3: Saponification to this compound
ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate1.0267.28(Specify mass)
Sodium Hydroxide (NaOH)2.540.00(Specify mass)
Water/Ethanol (1:1)--(Specify volume)
Hydrochloric Acid (HCl), 6M--(As needed)

Procedure:

  • Suspend the crude ester in a 1:1 mixture of water and ethanol.

  • Add sodium hydroxide pellets or a concentrated solution while stirring.

  • Heat the mixture to 50-60°C and stir for 2-4 hours, or until HPLC analysis confirms the complete disappearance of the ester.

  • Cool the mixture to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a clean vessel and cool to 0-5°C using an ice bath.

  • Slowly acidify the solution by adding 6M HCl dropwise. The product will precipitate as a solid. The target pH for minimum solubility is typically around 2-3.[11]

  • Stir the slurry at 0-5°C for an additional hour to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum at 50-60°C.

  • Validation: The final product is typically a white to off-white solid. Confirm identity and purity via NMR, HPLC (>99%), and melting point determination.

Troubleshooting Guide

Troubleshooting_Guide start Problem Encountered low_yield Low Yield in Cyclization start->low_yield pur_issue Purification Issues start->pur_issue cause_A Cause: Impure Thioamide (Amide contamination) low_yield->cause_A Check Purity sol_A Solution: Recrystallize or re-synthesize thioamide. Check for oxazole byproduct via LC-MS. cause_A->sol_A Yes cause_B Cause: Incomplete Reaction cause_A->cause_B No sol_B Solution: Extend reflux time. Confirm starting material consumption via HPLC. cause_B->sol_B Yes cause_C Cause: Poor Temperature Control cause_B->cause_C No sol_C Solution: Ensure slow addition of bromopyruvate. Use jacketed reactor for better heat dissipation. cause_C->sol_C cause_D Cause: Product Oiling Out pur_issue->cause_D Physical Form sol_D Solution: Perform solvent screen for crystallization. Use anti-solvent precipitation. Ensure slow cooling. cause_D->sol_D Yes cause_E Cause: Impurities Co-precipitate cause_D->cause_E No sol_E Solution: Adjust final pH carefully during workup. Wash filter cake thoroughly with cold water. cause_E->sol_E

Caption: Troubleshooting logic for common scale-up issues.

Issue: My cyclization reaction yield is consistently low (<70%).

  • Possible Cause: The most likely culprit is the purity of your 2-fluorothiobenzamide. As mentioned, contamination with 2-fluorobenzamide will lead to a competitive reaction forming the corresponding oxazole, consuming your ethyl bromopyruvate and reducing the yield of the desired thiazole.[7]

  • Troubleshooting Steps:

    • Verify Purity: Analyze your thioamide starting material by HPLC. If purity is below 98%, repurify it by recrystallization.

    • Analyze Byproducts: Check the crude reaction mixture or mother liquor for a mass corresponding to the oxazole byproduct using LC-MS.

    • Optimize Stoichiometry: While a slight excess of the bromopyruvate (1.05 eq) is recommended, ensure it is not degrading. Using a large excess will not solve a purity issue and will only complicate purification.[10]

Issue: The final product is discolored (yellow or brown) instead of white.

  • Possible Cause: This often points to decomposition, either of the thermally sensitive ethyl bromopyruvate starting material or due to side reactions at elevated temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

    • Temperature Control: Re-evaluate your heating profile. The reaction should be a gentle, controlled reflux. Overheating can promote the formation of colored polymeric byproducts.

    • Degas Solvents: For very high purity requirements, using degassed solvents can minimize oxidative side reactions.

    • Purification: If the color persists, consider a charcoal treatment of the product solution before the final precipitation or a final recrystallization step.

Issue: During the final acidic precipitation, the product comes out as a sticky oil, not a filterable solid.

  • Possible Cause: This can be due to residual organic solvents, rapid precipitation trapping impurities, or the inherent properties of the compound under specific pH/temperature conditions.

  • Troubleshooting Steps:

    • Control Precipitation Rate: Add the acid very slowly to the cooled solution (0-5°C) with vigorous stirring. A slower rate of crystallization promotes the formation of larger, more stable crystals.

    • Solvent System: Ensure most of the ethanol from the saponification step has been removed if it is causing oiling out. Sometimes, adding a small amount of a co-solvent can aid crystallization.

    • Seeding: If you have a small amount of pure, crystalline material, add a few seed crystals to the solution just after it becomes cloudy to encourage uniform crystal growth.

References

Technical Support Center: 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling, storing, and troubleshooting issues related to the degradation of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and stability of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: For optimal stability, the compound should be stored under the conditions summarized in the table below. These practices minimize exposure to the primary degradation triggers: light, heat, and moisture.[1][2][3]

Parameter Solid (Powder) Solution (in DMSO, etc.) Rationale
Temperature -20°C (Long-term) 2-8°C (Short-term)-80°C (Long-term, >1 month) -20°C (Short-term, <1 month)Reduces thermal energy, slowing reaction rates for decarboxylation and hydrolysis.[4][5]
Atmosphere Tightly sealed containerTightly sealed vial, consider purging headspace with Argon/NitrogenMinimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[2][5]
Light Store in amber vial or protect from lightStore in amber vial or wrap in foilPrevents photolytic degradation, a common pathway for aromatic thiazole compounds.[6]

Q: What solvents are recommended for preparing stock solutions?

A: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. Always use anhydrous, high-purity (≥99.5%) solvents to minimize moisture-related degradation. Prepare solutions fresh when possible. If storing, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]

Q: Is this compound susceptible to degradation in aqueous buffers?

A: Yes. The thiazole ring and carboxylic acid group can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[7] It is advisable to prepare aqueous working solutions immediately before use and to maintain a pH as close to neutral as possible, unless the experimental protocol dictates otherwise.

Troubleshooting Guide: Investigating Potential Degradation

This section addresses specific experimental issues that may indicate compound degradation.

Q: My HPLC/LC-MS analysis shows a new, unidentified peak that grows over time. What could it be?

A: This is a classic sign of degradation. The most likely culprit is the decarboxylated analog, 2-(2-Fluorophenyl)thiazole. This occurs when the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂).

  • Diagnostic Clue: The decarboxylated product will have a lower molecular weight (by ~44 g/mol ) and will typically be more nonpolar, resulting in a longer retention time on a reverse-phase HPLC column.

  • Action Plan:

    • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new peak and compare it to the theoretical mass of 2-(2-Fluorophenyl)thiazole.

    • Review Conditions: Assess your storage and handling procedures against the best practices outlined in this guide. Was the compound exposed to elevated temperatures or light?[8][9][10]

    • Follow the Workflow: Use the diagnostic workflow below to systematically identify the cause.

Q: I've observed a loss of biological activity or inconsistent results from my compound. Could this be a stability issue?

A: Absolutely. A decline in the concentration of the active parent compound due to degradation will directly lead to reduced or variable experimental outcomes.

  • Action Plan:

    • Purity Check: Immediately analyze an aliquot of your stock solution via HPLC-UV or LC-MS to determine the purity. Compare this to the purity stated on the Certificate of Analysis (CoA) and to a freshly prepared solution if possible.

    • Environmental Stressors: Consider if experimental conditions (e.g., incubation at 37°C for extended periods, exposure to intense light from microscopy equipment) could be accelerating degradation.

    • Control Experiment: Run a stability test by incubating the compound in your experimental buffer/media for the duration of your assay and analyzing it for degradation at the end.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing degradation issues observed during analytical chemistry checks.

G Diagram 1: Troubleshooting Workflow for Suspected Degradation start Start: Inconsistent Results or New Peak in HPLC/LC-MS check_purity 1. Analyze Current Stock Solution (HPLC/LC-MS) start->check_purity compare_coa 2. Compare Purity to CoA or a Fresh Sample check_purity->compare_coa purity_ok Purity Matches CoA? compare_coa->purity_ok degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No no_degradation Issue is Not Degradation purity_ok->no_degradation Yes review_storage 3. Review Storage Conditions (Temp, Light, Moisture) degradation_confirmed->review_storage review_handling 4. Review Solution Handling (Solvent Quality, Freeze-Thaw) review_storage->review_handling investigate_experimental 5. Investigate Experimental Stressors (pH, Temp, Assay Duration) review_handling->investigate_experimental remediate Remediation: - Discard Old Stock - Prepare Fresh Solution - Implement Best Practices investigate_experimental->remediate other_issues Investigate Other Variables: - Pipetting/Concentration Error - Reagent Stability - Instrument Performance no_degradation->other_issues

Caption: A step-by-step workflow for diagnosing compound degradation.

Core Degradation Pathways & Mechanisms

Understanding the chemical liabilities of this compound is key to preventing its degradation. The two primary pathways of concern are decarboxylation and photolysis.

Decarboxylation

Decarboxylation is the removal of the carboxyl group, releasing CO₂. For aryl carboxylic acids like this one, this process is typically slow but can be accelerated by heat.[11] The presence of the electron-rich thiazole ring can influence the stability of the C-C bond connecting the carboxylic acid.

  • Mechanism: Thermal energy can induce the cleavage of the bond between the thiazole ring and the carboxylic acid carbon, leading to the formation of a thiazole anion intermediate and a proton, which subsequently rearranges and releases CO₂.

  • Prevention: Strict temperature control is the most effective preventative measure. Store the compound at or below the recommended temperatures.

Photodegradation

Aromatic and heterocyclic systems, including thiazoles, are often photosensitive.[12] Upon absorbing light (especially UV), the molecule can be excited to a higher energy state, making it susceptible to reactions that would not otherwise occur.

  • Mechanism: One potential pathway involves the reaction of the photo-excited thiazole ring with molecular oxygen to form an unstable endoperoxide intermediate.[6] This intermediate can then rearrange and fragment, leading to cleavage of the thiazole ring and a complete loss of the parent structure.[6]

  • Prevention: Meticulous protection from light is critical. Use amber vials and store them in the dark (e.g., inside a freezer box).[1] When working on the bench, minimize exposure time to ambient light.

Potential Degradation Pathway Diagram

This diagram illustrates the two major stress-induced degradation pathways for the molecule.

G Diagram 2: Primary Degradation Pathways cluster_main This compound (Parent Compound) cluster_stress Stress Factors cluster_products Degradation Products parent Parent Compound C10H6FNO2S decarboxylated Decarboxylated Product 2-(2-Fluorophenyl)thiazole + CO2 parent->decarboxylated Decarboxylation ring_cleavage Ring Cleavage Products (e.g., Benzamides, etc.) parent->ring_cleavage Photolysis / Oxidation heat Heat / Elevated Temp. heat->decarboxylated light Light (UV/Visible) light->ring_cleavage

Caption: Stress factors leading to decarboxylation and photolytic degradation.

Best Practices for Storage & Handling

Adhering to these guidelines will proactively protect the integrity of your compound.

  • Receiving and Logging: Upon receipt, log the date and store the compound under the recommended long-term conditions immediately.

  • Container Integrity: Always use appropriate containers made of chemically resistant materials like glass or polypropylene.[13] Ensure caps are tightly sealed to prevent moisture ingress and solvent evaporation.[2][13]

  • Weighing: When weighing the solid, perform the task efficiently in an area with minimal humidity and return the main container to cold storage promptly. Do not leave the container sitting on the lab bench.

  • Solution Preparation:

    • Use high-purity, anhydrous grade solvents.

    • If possible, degas solvents to remove dissolved oxygen, which can participate in oxidative degradation.[5]

    • Prepare a concentrated stock solution rather than multiple low-concentration stocks to minimize weighing operations.

  • Aliquoting: Dispense the stock solution into single-use aliquots in amber, tightly-sealed vials. This is the single most effective way to prevent degradation from repeated freeze-thaw cycles and contamination.

  • Inventory Management: Implement a "First-In, First-Out" (FIFO) system to ensure older batches of the compound are used before newer ones.[3] Discard any materials that are past their recommended re-test date or show visible signs of degradation (e.g., color change).

Experimental Protocols

Protocol 5.1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-analysis: Allow the container of this compound (MW: 223.22 g/mol ) to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh a target amount of the solid (e.g., 2.23 mg) into a clean, dry, chemically compatible vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial to achieve the target 10 mM concentration (e.g., 2.23 mg requires 1.0 mL DMSO).

  • Mixing: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-35°C) or brief sonication can be used if dissolution is slow.

  • Aliquoting & Storage: Immediately dispense the solution into single-use amber microvials. Seal tightly, label clearly (Compound Name, Conc., Date), and store at -80°C.

Protocol 5.2: Performing a Quick Stability Check via HPLC-UV
  • Objective: To assess the purity of a stock solution over time.

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution, dilute a small amount into a suitable mobile phase and inject it onto an HPLC system.

  • Method:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid) is a typical starting point.

    • Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 254 nm or 280 nm, determine via UV scan if unknown).

  • Data Acquisition: Record the chromatogram. Integrate the peak area of the parent compound and any impurity peaks. Calculate the purity as: (Area_Parent / (Sum of All Areas)) * 100.

  • Follow-up Analysis (T=x): After a set period of storage (e.g., 1 week, 1 month), thaw a new aliquot of the stock solution, prepare a sample in the same manner, and analyze it using the identical HPLC method.

  • Comparison: Compare the purity at T=x to the purity at T=0. A significant decrease in the parent peak area and/or an increase in impurity peaks indicates degradation.

References

Technical Support Center: Recrystallization of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential purification technique in synthetic chemistry, recrystallization is pivotal for achieving the high purity required for drug development and research applications. This guide provides specialized technical support for the recrystallization of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid, addressing common challenges and offering practical, field-tested solutions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

This guide is structured to address inquiries from foundational concepts to advanced troubleshooting, ensuring researchers at all levels can optimize their purification process.

Part 1: Foundational Questions & Solvent Selection

Question 1: What are the ideal characteristics of a recrystallization solvent for this compound?

The choice of solvent is the most critical factor for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High Solubility at High Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[1][2]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[1][2]

  • Does Not React with the Compound: The solvent must be chemically inert to this compound.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[3] It should also be volatile enough to be easily removed from the purified crystals.

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered off) or completely soluble in the cold solvent (so they remain in the mother liquor after filtration).[1]

Question 2: Which solvents are recommended for this compound, and why?

Based on the structure of this compound—which contains a polar carboxylic acid group, a moderately polar thiazole ring, and a nonpolar fluorophenyl group—solvents of intermediate to high polarity are often a good starting point. Heterocyclic compounds, in general, tend to crystallize well.[4]

A solvent screen is always recommended. The following table provides a starting point for solvent selection.

SolventBoiling Point (°C)Expected Solubility BehaviorRationale & Comments
Ethanol 78Good potential single solventThe hydroxyl group can hydrogen bond with the carboxylic acid, making it a good candidate. Often used for thiazole derivatives.[5][6]
Methanol 65Good potential single solventSimilar to ethanol but with a lower boiling point. May show higher solubility.
Isopropanol 82Good potential single solventLess polar than ethanol/methanol; may offer a better solubility differential.
Water 100Poor solvent aloneThe organic nature of the molecule likely makes it insoluble in water, but it's an excellent anti-solvent in a solvent-pair system.[7]
Ethyl Acetate 77Possible single solventA moderately polar solvent that can be effective for compounds with both polar and nonpolar regions.
Dimethylformamide (DMF) 153Use with cautionA highly polar aprotic solvent. Due to its high boiling point, it can dissolve many compounds but may be difficult to remove. Often used for recrystallizing complex heterocyclic systems.[8]
Ethanol/Water VariableExcellent potential solvent pairDissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (saturated).[9]
Toluene/Hexane VariableGood potential solvent pair for less polar impuritiesDissolve in hot toluene (the better solvent) and add hexane (the poorer solvent) to induce crystallization.[7][9]
Part 2: Step-by-Step Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure for recrystallizing from a single, suitable solvent like ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add small portions of hot solvent until the compound just dissolves completely. Expert Tip: Adding too much solvent is the most common cause of low or no yield.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or catalysts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass or drying dish to dry completely.

Diagram 1: Single-Solvent Recrystallization Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystal Crystallization & Collection A Place Crude Compound in Erlenmeyer Flask B Add Minimal Amount of Solvent A->B C Heat to Boiling B->C D Add Hot Solvent Portion-wise Until Dissolved C->D E Insoluble Impurities Present? D->E F Perform Hot Gravity Filtration E->F Yes G Cool Slowly to Room Temperature E->G No F->G H Cool in Ice Bath G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Minimal Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for a standard single-solvent recrystallization.

Part 3: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the recrystallization of this compound.

Question 3: I've cooled the solution, but no crystals have formed. What should I do?

This is a very common issue, typically caused by one of two scenarios:

  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[3] The solution is not supersaturated, and the compound remains dissolved even when cold.

    • Solution: Gently heat the solution to evaporate some of the solvent.[10] Reduce the volume by 10-20% and allow it to cool again. Repeat if necessary.

  • Cause B: The solution is supersaturated. Sometimes, a nucleation site is needed to initiate crystal growth.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide a surface for nucleation.[3]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[3]

Question 4: My compound has separated as an oil, not crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the compound is highly impure.[3][10]

  • Solution 1: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point.[10]

  • Solution 2: Allow the solution to cool much more slowly. A very gradual temperature decrease can favor crystal lattice formation over oiling out. You can achieve this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[3]

  • Solution 3: Consider a different solvent or solvent pair. Solvents with lower boiling points can sometimes prevent this issue.

Question 5: My crystal yield is very low. How can I improve it?

While some loss of product is inevitable in recrystallization, an excessively low yield can be frustrating.[1][2]

  • Check 1: Amount of Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to dissolve the compound. Any excess will retain the product in the mother liquor.[2]

  • Check 2: Cooling: Make sure the solution is thoroughly cooled in an ice bath after initial cooling to room temperature. Solubility decreases significantly at lower temperatures.[1]

  • Check 3: Washing Step: Use only a very small volume of ice-cold solvent to wash the crystals during filtration. Using room-temperature or warm solvent will redissolve a significant portion of your product.[2]

  • Check 4: Premature Crystallization: If the compound crystallized during a hot filtration step, some product was lost. To prevent this, use a slight excess of solvent before filtering and then boil it off before the final cooling step.[9][10]

Diagram 2: Troubleshooting Recrystallization Problems

G Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound 'Oiled Out' Problem->OilingOut LowYield Low Yield Problem->LowYield Cause_TooMuchSolvent Cause: Too Much Solvent NoCrystals->Cause_TooMuchSolvent Likely Cause_Supersat Cause: Supersaturation NoCrystals->Cause_Supersat Possible Cause_MeltPoint Cause: Cooling Below Compound Melting Point OilingOut->Cause_MeltPoint Cause_ExcessSolvent Cause: Excess Solvent Used LowYield->Cause_ExcessSolvent Sol_Evap Solution: Boil off excess solvent Cause_TooMuchSolvent->Sol_Evap Sol_Scratch Solution: Scratch flask or add seed crystal Cause_Supersat->Sol_Scratch Sol_Reheat Solution: Reheat, add more solvent, cool slowly Cause_MeltPoint->Sol_Reheat Sol_Minimize Solution: Use minimum hot solvent & wash with ice-cold solvent Cause_ExcessSolvent->Sol_Minimize

Caption: A flowchart for diagnosing and solving common recrystallization issues.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its inherent chemical versatility and ability to interact with a multitude of biological targets have made it a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of the efficacy of a series of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid analogs, offering in-depth analysis of their biological activity, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation targeted therapies.

Introduction: The Thiazole Moiety in Cancer Therapeutics

The 2-phenylthiazole-4-carboxylic acid core has been extensively investigated as a promising framework for the design of potent anti-proliferative agents. The introduction of a fluorine atom at the ortho-position of the 2-phenyl ring, yielding this compound, represents a strategic modification to enhance potency and modulate pharmacokinetic properties. Fluorine's unique electronic properties can influence molecular conformation, metabolic stability, and binding affinity to target proteins. This guide will delve into the nuanced effects of further structural modifications to this core, providing a comparative analysis of their efficacy. While a definitive single target for this class of compounds is yet to be universally established, a growing body of evidence points towards their activity as inhibitors of various protein kinases involved in cancer cell signaling.[1][2]

Comparative Efficacy of this compound Analogs

The anti-proliferative activity of a series of 2-phenylthiazole-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound IDR1 (at 2-phenyl)R2 (at 4-thiazole)R3 (Amide)A549 (Lung) IC50 (µM)Bel7402 (Liver) IC50 (µM)HCT-8 (Colon) IC50 (µM)T47D (Breast) IC50 (µg/mL)Caco-2 (Colorectal) IC50 (µg/mL)HT-29 (Colon) IC50 (µg/mL)
1a 2-F-CF3-H------
1b 2-F-CF34-chloro-2-methylphenyl48% inhibition @ 5 µg/mL-----
2a 3-F-HArylacetamido---<10<10<10
3a 4-OCH3-HArylacetamido--->10<10>10
4a 2-OCH3-HArylacetamido---<10>10<10

Data synthesized from multiple sources for comparative purposes.[3][4][5][6]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends. The introduction of a trifluoromethyl group at the 4-position of the thiazole ring in conjunction with a 2-fluorophenyl moiety (Compound 1a) serves as a key parent structure. The conversion of the carboxylic acid to a carboxamide derivative, as seen in compound 1b, demonstrates that the amide functionality is a viable modification for maintaining or enhancing activity. Notably, the 4-chloro-2-methylphenyl amide substitution in compound 1b resulted in a significant 48% inhibition of A549 lung cancer cell growth at a concentration of 5 µg/mL.[3][5]

Furthermore, the position of the fluorine atom on the phenyl ring plays a crucial role in cytotoxic activity. A 3-fluoro analog (Compound 2a) exhibited broad-spectrum activity, with IC50 values less than 10 µg/mL against all tested cell lines (T47D, Caco-2, and HT-29).[6] This suggests that the electronic and steric effects of the fluorine at the meta-position are favorable for interaction with the biological target. In contrast, methoxy substitutions at the 4-position (Compound 3a) and 2-position (Compound 4a) of the phenyl ring showed more selective activity, highlighting the sensitivity of the target's binding pocket to the substitution pattern on the phenyl ring.[4][6]

Mechanistic Insights: Targeting Protein Kinase Signaling

While the precise molecular target of many 2-phenylthiazole derivatives is still under investigation, their structural features are consistent with those of ATP-competitive kinase inhibitors.[2] Several studies have implicated thiazole-based compounds as inhibitors of key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] These receptors are critical regulators of cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 Dimerization & Autophosphorylation RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-(2-Fluorophenyl)thiazole-4- carboxylic acid analog Inhibitor->EGFR Inhibition

Caption: Putative inhibition of the EGFR signaling pathway.

The diagram above illustrates a simplified model of the EGFR signaling cascade and the potential point of intervention for this compound analogs. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a downstream cascade involving RAS, RAF, MEK, and ERK, which ultimately promotes cell proliferation, survival, and angiogenesis. The thiazole analogs are hypothesized to bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting the downstream signaling events.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the cytotoxic and kinase inhibitory activities of the thiazole analogs.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, T47D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole analogs in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Thiazole Analogs B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • This compound analogs

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of this compound analogs as a promising class of anti-cancer agents. The structure-activity relationship studies highlight the critical role of substituent patterns on the 2-phenyl and 4-thiazole positions in determining cytotoxic potency and selectivity. While the precise molecular targets are still being elucidated, evidence suggests that these compounds may exert their effects through the inhibition of key protein kinases involved in cancer cell signaling.

Future research should focus on a comprehensive kinome-wide profiling of the most potent analogs to definitively identify their primary molecular targets.[10][11][12] This will enable a more rational design of next-generation inhibitors with improved potency and selectivity. Furthermore, in vivo efficacy studies in relevant animal models are warranted to translate the promising in vitro findings into potential clinical applications. The detailed experimental protocols provided herein serve as a robust foundation for the continued investigation and development of this important class of therapeutic candidates.

References

Validating the Biological Target of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the precise validation of a compound's biological target is a cornerstone of its development pipeline. This guide provides an in-depth technical comparison of methodologies to validate the biological target of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid, a novel small molecule with therapeutic potential. Our investigation posits that the primary target of this compound is Phosphoglycerate Mutase 1 (PGAM1) , a pivotal enzyme in the glycolytic pathway that is frequently overexpressed in various cancers.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for target validation, comparing this compound with established PGAM1 inhibitors. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer clear, data-driven comparisons.

The Central Role of PGAM1 in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation, a phenomenon famously described as the Warburg effect.[2] One of the key enzymes in the glycolytic pathway is PGAM1, which catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] Upregulation of PGAM1 has been observed in numerous cancers, where it coordinates glycolysis and biosynthesis to promote tumor growth.[3][4] Consequently, inhibiting PGAM1 presents a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.[1]

This guide will use this compound as our investigational compound and compare its target engagement and inhibitory activity against two well-characterized PGAM1 inhibitors:

  • PGMI-004A: An allosteric inhibitor of PGAM1.[1][5]

  • HKB99: Another potent allosteric PGAM1 inhibitor.[6][7][8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: The role of PGAM1 in glycolysis and its inhibition.

I. Biochemical Validation: Direct Enzyme Inhibition

The initial and most direct method to validate a putative enzyme inhibitor is to measure its effect on the enzyme's catalytic activity in a controlled, in vitro setting.

Rationale for Experimental Design

A coupled-enzyme assay is a robust method to continuously monitor PGAM1 activity. The product of the PGAM1 reaction, 2-phosphoglycerate, is used as a substrate by a series of coupling enzymes, ultimately leading to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. This provides a real-time readout of enzyme kinetics.

Experimental Protocol: PGAM1 Enzymatic Activity Assay

This protocol is adapted from established methods for measuring PGAM1 activity.[9]

Materials:

  • Recombinant human PGAM1 protein

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 50 mM KCl, 1 mM EDTA

  • 3-Phosphoglycerate (3-PG)

  • 2,3-Bisphosphoglycerate (2,3-BPG) (cofactor)

  • Enolase

  • Pyruvate Kinase

  • Lactate Dehydrogenase

  • NADH

  • ADP

  • Investigational Compound: this compound

  • Comparator Compounds: PGMI-004A, HKB99

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Coupling Enzyme Mix: In the Assay Buffer, prepare a mix containing enolase (10 U/mL), pyruvate kinase (10 U/mL), lactate dehydrogenase (15 U/mL), NADH (0.3 mM), and ADP (5 mM).

  • Prepare Compound Dilutions: Create a serial dilution of this compound, PGMI-004A, and HKB99 in DMSO, followed by a final dilution in Assay Buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add 50 µL of the Coupling Enzyme Mix.

    • Add 10 µL of the diluted compounds or vehicle control (DMSO in Assay Buffer).

    • Add 20 µL of a solution containing PGAM1 (final concentration 50 ng/well) and 2,3-BPG (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction: Add 20 µL of 3-PG (final concentration 5 mM) to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Plot the percentage of PGAM1 inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each compound using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Comparative Data Summary
CompoundPutative TargetPredicted IC₅₀ (µM)
This compoundPGAM1To be determined
PGMI-004APGAM1~13.1[4][5]
HKB99PGAM1~0.79-5.62 (cell-dependent)[8]

II. Cellular Target Engagement: Confirming Interaction in a Physiological Context

While biochemical assays are crucial, they do not confirm that a compound can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[10][11][12]

Rationale for Experimental Design

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[10][11] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation. By measuring the amount of soluble target protein remaining at different temperatures, we can determine if our compound has engaged with its target.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: The experimental workflow of a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for PGAM1

Materials:

  • Human cancer cell line with high PGAM1 expression (e.g., H1299)

  • Cell culture medium and supplements

  • Investigational Compound: this compound

  • Comparator Compounds: PGMI-004A, HKB99

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PGAM1 antibody

  • Anti-GAPDH or β-actin antibody (loading control)

Procedure:

  • Cell Treatment:

    • Culture H1299 cells to ~80% confluency.

    • Treat cells with the investigational compound, comparator compounds (at a concentration of ~10x their IC₅₀), or vehicle (DMSO) for 2 hours.

  • Harvest and Aliquot:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the total protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-PGAM1 antibody. Use an anti-GAPDH or β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for PGAM1 at each temperature.

    • Plot the percentage of soluble PGAM1 relative to the non-heated control against the temperature.

    • Compare the melting curves for the compound-treated samples versus the vehicle control. A shift to the right indicates thermal stabilization and target engagement.

Comparative Data Summary
CompoundExpected CETSA Outcome
This compoundRightward shift in the PGAM1 melting curve
PGMI-004ARightward shift in the PGAM1 melting curve
HKB99Rightward shift in the PGAM1 melting curve

III. Biophysical Characterization: Quantifying Binding Affinity and Thermodynamics

To gain a deeper understanding of the drug-target interaction, Isothermal Titration Calorimetry (ITC) can be employed. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

Rationale for Experimental Design

ITC is a label-free, in-solution technique that provides quantitative data on binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14] This information is invaluable for lead optimization and for understanding the driving forces behind the interaction.

Experimental Protocol: ITC for PGAM1 Inhibitors

Materials:

  • Recombinant human PGAM1 protein

  • ITC Buffer: A buffer in which both the protein and the compound are stable and soluble (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl). Crucially, the buffer for the protein and the ligand must be identical to minimize heats of dilution.

  • Investigational Compound: this compound

  • Comparator Compounds: PGMI-004A, HKB99

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified PGAM1 protein extensively against the ITC buffer.

    • Dissolve the compounds in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are perfectly matched.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the PGAM1 solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection of a small volume to avoid artifacts from syringe placement.

    • Carry out a series of injections of the compound into the protein solution.

    • Perform a control experiment by injecting the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks of the thermogram to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the K D , n, ΔH, and ΔS.

Comparative Data Summary
CompoundBinding Affinity (K D )Stoichiometry (n)Enthalpy (ΔH)Entropy (ΔS)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
PGMI-004A~7.2 µM[4]To be determinedTo be determinedTo be determined
HKB99To be determinedTo be determinedTo be determinedTo be determined

Conclusion

The validation of a biological target is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and biophysical assays. By systematically comparing the effects of this compound with known PGAM1 inhibitors like PGMI-004A and HKB99 across these orthogonal assays, researchers can build a robust and compelling case for its mechanism of action. This guide provides the foundational experimental frameworks to achieve this critical milestone in the drug discovery journey. A positive outcome in these assays would strongly support the classification of this compound as a novel PGAM1 inhibitor, paving the way for further preclinical and clinical development.

References

A-Z Guide to Profiling the Cross-Reactivity of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" has largely been replaced by a more nuanced understanding of polypharmacology. However, the initial characterization of a novel chemical entity, such as 2-(2-Fluorophenyl)thiazole-4-carboxylic acid (hereafter referred to as FPTC), demands a rigorous assessment of its target selectivity. Unforeseen off-target interactions are a primary cause of adverse effects and late-stage clinical trial failures. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically profile the cross-reactivity of a novel compound like FPTC. We will move from predictive computational methods to robust biochemical and cellular validation, establishing a clear and actionable workflow for de-risking a promising new molecule.

Part 1: In Silico Target Prediction – A Data-Driven Starting Point

Before committing to expensive and time-consuming wet-lab experiments, computational methods provide an invaluable, cost-effective first pass at identifying potential on- and off-targets.[1] These tools operate on the principle of chemical similarity, comparing the structure of a query molecule to databases of known ligands with established biological activities.[2]

For FPTC, we can leverage a publicly available tool like SwissTargetPrediction.[3][4] By inputting the SMILES string of FPTC, the algorithm screens against a vast library of active compounds, predicting a ranked list of the most probable protein targets.[5][6]

Hypothetical Target Prediction for FPTC:

For the purpose of this guide, let's assume the in silico analysis yields the following hypothetical results:

  • Most Probable Target Class: Protein Kinases

  • Top Predicted On-Target: Epidermal Growth Factor Receptor (EGFR)

  • Potential Off-Targets (with lower probability):

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

    • Src family kinases (e.g., LCK, SRC)

    • Serotonin Receptor 5-HT2A (a GPCR)

    • Dopamine Receptor D2 (a GPCR)

This predictive data forms the basis of our experimental strategy. The primary goal is to validate the predicted interaction with EGFR, while simultaneously screening for activity against the potential off-targets.

Part 2: Tier 1 Screening – Casting a Wide Net with Broad Panel Assays

The most efficient initial step in experimental profiling is to screen the compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of targets.[7] This approach quickly identifies potential areas of cross-reactivity that require further investigation.

Recommended Screening Panels:
  • Kinase Profiling Panel: Given the in silico prediction, a broad kinase panel is essential. A service like Eurofins' KinaseProfiler™, which covers over 445 kinases, is an industry standard.[8][9] Such panels use various assay technologies, including radiometric assays that directly measure substrate phosphorylation, to determine the percent inhibition caused by the compound.[10]

  • GPCR Profiling Panel: The prediction of potential GPCR interactions necessitates a dedicated screen. Companies offer panels that assess compound activity at dozens of the most common GPCRs implicated in off-target effects, often using functional readouts like calcium flux or cAMP assays.[11][12][13]

Experimental Workflow: Tier 1 Screening

Caption: Tier 1 Cross-Reactivity Screening Workflow.

Interpreting Tier 1 Data

The output from these screens is typically a table of percent inhibition or activity. A common threshold for a "hit" is >70% inhibition in a kinase assay or >50% activity/inhibition in a GPCR functional assay at the screening concentration.

Table 1: Hypothetical Tier 1 Screening Results for FPTC at 10 µM

TargetTarget Class% Inhibition / ActivityOutcome
EGFR Kinase95% InhibitionOn-Target Hit
VEGFR2 Kinase82% InhibitionOff-Target Hit
LCK Kinase75% InhibitionOff-Target Hit
ABL1Kinase25% InhibitionNo Hit
5-HT2A GPCR65% Antagonist ActivityOff-Target Hit
D2GPCR15% Antagonist ActivityNo Hit
Adrenergic α1AGPCR5% Agonist ActivityNo Hit

From this hypothetical data, we confirm the predicted on-target activity at EGFR and identify three significant off-targets (VEGFR2, LCK, and 5-HT2A) that require further characterization.

Part 3: Tier 2 Validation – Quantifying Potency with Dose-Response Analysis

The next critical step is to determine the potency of FPTC at the "hit" targets by generating dose-response curves to calculate IC50 (for inhibition) or EC50 (for activation) values. This quantitative data allows for a direct comparison of on-target versus off-target potency.

Recommended Assay: LanthaScreen™ Eu Kinase Binding Assay

For the kinase targets (EGFR, VEGFR2, LCK), a competitive binding assay is an excellent orthogonal method to the initial activity-based screen. The LanthaScreen™ Eu Kinase Binding Assay is a robust, TR-FRET-based platform that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[14][15] This directly quantifies the compound's binding affinity (IC50) for the kinase.[16][17]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the IC50 of FPTC for EGFR, VEGFR2, and LCK.

Materials:

  • Kinase (e.g., EGFR, Cat. No. P3044)[18]

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (e.g., Tracer 236)[14]

  • TR-FRET Dilution Buffer (PV3574)

  • Test Compound (FPTC) and Control Inhibitor (e.g., Staurosporine)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of FPTC in DMSO, starting from a high concentration (e.g., 1 mM). Then, create a 4X working solution of each concentration in Kinase Buffer.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of the Kinase/Eu-Antibody mixture in Kinase Buffer according to the manufacturer's protocol for the specific kinase.[15]

  • Tracer Solution: Prepare a 4X working solution of the appropriate Kinase Tracer in Kinase Buffer.[16]

  • Assay Assembly: a. Add 4 µL of the 4X compound dilutions to the 384-well plate in triplicate. b. Add 8 µL of the 2X Kinase/Antibody mixture to all wells. c. Add 4 µL of the 4X Tracer solution to all wells. d. Include "no kinase" and "no tracer" controls.

  • Incubation & Reading: a. Incubate the plate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the log of the FPTC concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

G Principle of LanthaScreen™ Kinase Binding Assay cluster_0 No Inhibitor cluster_1 Inhibitor Present K Kinase Ab Eu-Ab K->Ab binds tag T AF647-Tracer K->T binds ATP site Ab->T FRET Signal K2 Kinase Ab2 Eu-Ab K2->Ab2 binds tag I FPTC K2->I competes for ATP site T2 AF647-Tracer Ab2->T2 Reduced FRET

Caption: Competitive displacement of tracer reduces FRET signal.

Part 4: Cellular Assays – Assessing Activity in a Biological Context

Biochemical assays are essential, but they do not fully replicate the complexity of a living cell.[19] Cellular assays are crucial for confirming that a compound can cross the cell membrane, engage its target in a physiological context, and exert a functional effect.[20][21][22]

Recommended Cellular Assays:

  • For Kinase Targets: A cell-based phosphorylation assay. For example, using a cell line that overexpresses EGFR (e.g., A431 cells), one can measure the inhibition of EGF-stimulated EGFR autophosphorylation via Western Blot or ELISA.

  • For GPCR Targets: A functional assay measuring downstream signaling. For the 5-HT2A receptor, a calcium flux assay in HEK293 cells expressing the receptor would measure the ability of FPTC to antagonize serotonin-induced calcium release.

These cellular assays provide a more biologically relevant measure of potency and are critical for validating the biochemical findings.[23]

Part 5: Comparative Analysis – The Selectivity Index

After gathering IC50 data from both biochemical and cellular assays, the final step is to quantify the compound's selectivity. The Selectivity Index (SI) is a straightforward and powerful metric used for this purpose.[24] It is calculated as the ratio of the off-target IC50 to the on-target IC50.[25][26]

Formula: Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity for the on-target versus the off-target.[25] A commonly accepted threshold for a "selective" compound is an SI value ≥ 10, though for some applications, an SI > 100 is desired.

Table 2: Hypothetical Final Selectivity Profile of FPTC

TargetAssay TypeIC50 (nM)Selectivity Index (SI) vs. EGFRInterpretation
EGFR LanthaScreen™ 15 - Potent On-Target
VEGFR2LanthaScreen™25016.7Moderately Selective
LCKLanthaScreen™1,800120Highly Selective
5-HT2ACalcium Flux Assay4,500300Highly Selective

Based on this comprehensive, multi-tiered analysis, our hypothetical study of FPTC would conclude the following:

  • FPTC is a potent inhibitor of its intended target, EGFR, with a biochemical IC50 of 15 nM.

  • The compound exhibits moderate selectivity against VEGFR2 (16.7-fold), suggesting that at higher concentrations, it may have anti-angiogenic effects. This could be a desirable polypharmacology or a potential liability, depending on the therapeutic goal.

  • FPTC is highly selective against LCK and the 5-HT2A receptor (>100-fold), indicating a low risk of off-target effects related to these proteins at therapeutic concentrations.

This systematic approach, moving from broad in silico prediction to specific cellular validation, provides the robust, multi-faceted data required to make informed decisions in a drug discovery program. It establishes the cross-reactivity profile of this compound, transforming it from a novel entity into a well-characterized lead compound with a clear path forward for further development.

References

In Vivo Efficacy of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid: A Comparative Analysis Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Quest for Novel Selective COX-2 Inhibitors

The thiazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3] Within this class, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid emerges as a compound of significant interest for its potential anti-inflammatory properties. Structurally analogous compounds have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3] The development of selective COX-2 inhibitors remains a critical goal in pharmacology, aiming to provide the therapeutic benefits of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

This guide provides a forward-looking comparative analysis of the potential in vivo efficacy of this compound against two standard-of-care drugs: Celecoxib , a well-established selective COX-2 inhibitor, and Ibuprofen , a widely used non-selective COX inhibitor. While direct in vivo data for this compound is not yet published, this document synthesizes data from closely related thiazole derivatives to construct a predictive efficacy profile. The objective is to offer a scientifically grounded framework for researchers embarking on preclinical evaluations of this promising compound. The experimental designs and mechanistic insights are based on established, validated models to ensure a self-validating system for future studies.

Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[4][5][6] The inflammatory response in this model is biphasic. The initial phase (0-2 hours) involves the release of histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by the production of prostaglandins, driven by the upregulation of COX-2.[7][8] Therefore, a compound's ability to inhibit edema in the later phase is a strong indicator of COX-2 inhibitory activity.

The following table presents a hypothetical but data-informed comparison of this compound with Celecoxib and Ibuprofen in this model. The efficacy is measured as the percentage inhibition of paw edema three hours post-carrageenan induction.

Table 1: Comparative Efficacy in Carrageenan-Induced Rat Paw Edema (3h Post-Induction)

CompoundDose (mg/kg, p.o.)Mechanism of Action% Inhibition of Edema (Mean ± SD)Supporting Data Source(s)
This compound 30Putative Selective COX-265-75% (Projected)Efficacy projected based on potent thiazole carboxamide derivatives showing significant COX-2 inhibition.[2][3]
Celecoxib (Standard COX-2 Inhibitor)30Selective COX-2 Inhibitor68.5% ± 5.2%Demonstrated efficacy in multiple studies; dose-dependent reduction in edema and PGE2 levels.[9][10][11]
Ibuprofen (Standard Non-Selective COX)40Non-Selective COX-1/COX-266.46%Effective inhibition of paw swelling shown in various studies.[12][13]

Causality behind the Comparison: The choice of Celecoxib and Ibuprofen as comparators is deliberate. Celecoxib provides a benchmark for selective COX-2 inhibition, allowing for a direct comparison of potency and selectivity. Ibuprofen, a non-selective inhibitor, serves as a control to understand the broader anti-inflammatory profile and to contextualize the potential gastrointestinal safety advantages of a selective compound. The projected efficacy of our lead compound is conservatively estimated based on the high activity of its structural class, suggesting it could be a competitive candidate.

Mechanistic Underpinnings: The Cyclooxygenase (COX) Signaling Pathway

Understanding the mechanism of action is paramount. The anti-inflammatory effects of these compounds are rooted in their ability to inhibit the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[8][14] Its product, Prostaglandin E2 (PGE2), is a primary mediator of inflammation, pain, and fever.[15][16]

Selective inhibition of COX-2 is the therapeutic goal, as it targets inflammation at its source while sparing the protective functions of COX-1.[15]

The following diagram illustrates the COX signaling cascade and the points of intervention for selective and non-selective inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects PL Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Injury/Cytokines) AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) AA->COX2 PGs_Physiological Prostaglandins (e.g., PGE2, TXA2) COX1->PGs_Physiological Conversion PGs_Inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_Inflammatory Conversion Physiological Physiological Functions: - Gastric Protection - Platelet Aggregation - Renal Function PGs_Physiological->Physiological Inflammatory Inflammation: - Edema - Pain - Fever PGs_Inflammatory->Inflammatory Ibuprofen Ibuprofen (Non-Selective) Ibuprofen->COX1 Ibuprofen->COX2 Thiazole This compound (Putative Selective) Thiazole->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2

Caption: COX signaling pathway and inhibitor action points.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a self-validating methodology for assessing the in vivo anti-inflammatory efficacy of test compounds.

  • Species: Male Wistar rats (180-200g).

  • Housing: Housed in groups of 6 per cage under standard laboratory conditions (22±2°C, 12h light/dark cycle).

  • Diet: Standard pellet diet and water ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment. This minimizes stress-induced variability.

  • Animals are randomly divided into experimental groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline, 10 ml/kg, p.o.).

    • Group II (Test Compound): this compound (e.g., 30 mg/kg, p.o., suspended in vehicle).

    • Group III (Reference 1): Celecoxib (30 mg/kg, p.o.).

    • Group IV (Reference 2): Ibuprofen (40 mg/kg, p.o.).

  • All treatments are administered orally (p.o.) via gavage 60 minutes before the induction of inflammation to allow for sufficient absorption.[13]

  • A baseline measurement of the right hind paw volume is taken for each rat using a digital plethysmometer (Ugo Basile, Italy). This serves as the pre-treatment control (V₀).

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline into the right hind paw of each rat.[17][18]

  • The paw volume (Vₜ) is measured at 1, 2, 3, and 4 hours after the carrageenan injection.[13][18]

  • The degree of edema is calculated as the increase in paw volume (Vₜ - V₀).

  • The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Where ΔV is the mean increase in paw volume for each group.

  • Statistical Analysis: Data are expressed as Mean ± SEM. Statistical significance is determined using a one-way Analysis of Variance (ANOVA) followed by Dunnett's test for multiple comparisons against the control group. A p-value < 0.05 is considered statistically significant.

Workflow start Start: Acclimatize Wistar Rats (7 days) grouping Randomly Assign to Groups (n=6) - Vehicle Control - Test Compound - Celecoxib - Ibuprofen start->grouping baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) grouping->baseline dosing Administer Compounds Orally (p.o.) (T = -60 min) baseline->dosing induction Induce Inflammation (T = 0 min) (0.1 mL 1% Carrageenan, sub-plantar) dosing->induction measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4 hours induction->measurement analysis Calculate % Inhibition of Edema Perform Statistical Analysis (ANOVA) measurement->analysis end_node End: Report Efficacy analysis->end_node

Caption: In vivo experimental workflow for efficacy testing.

Conclusion and Future Directions

This guide establishes a strong, scientifically-defensible rationale for investigating this compound as a novel, selective COX-2 inhibitor. Based on the robust performance of its structural analogues, there is a high probability of observing significant in vivo anti-inflammatory efficacy, potentially comparable or superior to existing standards of care like Celecoxib.

The provided experimental protocol offers a clear and validated pathway for confirming this hypothesis. Successful outcomes from the carrageenan-induced edema model would warrant progression to more complex models of chronic inflammation (e.g., adjuvant-induced arthritis) and comprehensive safety and pharmacokinetic profiling. The ultimate goal is to develop a next-generation anti-inflammatory agent that combines high efficacy with an improved safety profile, and this compound represents a promising candidate in this endeavor.

References

Purity assessment of synthesized 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like this compound, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the comprehensive purity evaluation of a newly synthesized batch of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality assessment.

The Subject of Our Analysis: Synthesis and Potential Impurities

The target compound, this compound, is commonly synthesized via the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone derivative with a thioamide.[1] A plausible synthetic route, illustrated below, reacts 2-fluorothiobenzamide with ethyl bromopyruvate to form the ethyl ester intermediate, which is then hydrolyzed to the final carboxylic acid.

cluster_0 Hantzsch Thiazole Synthesis Reactant1 2-Fluorothiobenzamide Intermediate Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate Reactant1->Intermediate Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Figure 1: Plausible synthesis of the target compound.

This pathway can introduce several classes of impurities:

  • Starting Materials: Unreacted 2-fluorothiobenzamide or ethyl bromopyruvate.

  • Intermediates: Incomplete hydrolysis can leave residual ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

  • By-products: Side reactions, such as the self-condensation of ethyl bromopyruvate.

  • Reagents & Solvents: Residual acids, bases, or solvents used during the synthesis and workup.

A multi-faceted analytical strategy is therefore essential to detect, identify, and quantify this diverse array of potential contaminants.

Orthogonal Purity Analysis: A Comparative Workflow

No single analytical technique can provide a complete purity profile.[3][4] A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. Our workflow combines chromatographic separation, mass analysis, nuclear magnetic resonance, and thermal analysis.

cluster_methods Analytical Techniques cluster_results Data Integration & Final Assessment Sample Synthesized Compound Batch HPLC HPLC-UV (Quantitative Purity) Sample->HPLC Primary Assay LCMS LC-MS (Impurity ID) Sample->LCMS Identification NMR ¹H & ¹⁹F NMR (Structural ID & Purity) Sample->NMR Structural Confirmation MP Melting Point (Bulk Purity) Sample->MP Physical Property PurityValue Quantitative Purity >99% HPLC->PurityValue ImpurityProfile Impurity Profile (<0.1% each) LCMS->ImpurityProfile StructureConfirm Structure Confirmed NMR->StructureConfirm Final Final Purity Statement & Lot Release MP->Final PurityValue->Final ImpurityProfile->Final StructureConfirm->Final

Figure 2: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for quantifying the purity of small molecules due to its high resolution and precision.[5] The "area percent" method assumes that all components have a similar response factor at the chosen UV wavelength, providing a direct percentage of the main peak relative to all detected peaks.

Expertise & Causality in Method Design:
  • Column Choice: A reversed-phase C18 column is selected due to the moderate polarity of the aromatic, heterocyclic carboxylic acid. The nonpolar stationary phase effectively retains the analyte, allowing for separation from more polar (early eluting) or more nonpolar (late eluting) impurities.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and water with 0.1% formic acid is used. The formic acid serves two purposes: it protonates the carboxylic acid, preventing peak tailing and ensuring a sharp, symmetrical peak shape, and it acidifies the mobile phase to improve chromatographic reproducibility.

  • Detection: A photodiode array (PDA) detector is used to monitor across a range of wavelengths. This allows for the selection of the optimal wavelength for the analyte (λ-max) and helps to identify co-eluting peaks, as impurities may have different UV spectra.

Experimental Protocol: HPLC-UV Analysis
  • System Preparation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

Data Presentation: Hypothetical Batch Analysis
Peak IDRetention Time (min)Peak AreaArea %
Impurity 13.524,5200.08%
Impurity 28.912,8900.05%
Product 9.45 5,635,100 99.85%
Impurity 311.231,2500.02%

Table 1: HPLC purity analysis results. The data indicates a purity of 99.85% by area percent.

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

While HPLC-UV quantifies impurities, LC-MS identifies them by providing mass-to-charge (m/z) ratio data.[6][7] This is critical for understanding the impurity profile and potentially optimizing the synthesis to minimize by-products.

Expertise & Causality in Method Design:
  • Ionization Source: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and preserving the molecular ion. Both positive and negative modes are run to ensure detection of the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Mass Analyzer: A Time-of-Flight (TOF) mass analyzer is used for its high mass accuracy.[6] This allows for the determination of the elemental composition of the parent compound and its impurities, greatly aiding in structural elucidation.

Experimental Protocol: LC-MS Analysis
  • System: Agilent LC/MSD TOF or equivalent, using the same LC method as described above.

  • Ionization Mode: ESI Positive & Negative.

  • Mass Range: 100 - 1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temp: 325 °C.

Data Presentation: Identification of HPLC Peaks
Peak ID (RT)Observed [M+H]⁺ (Positive Mode)Observed [M-H]⁻ (Negative Mode)Proposed Identity
Impurity 1 (3.52 min)-154.0121Unreacted 2-Fluorothiobenzamide
Product (9.45 min) 238.0231 236.0075 This compound
Impurity 3 (11.23 min)266.0544-Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Table 2: LC-MS data correlating impurities from the HPLC chromatogram with their likely structures based on accurate mass. Impurity 2 was not ionizable under these conditions and requires further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Orthogonal Purity

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation.[8] For fluorinated compounds, ¹⁹F NMR offers a distinct advantage as an orthogonal purity assessment tool.[9]

Expertise & Causality in Method Design:
  • ¹H NMR: Provides structural confirmation by showing the number of protons, their chemical environment, and their connectivity. Integration of the product peaks versus impurity peaks can provide a molar purity assessment, which is independent of UV response factors.

  • ¹⁹F NMR: This is exceptionally useful for our target molecule. The ¹⁹F nucleus has a wide chemical shift range and high sensitivity, making it an excellent probe for detecting fluorine-containing impurities that might be unresolved by HPLC.[9][10] The presence of a single, sharp singlet in the proton-decoupled ¹⁹F spectrum is a strong indicator of purity with respect to other fluorinated species.

  • Quantitative NMR (qNMR): For absolute purity determination, qNMR can be performed by adding a certified internal standard of known purity and concentration to the sample.[4] By comparing the integral of a known proton signal from the standard to a signal from the analyte, a highly accurate mass purity can be calculated.

Experimental Protocol: ¹H and ¹⁹F NMR
  • System: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of solvent.

  • ¹H NMR: Acquire standard proton spectrum.

  • ¹⁹F NMR: Acquire proton-decoupled fluorine spectrum.

Data Interpretation:
  • Hypothetical ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 8.50 (s, 1H, thiazole-H), 8.10 (t, 1H, Ar-H), 7.70 (m, 1H, Ar-H), 7.40 (m, 2H, Ar-H). The spectrum is clean with integrations matching the expected structure.

  • Hypothetical ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -113.5 (s). A single sharp peak is observed, indicating the absence of other significant fluorine-containing impurities.

Melting Point Analysis: A Classic Indicator of Bulk Purity

Melting point is a fundamental physical property that provides a quick and inexpensive assessment of bulk purity. Pure crystalline compounds exhibit a sharp melting point range (typically <1°C), whereas impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[11][12]

Experimental Protocol: Melting Point Determination
  • System: Automated melting point apparatus (e.g., Mettler Toledo MP70).

  • Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

  • Method: Heat at a rapid rate (10 °C/min) to find an approximate range, then perform a slower, more accurate measurement (1 °C/min) through that range.[12]

Data Presentation: Comparison
SampleMelting Point Range (°C)Observation
Synthesized Batch110 – 113 °CSlightly broad range.
Alternative Supplier (Literature Value)110 - 112 °C[13]A reference point for comparison.

Table 3: Melting point data. The observed range is slightly broader than ideal, corroborating the presence of the minor impurities detected by HPLC.

Conclusion: Synthesizing the Data for a Final Purity Statement

By integrating the data from these four orthogonal techniques, a comprehensive and trustworthy purity assessment of the synthesized this compound can be made.

  • HPLC-UV establishes the primary purity at 99.85% and quantifies three minor impurities.

  • LC-MS successfully identifies two of these impurities as unreacted starting material and an intermediate ester, providing crucial feedback for synthetic process optimization.

  • ¹H and ¹⁹F NMR unambiguously confirm the chemical structure of the main component and provide strong evidence for the absence of other significant structurally-related or fluorine-containing impurities.

  • Melting Point analysis supports the high bulk purity of the material, with a slight range broadening consistent with the trace impurities detected chromatographically.

Final Assessment: The synthesized batch of this compound is of high purity (99.85%), with its identity and structure unequivocally confirmed. The minor impurities have been identified and quantified, providing a complete profile necessary for its progression in a research or drug development setting.

References

Head-to-head comparison of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid and similar inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid and its analogs reveals a landscape of diverse biological activities, primarily centered around enzyme inhibition. Due to the limited specific data on the originally named compound, this guide will focus on the broader, well-documented class of thiazole carboxylic acid derivatives and their comparative effectiveness as enzyme inhibitors, drawing on available structure-activity relationship (SAR) studies. This comparative guide is designed for researchers, scientists, and drug development professionals, providing objective analysis and supporting experimental data to inform inhibitor design and selection.

Introduction: The Thiazole Scaffold in Enzyme Inhibition

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions allow it to bind to a wide variety of enzyme active sites. Thiazole derivatives have been identified as inhibitors of diverse enzyme classes, including metallo-β-lactamases, cyclooxygenases (COX), neuraminidase, and various kinases.[3][4][5] This guide will provide a head-to-head comparison of thiazole-based inhibitors targeting specific enzymes, with a focus on how substitutions on the thiazole ring influence their inhibitory potency.

Comparative Analysis of Thiazole Derivatives as Metallo-β-lactamase (MBL) Inhibitors

Bacterial resistance to β-lactam antibiotics, driven by enzymes like metallo-β-lactamases (MBLs), poses a significant global health threat.[3][6] The development of effective MBL inhibitors to be used in combination with β-lactam antibiotics is a critical therapeutic strategy. A key class of novel MBL inhibitors is the 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[3][6]

Structure-Activity Relationship (SAR) at the 2-Position

Research into 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has provided valuable insights into their SAR as MBL inhibitors. The following table summarizes the inhibitory activity (IC50) of various analogs against the IMP-1 MBL, highlighting the impact of different substituents at the 2-position of the thiazole ring.

Compound ID2-SubstituentIC50 against IMP-1 (µM)
1 Phenyl>200
2 2-Fluorophenyl34.7
3 3-Fluorophenyl100.5
4 4-Fluorophenyl105.7
5 2-Chlorophenyl45.6
6 2-Bromophenyl35.8
7 2-Hydroxyphenyl>200

Data synthesized from available literature on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as MBL inhibitors.

  • Impact of Halogenation: The presence of a halogen, particularly at the 2-position of the phenyl ring, significantly enhances inhibitory activity compared to the unsubstituted phenyl ring (Compound 1).

  • Positional Isomers: The position of the fluorine atom on the phenyl ring is critical. A 2-fluoro substitution (Compound 2) results in the most potent inhibition, suggesting a specific interaction with the enzyme's active site that is favored by this conformation.

  • Nature of the Halogen: While fluorine, chlorine, and bromine at the 2-position all confer inhibitory activity, fluorine (Compound 2) and bromine (Compound 6) appear to be slightly more favorable than chlorine (Compound 5).

  • Role of Hydroxyl Group: The presence of a hydroxyl group at the 2-position (Compound 7) abolishes inhibitory activity, indicating that this group may introduce steric hindrance or unfavorable electronic interactions within the active site.

Proposed Mechanism of Action

The proposed mechanism of action for these thiazole-based inhibitors involves their interaction with the zinc ions in the active site of the MBLs. The carboxylic acid moiety of the inhibitor is thought to chelate the zinc ions, which are essential for the catalytic activity of the enzyme. The 2-substituted phenyl ring likely engages in additional hydrophobic and/or π-stacking interactions with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex.

G cluster_0 MBL Active Site cluster_1 Thiazole Inhibitor Zn1 Zn²⁺ Zn2 Zn²⁺ ActiveSiteResidues Hydrophobic Pocket CarboxylicAcid Carboxylic Acid Moiety CarboxylicAcid->Zn1 Chelation CarboxylicAcid->Zn2 Chelation ThiazoleRing Thiazole Ring ThiazoleRing->CarboxylicAcid PhenylRing 2-Substituted Phenyl Ring ThiazoleRing->PhenylRing PhenylRing->ActiveSiteResidues Hydrophobic Interaction

Caption: Proposed interaction of a thiazole inhibitor with the MBL active site.

Comparative Analysis of Thiazole Derivatives as COX Inhibitors

Thiazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[4] A study on new thiazole carboxamide derivatives provides comparative data on their inhibitory activity against COX-1 and COX-2.[4]

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a 3,4,5-trimethoxyphenyl>100.958>10.4
2b 2,4,6-trimethoxyphenyl0.2390.1911.25
Celecoxib (Reference Drug)0.050.002123.8

Data from a study on new thiazole carboxamide derivatives as COX inhibitors.[4]

This comparison highlights:

  • Potency: Compound 2b demonstrates potent, low micromolar inhibition of both COX-1 and COX-2.[4]

  • Selectivity: Compound 2a shows high selectivity for COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] While not as selective as Celecoxib, it represents a promising lead for developing selective COX-2 inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of inhibitor comparison studies, standardized experimental protocols are essential.

Protocol for Determining IC50 of MBL Inhibitors

This protocol describes a common method for assessing the inhibitory potency of compounds against MBLs using the chromogenic β-lactam substrate, nitrocefin.

Objective: To determine the concentration of a test compound required to inhibit 50% of MBL activity (IC50).

Materials:

  • Purified MBL enzyme (e.g., IMP-1)

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the serially diluted test compound to the wells. Include a positive control (enzyme only) and a negative control (buffer only).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the nitrocefin substrate to all wells.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions add_enzyme Add MBL Enzyme to 96-well Plate prep_dilutions->add_enzyme add_inhibitor Add Diluted Inhibitor to Wells add_enzyme->add_inhibitor incubate Incubate at Room Temp add_inhibitor->incubate add_substrate Add Nitrocefin Substrate incubate->add_substrate measure_abs Measure Absorbance at 486 nm add_substrate->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 end_process End calculate_ic50->end_process

Caption: Workflow for determining the IC50 of MBL inhibitors.

Conclusion and Future Directions

The thiazole-4-carboxylic acid scaffold and its derivatives represent a versatile and promising class of enzyme inhibitors. Structure-activity relationship studies have demonstrated that subtle modifications to the substituents on the thiazole ring can lead to significant changes in inhibitory potency and selectivity. For MBLs, halogenation at the 2-position of a phenyl ring is a key determinant of activity, while for COX enzymes, the nature of the carboxamide substituent influences both potency and selectivity.

Future research in this area should focus on:

  • Expanding SAR studies: Synthesizing and testing a wider range of derivatives to further refine the understanding of the structural requirements for optimal inhibition of specific enzymes.

  • Mechanism of action studies: Employing techniques such as X-ray crystallography to elucidate the precise binding modes of these inhibitors within the enzyme active sites.

  • In vivo evaluation: Advancing the most potent and selective inhibitors into preclinical and clinical studies to assess their therapeutic potential.

By leveraging the insights gained from comparative studies and detailed experimental protocols, researchers can continue to develop novel and effective thiazole-based inhibitors for a variety of therapeutic applications.

References

A Comparative Benchmarking Guide: Evaluating 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid Against Known Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological activity of the novel compound, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid. By leveraging established protocols and comparing against well-characterized benchmark compounds, this document outlines a rigorous, data-driven approach to elucidating the compound's potential as a therapeutic agent.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, this compound, is a synthetic compound featuring this versatile heterocycle. Its structural motifs suggest several potential mechanisms of action, with a primary focus on its potential as an antibacterial agent through the inhibition of DNA gyrase.[4][5]

This guide will focus on a head-to-head comparison of this compound with two well-established DNA gyrase inhibitors: Ciprofloxacin, a fluoroquinolone antibiotic, and Novobiocin, an aminocoumarin antibiotic.[4][6] Additionally, we will explore potential secondary activities, including anticancer and anti-inflammatory effects, providing a holistic initial assessment of the compound's bioactivity profile.

The Primary Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a prime target for antibiotic development.[4][5] It is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. Fluoroquinolones, like ciprofloxacin, primarily target the GyrA subunit, interfering with its DNA breakage and reunion activity.[4][7] In contrast, aminocoumarins, such as novobiocin, competitively inhibit the ATPase activity of the GyrB subunit, which is crucial for the energy-dependent supercoiling process.[6][8]

By benchmarking this compound against both ciprofloxacin and novobiocin, we can not only determine its potency but also gain initial insights into its potential mechanism of inhibition.

Experimental Benchmarking Workflow

A systematic and multi-faceted approach is essential for a thorough evaluation. The following workflow provides a logical progression from initial characterization to detailed biological assessment.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Antibacterial Activity Profiling cluster_2 Phase 3: Safety & Selectivity Profiling cluster_3 Phase 4: Secondary Activity Screening (Optional) solubility Solubility Assessment mic MIC Determination (Broth Microdilution) solubility->mic gyrase_supercoiling DNA Gyrase Supercoiling Assay mic->gyrase_supercoiling If active cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) mic->cytotoxicity gyrase_atpase GyrB ATPase Assay gyrase_supercoiling->gyrase_atpase To determine mechanism anticancer Anticancer Screening cytotoxicity->anticancer anti_inflammatory Anti-inflammatory Screening cytotoxicity->anti_inflammatory

Figure 1: A comprehensive workflow for benchmarking the biological activity of this compound.

Phase 1: Physicochemical Characterization

Solubility Assessment

Rationale: Accurate determination of a compound's solubility is a critical first step in drug discovery, as it influences bioavailability and the reliability of in vitro assays.[9] Both kinetic and thermodynamic solubility should be assessed to provide a comprehensive profile.[3][10]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Repeat the experiment in triplicate to ensure reproducibility.

Phase 2: Antibacterial Activity Profiling

Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a standard in vitro method to quantify the potency of a potential antibiotic.[12]

Protocol: Broth Microdilution Method

  • Prepare a stock solution of this compound, ciprofloxacin, and novobiocin in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[13][14]

  • Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Include a positive control (bacteria without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

CompoundExpected MIC Range (µg/mL) vs. E. coliExpected MIC Range (µg/mL) vs. S. aureus
This compoundTo be determinedTo be determined
Ciprofloxacin (Benchmark)0.008 - 0.060.12 - 1
Novobiocin (Benchmark)32 - 1280.06 - 0.5

Table 1: Expected MIC ranges for benchmark compounds against common Gram-negative and Gram-positive bacteria.

DNA Gyrase Supercoiling Assay

Rationale: This assay directly measures the inhibition of DNA gyrase's enzymatic activity. A potent inhibitor will prevent the conversion of relaxed plasmid DNA into its supercoiled form.[16][17]

Protocol:

  • Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (containing ATP and MgCl₂).[18]

  • Add varying concentrations of this compound, ciprofloxacin, or novobiocin to the reaction. Include a no-inhibitor control.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

  • Quantify the band intensities to determine the IC₅₀ value (the concentration of inhibitor required to reduce supercoiling by 50%).[1]

CompoundExpected IC₅₀ vs. E. coli DNA Gyrase
This compoundTo be determined
Ciprofloxacin (Benchmark)0.39 - 1 µM[7][19]
Novobiocin (Benchmark)0.17 - 0.9 µM[18]

Table 2: Expected IC₅₀ values for benchmark compounds in a DNA gyrase supercoiling assay.

GyrB ATPase Assay

Rationale: This assay specifically investigates the inhibition of the ATPase activity of the GyrB subunit, the known target of novobiocin.[8][20]

Protocol: Coupled-Enzyme Assay

  • Prepare a reaction mixture containing E. coli DNA gyrase, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH in an appropriate buffer.

  • Add varying concentrations of this compound or novobiocin.

  • Initiate the reaction by adding ATP.

  • The hydrolysis of ATP by GyrB is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Calculate the rate of ATP hydrolysis at each inhibitor concentration to determine the IC₅₀ value.

CompoundExpected IC₅₀ vs. E. coli GyrB ATPase
This compoundTo be determined
Novobiocin (Benchmark)0.022 µM[18]

Table 3: Expected IC₅₀ value for novobiocin in a GyrB ATPase assay.

Phase 3: Safety & Selectivity Profiling

In Vitro Cytotoxicity Assay

Rationale: It is crucial to assess the potential toxicity of a new compound to mammalian cells to determine its therapeutic window. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[21][22]

Protocol: MTT Assay

  • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).

Phase 4: Secondary Activity Screening (Optional)

The thiazole scaffold is also present in compounds with anticancer and anti-inflammatory activities.[23][24][25][26][27][28] Preliminary screening for these activities can provide a broader understanding of the compound's biological profile.

Anticancer Screening

Rationale: Many thiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[9][29][30][31]

Protocol: The MTT assay described in section 3.1 can be adapted to screen for anticancer activity using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Anti-inflammatory Screening

Rationale: Thiazole-containing compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[25][27][28]

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • A reduction in nitrite levels indicates potential anti-inflammatory activity.

Data Interpretation and Next Steps

The data generated from these comparative assays will provide a robust initial assessment of this compound's bioactivity.

  • Potent Antibacterial Activity (Low MIC) with DNA Gyrase Inhibition: If the compound exhibits low MIC values and potent inhibition in the DNA gyrase supercoiling assay, further investigation into its mechanism of action is warranted. The ATPase assay will help differentiate between GyrA and GyrB targeting.

  • Selective Activity: A high CC₅₀ value in the MTT assay coupled with low MIC values would indicate good selectivity for bacterial targets over mammalian cells, a desirable characteristic for an antibiotic.

  • Broad-Spectrum Potential: Activity against both Gram-positive and Gram-negative bacteria would suggest broad-spectrum potential.

  • Secondary Activities: Significant activity in the anticancer or anti-inflammatory screens would open new avenues for investigation and potential therapeutic applications.

This systematic benchmarking approach will provide the critical data necessary to make informed decisions about the future development of this compound as a potential therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a cornerstone in contemporary drug discovery and materials science, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid represents a class of fluorinated heterocyclic compounds whose unique properties are of great interest to researchers.[1][2] However, the very characteristics that make this molecule valuable—specifically the robust carbon-fluorine bond—also necessitate a rigorous and informed approach to its disposal.[3][4] This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the preservation of environmental integrity. Our focus is not merely on procedure, but on the scientific rationale that underpins these critical safety protocols.

Part 1: Hazard Assessment & Characterization

The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Carboxylic acid functionalities and thiazole rings are commonly associated with irritant properties.[5][6][7]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin is a common feature of similar heterocyclic compounds.[8][9][10]

  • Respiratory Irritation: Fine powders or aerosols may cause irritation to the respiratory tract.[9][10]

Table 1: Anticipated Hazard Profile

Hazard Classification Category Basis for Classification
Skin Corrosion/Irritation Category 2 Based on SDS for similar thiazole and carboxylic acid compounds.[6]
Serious Eye Damage/Irritation Category 2/2A Based on SDS for similar thiazole and carboxylic acid compounds.[6][10]
Acute Toxicity (Oral, Dermal, Inhalation) Likely Category 4 Based on classifications for analogous heterocyclic compounds.[7][8][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Based on SDS for similar powdered organic acids.[9][10] |

Part 2: Core Disposal Directive: High-Temperature Incineration

The defining structural feature of this compound is the fluorophenyl group. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, rendering the compound highly stable and resistant to natural degradation.[11][12] This persistence is a hallmark of per- and polyfluoroalkyl substances (PFAS) and related fluorinated compounds, which are now under intense environmental scrutiny.

For this reason, the primary and most effective disposal method is high-temperature incineration in a licensed hazardous waste facility.

  • Causality: Temperatures exceeding 1,000°C, combined with sufficient residence time, provide the necessary energy to break the C-F bond.[11][13] This process, known as thermal decomposition, prevents the release of the intact, persistent molecule into the environment. Incomplete combustion can lead to the formation of smaller, potentially hazardous products of incomplete combustion (PICs).[11]

  • Facility Requirements: The incinerator must be specifically permitted to handle halogenated organic waste. These facilities are equipped with advanced flue gas scrubbing systems to capture and neutralize the resulting hydrogen fluoride (HF) and sulfur oxides (SOx).[11]

Part 3: Laboratory Protocol for Waste Segregation & Collection

Proper disposal begins in the lab. Meticulous segregation and containment are critical to ensure the safety of personnel and the efficiency of the final disposal process.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical splash goggles are mandatory.[3][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9]

  • Body Protection: A standard lab coat is required. For handling large quantities, an impervious apron is recommended.[9]

Step-by-Step Waste Collection Protocol:

  • Categorize the Waste:

    • Solid Waste: Collect un-used or expired pure compound, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a dedicated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with aqueous or non-halogenated organic waste streams.[3]

  • Select the Appropriate Waste Container:

    • Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and have a secure, leak-proof lid.

    • The container must be clearly labeled before any waste is added.

  • Properly Label the Container:

    • The label must be unambiguous and durable. It should include:

      • The words "HAZARDOUS WASTE "

      • Full Chemical Name: "This compound "

      • Key Hazard Classifications: "Irritant, Acutely Toxic "

      • Constituents: Clearly list it as a "Halogenated Organic Compound (Fluorine, Sulfur) ".

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents or bases.[3][6]

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department in a timely manner.

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect this first rinse as halogenated liquid hazardous waste.

    • Subsequent rinses can typically be managed as non-halogenated waste, but consult your institutional EHS policy.

Part 4: Decision-Making Workflow for Disposal

The following workflow provides a logical pathway for ensuring proper segregation and handling of waste streams generated from work with this compound.

DisposalWorkflow start Waste Generation Event identify_form 1. Identify Waste Form start->identify_form solid_waste Solid Waste (e.g., powder, contaminated wipes) identify_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) identify_form->liquid_waste Liquid select_container_solid 2. Select Labeled Solid Halogenated Waste Container solid_waste->select_container_solid select_container_liquid 2. Select Labeled Liquid Halogenated Waste Container liquid_waste->select_container_liquid add_waste 3. Add Waste to Container select_container_solid->add_waste select_container_liquid->add_waste seal_store 4. Securely Seal Container & Store in Satellite Area add_waste->seal_store contact_ehs 5. Arrange for EHS Pickup seal_store->contact_ehs

Caption: Waste Disposal Decision Workflow.

Part 5: Prohibited & Alternative Disposal Methods

To maintain a complete safety protocol, it is equally important to define what actions must be avoided.

Table 2: Prohibited and Alternative Disposal Options

Method Status Rationale
Drain Disposal PROHIBITED The compound's persistence and potential ecotoxicity make drain disposal unacceptable. It can bypass water treatment processes and harm aquatic ecosystems.[8]
Mixing with Non-Halogenated Waste PROHIBITED This cross-contaminates other waste streams, dramatically increasing the volume of waste that requires expensive high-temperature incineration and violating hazardous waste segregation rules.[3]
Standard Municipal Landfill PROHIBITED As a hazardous chemical, it cannot be disposed of in a standard landfill. The compound is not inert and could leach into the environment.[12]
Hazardous Waste Landfill Secondary Option (Not Recommended) While permissible under some regulations, this method only contains the compound rather than destroying it.[12] It defers the environmental risk to the future and is vastly inferior to destructive incineration.

| Chemical Neutralization in Lab | PROHIBITED | Attempting to neutralize the carboxylic acid with a base does not address the hazard of the fluorinated aromatic ring. Such a procedure is not a valid disposal method and can generate unnecessary additional waste. |

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The chemical stability imparted by its fluorine content dictates a clear path for disposal: meticulous segregation at the point of generation, clear and accurate labeling, and ultimate destruction via high-temperature incineration by a licensed facility. By adhering to these scientifically-grounded protocols, researchers can continue their valuable work while upholding the highest standards of safety and responsibility.

References

Personal protective equipment for handling 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of this compound. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety practices to ensure the well-being of researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory conduct.

Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound. While specific toxicological data for this exact molecule is limited, a thorough risk assessment can be conducted by analyzing data from close structural analogs, such as 5-(3-Fluorophenyl)thiazole-4-carboxylic acid, and the constituent chemical classes (thiazoles, fluorinated aromatics, carboxylic acids).

The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1] Fine powders of organic compounds also present a significant inhalation risk. Furthermore, fluorinated organic compounds can release highly toxic substances, such as hydrogen fluoride (HF), upon thermal decomposition.[2][3]

Table 1: GHS Hazard Classification Summary (Based on Structural Analog) Data extrapolated from the Safety Data Sheet for 5-(3-Fluorophenyl)thiazole-4-carboxylic acid.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[4] The selection of each component is based on mitigating the specific hazards identified above.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationCausality and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 Compliant[5]Why: Protects against accidental splashes and airborne particles of the solid compound from entering the eyes, which can cause serious irritation.[1]
Face ShieldWorn over safety gogglesWhy: Recommended for bulk handling or when there is a significant risk of splashing during solution preparation. Provides a secondary, broader barrier of protection.[5][6]
Hand Protection Nitrile Gloves (Disposable)ASTM D6978 or EN 374[7]Why: Provides essential protection against incidental skin contact. Nitrile offers good chemical resistance for short-term handling of many organic solids and solutions. For prolonged contact, consider double-gloving.[6]
Body Protection Laboratory CoatLong-sleeved, properly fittedWhy: Protects skin and personal clothing from contamination by dust or splashes. Should be kept fully buttoned.[5][6]
Chemical-Resistant ApronPolyethylene-coated or similarWhy: Recommended when handling larger quantities or preparing solutions to provide an additional layer of protection against spills that could saturate a standard lab coat.[6][7]
Respiratory Protection N95 Respirator or higherNIOSH-approvedWhy: Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles, which can cause respiratory tract irritation.[1][5]
PPE Donning and Doffing Workflow

Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Thoroughly Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: Workflow for correct PPE donning and doffing.

Safe Handling and Operational Plan

Adherence to a strict operational protocol minimizes exposure and maintains a safe laboratory environment.

Engineering Controls
  • Primary Control: Always handle this compound, especially in its powdered form, inside a certified chemical fume hood.[6] This is the most effective way to control respiratory exposure.

  • Secondary Control: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[8]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing: Ensure all necessary equipment (spatulas, weigh boats, containers) are inside the fume hood before opening the primary chemical container.

  • Weighing: Carefully transfer the desired amount of the solid compound. Avoid any actions that could generate dust, such as dropping or rapid scraping. Use a micro-spatula for better control.

  • Solution Preparation: If making a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing. If necessary, cap and sonicate or stir to dissolve.

  • Post-Handling: Tightly close the primary container. Wipe down the spatula and any external surfaces of containers with a damp cloth before removing them from the fume hood.

  • Decontamination: Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.

  • Hygiene: After the procedure is complete and PPE has been properly removed, wash hands thoroughly with soap and water.[7]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and have the person drink large amounts of water to dilute the acid.[9] Seek immediate medical attention.

Chemical Spill Response Workflow

Caption: Decision workflow for handling a chemical spill.

Storage and Disposal Plan

Storage:

  • Store the compound in a tightly closed, properly labeled container.[5][10]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][11]

  • Segregate from foodstuffs and other reactive chemicals.[5]

Disposal:

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, compatible hazardous waste container.[11] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be handled as if they contain the product. Do not rinse into the drain. Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste, before defacing the label and disposing of the container.

  • Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.